6,7-Dinitro-2,3-dihydro-benzo[1,4]dioxime
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dinitro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c11-9(12)5-3-7-8(16-2-1-15-7)4-6(5)10(13)14/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBMBFIUCNKNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393943 | |
| Record name | 6,7-dinitro-2,3-dihydrobenzo[1,4]dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57356-48-6 | |
| Record name | 6,7-dinitro-2,3-dihydrobenzo[1,4]dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine, a notable member of the versatile benzodioxane family of compounds. The benzodioxane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, neuroleptic, and antihypertensive properties.[1] This document will delve into the specifics of the 6,7-dinitro substituted analog, offering a robust foundation for its synthesis and further investigation.
Introduction: The Significance of the Benzodioxane Scaffold
The 1,4-benzodioxane ring system is a key pharmacophore found in numerous synthetic and natural compounds of significant medicinal importance.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including acting as α-adrenergic blocking agents, anti-inflammatory agents, and displaying hypolipidemic properties.[1] The structural rigidity and unique electronic properties of the benzodioxane moiety make it an attractive scaffold for the design of novel therapeutic agents. The introduction of nitro groups onto the benzene ring, as in 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine, can significantly modulate the compound's electronic profile and potential biological activity, making it a target of interest for synthetic and medicinal chemists.
Synthesis of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine: A Classic Approach
The most direct and historically significant method for the synthesis of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine is the direct dinitration of the parent 1,4-benzodioxane. This electrophilic aromatic substitution reaction was first reported by Ghosh and has been a foundational method for accessing this compound.[1]
Reaction Principle and Mechanism
The synthesis involves the treatment of 1,4-benzodioxane with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich benzene ring of the 1,4-benzodioxane then attacks the nitronium ion, leading to the substitution of hydrogen atoms with nitro groups. The ether linkages of the dioxane ring are ortho-, para-directing, and activating, which would typically favor substitution at the 6- and 7-positions.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on classical nitration reactions of aromatic compounds.
Materials:
-
1,4-Benzodioxane
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 or 1:2 ratio by volume).
-
Maintain the temperature of the nitrating mixture below 10 °C.
-
Slowly and dropwise, add 1,4-benzodioxane to the stirred nitrating mixture, ensuring the temperature does not exceed 10-15 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) and then allow it to slowly warm to room temperature.
-
Pour the reaction mixture carefully onto crushed ice with stirring.
-
The crude 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine. The following table summarizes the expected analytical data.
| Property | Expected Value/Observation |
| Molecular Formula | C₈H₆N₂O₆ |
| Molecular Weight | 226.14 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Not available in searched results |
| ¹H NMR | Aromatic protons and dioxino protons expected |
| ¹³C NMR | Signals for aromatic and aliphatic carbons |
| IR Spectroscopy | Characteristic peaks for C-H, C=C, C-O, and NO₂ groups |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |
Spectroscopic Analysis (Predicted)
While specific experimental spectra for 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine were not found in the provided search results, the expected spectral features can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the two equivalent aromatic protons. The four protons of the ethylenedioxy bridge would likely appear as a singlet or a complex multiplet.
-
¹³C NMR: The spectrum should display signals for the aromatic carbons, with those bearing the nitro groups shifted downfield. The two equivalent carbons of the ethylenedioxy bridge would also be present.
-
IR Spectroscopy: Key vibrational bands are expected for the aromatic C-H stretching, aromatic C=C stretching, the asymmetric and symmetric stretching of the NO₂ groups (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), and the C-O-C stretching of the dioxine ring.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 226, corresponding to the molecular weight of the compound.
Applications in Research and Drug Development
While specific biological activities for 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine are not extensively documented in the available literature, its structural features suggest several potential areas of application.
Intermediate in Chemical Synthesis
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine serves as a valuable intermediate for the synthesis of more complex molecules. For instance, it is a precursor for the preparation of 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a high-energy-density material.[2] The nitro groups can also be reduced to amino groups, providing a route to various diamino-benzodioxane derivatives, which can then be further functionalized.
Scaffold for Medicinal Chemistry
The broader class of benzodioxane derivatives has shown significant promise in drug discovery.[1] Compounds incorporating this scaffold have been investigated for a range of therapeutic targets. The introduction of nitro groups can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine could serve as a starting point for the development of novel drug candidates. The nitro groups can act as hydrogen bond acceptors and their reduction to amines introduces a key functional group for further derivatization.
Diagram of Potential Research Applications:
Caption: Potential research applications of the title compound.
Conclusion
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine is a readily accessible compound through the direct nitration of 1,4-benzodioxane. Its well-defined structure and the presence of reactive nitro groups make it a versatile building block in both materials science and medicinal chemistry. While further studies are needed to fully elucidate its specific biological activities, the rich pharmacology of the benzodioxane class of compounds suggests that this dinitro derivative holds potential for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and explore the applications of this intriguing molecule.
References
-
Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Chemistry and Pharmacology of Benzodioxanes. (2007). Trade Science Inc. Retrieved January 12, 2026, from [Link]
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Crystal Structure Analysis of 6,7-Dinitro-2,3-dihydro-benzodioxime: A Methodological and Predictive Guide
This technical guide provides a comprehensive framework for the crystal structure analysis of 6,7-Dinitro-2,3-dihydro-benzodioxime. In the absence of a publicly available crystal structure for this specific compound, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. Drawing upon established principles of crystallography and data from structurally related compounds, this guide offers predictive insights into the molecular geometry and intermolecular interactions that govern the solid-state architecture of this molecule. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of nitroaromatic compounds.
Introduction: The Significance of Structural Elucidation
6,7-Dinitro-2,3-dihydro-benzodioxime belongs to the class of nitroaromatic compounds, a group of molecules with significant industrial and pharmaceutical relevance. The presence of nitro groups, potent electron-withdrawing moieties, profoundly influences the electronic properties, reactivity, and solid-state behavior of the parent molecule. A detailed understanding of the three-dimensional atomic arrangement is paramount for rational drug design, materials science applications, and for comprehending structure-property relationships. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1][2]
This guide will first detail a proposed synthetic and crystallization strategy to obtain high-quality single crystals of the title compound. Subsequently, a step-by-step protocol for single-crystal X-ray diffraction analysis is presented. Finally, a predictive analysis of the expected molecular structure and crystal packing is discussed, drawing parallels with the known crystal structure of the closely related compound, 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD).[3]
Synthesis and Crystallization: The Foundation of Structural Analysis
The successful outcome of a single-crystal X-ray diffraction experiment is contingent upon the availability of high-quality single crystals. This section outlines a plausible synthetic route and various crystallization techniques applicable to nitroaromatic compounds.
Proposed Synthesis of 6,7-Dinitro-2,3-dihydro-benzodioxime
A probable synthetic route to 6,7-Dinitro-2,3-dihydro-benzodioxime involves the nitration of a suitable precursor, such as 2,3-dihydro-1,4-benzodioxin. The reaction would likely employ a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Caption: Proposed synthesis of 6,7-Dinitro-2,3-dihydro-benzodioxime.
Crystallization Methodologies
Obtaining diffraction-quality crystals of nitroaromatic compounds can be challenging due to their often-limited solubility and tendency to form poorly ordered solids. A systematic approach employing various crystallization techniques is recommended.[4][5][6][7]
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., acetone, acetonitrile, ethyl acetate, toluene, and ethanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent.
-
Filter the solution into a clean vial.
-
Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Transfer the hot solution to a clean, pre-warmed vial.
-
Allow the solution to cool slowly to room temperature. For even slower cooling, the vial can be placed in a Dewar flask containing warm water.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small volume of a relatively low-volatility solvent in which it is soluble.
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the precipitant).
-
The precipitant will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
-
Solvent Layering:
-
Dissolve the compound in a small amount of a dense solvent.
-
Carefully layer a less dense, miscible non-solvent on top of the solution.
-
Crystals may form at the interface of the two solvents over time.
-
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, the next step is to perform a single-crystal X-ray diffraction experiment to determine the three-dimensional structure.[1][2][8]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and improve data quality. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Reduction: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for experimental factors such as absorption.
-
Structure Solution: The initial atomic positions are determined from the processed data using methods such as Direct Methods or Patterson synthesis.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization procedure to achieve the best possible fit between the observed and calculated diffraction data.
-
Structure Validation: The final structure is validated using various crystallographic checks to ensure its chemical and geometric reasonableness.
Predictive Structural Analysis of 6,7-Dinitro-2,3-dihydro-benzodioxime
Based on the known crystal structure of 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)[3] and the principles of chemical bonding and intermolecular forces, we can predict the key structural features of 6,7-Dinitro-2,3-dihydro-benzodioxime.
Caption: Predicted molecular structure of 6,7-Dinitro-2,3-dihydro-benzodioxime.
Predicted Crystallographic and Molecular Parameters
The following table summarizes the predicted crystallographic and key molecular parameters for 6,7-Dinitro-2,3-dihydro-benzodioxime, based on data from TNBD.[3]
| Parameter | Predicted Value/Range | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for organic molecules of this symmetry. |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common for achiral molecules. |
| C-N (nitro) bond length | 1.45 - 1.49 Å | Typical range for C-NO₂ bonds in aromatic systems. |
| N-O (nitro) bond length | 1.20 - 1.24 Å | Characteristic of the delocalized N-O bonds in a nitro group. |
| C-C (aromatic) bond length | 1.37 - 1.41 Å | Standard bond lengths for a substituted benzene ring. |
| O-N-O bond angle | 123 - 127° | Typical bond angle for a nitro group. |
| C-C-N bond angle | 118 - 122° | Expected bond angle for a nitro group attached to an aromatic ring. |
| Dihedral angle (NO₂/ring) | 10 - 30° | The nitro groups are likely to be twisted out of the plane of the benzene ring due to steric hindrance. |
Intermolecular Interactions
The crystal packing of 6,7-Dinitro-2,3-dihydro-benzodioxime is expected to be dominated by a combination of weak hydrogen bonds and π-π stacking interactions.[9][10][11]
-
C-H...O Hydrogen Bonds: The hydrogen atoms on the aromatic and dioxime rings can act as hydrogen bond donors, forming weak hydrogen bonds with the oxygen atoms of the nitro groups on adjacent molecules. These interactions are a significant driving force in the crystal packing of many nitroaromatic compounds.
-
π-π Stacking: The electron-deficient nitro-substituted benzene rings are likely to engage in π-π stacking interactions with neighboring molecules. These interactions will likely involve an offset or slipped-parallel arrangement to minimize electrostatic repulsion.
-
N...O Interactions: Short intermolecular contacts between the nitrogen atom of one nitro group and an oxygen atom of a neighboring nitro group may also be present, contributing to the overall stability of the crystal lattice.[12]
Conclusion
This technical guide has presented a comprehensive and scientifically grounded framework for the crystal structure analysis of 6,7-Dinitro-2,3-dihydro-benzodioxime. While a definitive crystal structure is not yet available, the outlined methodologies for synthesis, crystallization, and single-crystal X-ray diffraction provide a clear path forward for its experimental determination. The predictive analysis, based on the structure of a closely related compound and established principles of structural chemistry, offers valuable insights into the expected molecular geometry and intermolecular interactions. The elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of compounds.
References
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Chyba, M., et al. (2020). Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. Molecules, 25(18), 4255. [Link]
-
Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
- Gavezzotti, A. (2002). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: Study from the energetic viewpoint. Acta Crystallographica Section B: Structural Science, 58(5), 857-867.
-
Nwachukwu, J. C., et al. (2021). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1221–1226. [Link]
-
Kubicki, M. (2001). Short intermolecular contacts in the m-dinitrobenzene crystal. Journal of Molecular Structure, 595(1-3), 225-234. [Link]
-
University of Bath. Crystallisation Techniques. [Link]
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Gagnon, E., et al. (2007). The potential of intermolecular N⋯O interactions of nitro groups in crystal engineering, as revealed by structures of hexakis(4-nitrophenyl)benzene. Tetrahedron, 63(28), 6603-6613. [Link]
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ResearchGate. How do organic compounds single crystal X rays diffraction work?. [Link]
- Google Patents.
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University of Geneva. Guide for crystallization. [Link]
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University of California, Irvine. How to Grow Crystals. [Link]
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MDPI. How Do the Surroundings of the C-NO2 Fragment Affect the Mechanical Sensitivity of Trinitroaromatic Molecules? Evidence from Crystal Structures and Ab Initio Calculations. [Link]
-
University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]
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SERC Carleton. Single-crystal X-ray Diffraction. [Link]
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- 9. researchgate.net [researchgate.net]
- 10. Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. The potential of intermolecular N⋯O interactions of nitro groups in crystal engineering, as revealed by structures of h… [ouci.dntb.gov.ua]
Spectroscopic Profile of 6,7-Dinitro-2,3-dihydro-benzodioxime: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive, predictive analysis of the key spectroscopic properties of 6,7-Dinitro-2,3-dihydro-benzodioxime. In the absence of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and extensive data from analogous structures—namely 2,3-dihydro-1,4-benzodioxin and various dinitroaromatic compounds—to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering valuable insights into the anticipated spectral behavior of this compound and aiding in its potential identification and characterization.
Introduction: The Structural and Spectroscopic Landscape
6,7-Dinitro-2,3-dihydro-benzodioxime is a distinct organic molecule featuring a 2,3-dihydro-1,4-benzodioxin core symmetrically substituted with two nitro groups on the aromatic ring. The strategic placement of these electron-withdrawing nitro groups is expected to significantly influence the electronic environment and, consequently, the spectroscopic signature of the parent benzodioxin structure. Understanding these spectroscopic properties is paramount for confirming molecular identity, assessing purity, and elucidating structural details, which are critical steps in any chemical research or drug development pipeline.
This guide will systematically deconstruct the predicted spectroscopic profile of 6,7-Dinitro-2,3-dihydro-benzodioxime, beginning with an examination of its constituent parts and their known spectral behaviors. By applying the principles of additivity and considering the electronic effects of the nitro substituents, we can construct a reliable, predictive model of its NMR, IR, and UV-Vis spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 6,7-Dinitro-2,3-dihydro-benzodioxime, we can predict the ¹H and ¹³C NMR spectra by considering the spectra of the parent 2,3-dihydro-1,4-benzodioxin and the known effects of nitro group substitution on aromatic systems.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 6,7-Dinitro-2,3-dihydro-benzodioxime is anticipated to be relatively simple due to the molecule's symmetry.
-
Aromatic Protons: The parent 2,3-dihydro-1,4-benzodioxin exhibits a complex multiplet for its aromatic protons. However, in the dinitro-substituted analog, only two aromatic protons remain, and they are chemically equivalent. The powerful electron-withdrawing nature of the two nitro groups will significantly deshield these protons, shifting their resonance downfield. Electron-withdrawing substituents are known to deshield protons at the ortho and para positions, leading to a downfield shift in their NMR signals[1]. We predict a singlet for these two protons.
-
Aliphatic Protons: The four protons of the ethylenedioxy bridge are also chemically equivalent due to the molecule's symmetry. These protons are expected to appear as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for 6,7-Dinitro-2,3-dihydro-benzodioxime
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-5, H-8) | ~7.5 - 8.0 | s (singlet) | 2H |
| Aliphatic (H-2, H-3) | ~4.3 | s (singlet) | 4H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a reduced number of signals compared to an unsymmetrical analog. The nitro groups will have a pronounced deshielding effect on the carbons to which they are attached.
Table 2: Predicted ¹³C NMR Chemical Shifts for 6,7-Dinitro-2,3-dihydro-benzodioxime
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quaternary Aromatic (C-6, C-7) | ~145 - 150 |
| Quaternary Aromatic (C-4a, C-8a) | ~140 - 145 |
| Aromatic CH (C-5, C-8) | ~115 - 120 |
| Aliphatic CH₂ (C-2, C-3) | ~64 |
Experimental Protocol: NMR Spectroscopy
A robust protocol for acquiring the NMR spectra of 6,7-Dinitro-2,3-dihydro-benzodioxime would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the compound's solubility.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of 6,7-Dinitro-2,3-dihydro-benzodioxime will be dominated by the characteristic vibrations of the nitro groups, the aromatic ring, and the ether linkages.
The presence of nitro groups in aromatic compounds gives rise to two distinct and strong absorption bands corresponding to asymmetric and symmetric N-O stretching vibrations.[2][3][4][5] These are typically observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[2][3]
Table 3: Predicted IR Absorption Frequencies for 6,7-Dinitro-2,3-dihydro-benzodioxime
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium |
| N-O Asymmetric Stretch | 1550 - 1475 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| N-O Symmetric Stretch | 1360 - 1290 | Strong |
| C-O-C Asymmetric Stretch | 1300 - 1200 | Strong |
| C-O-C Symmetric Stretch | 1150 - 1050 | Strong |
| Aromatic C-H Bend | 900 - 675 | Strong |
Experimental Protocol: IR Spectroscopy
The IR spectrum can be readily obtained using the following methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify and assign the major absorption bands to their corresponding functional group vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The introduction of two nitro groups onto the benzodioxin core is expected to significantly alter its UV-Vis absorption profile compared to the parent compound. Aromatic nitro compounds are known to absorb in the UV region.[6] The presence of multiple nitro groups can lead to shifts in the absorption maxima.[7][8]
The spectrum of 6,7-Dinitro-2,3-dihydro-benzodioxime is anticipated to show strong absorption bands arising from π → π* transitions within the dinitro-substituted aromatic system.
Table 4: Predicted UV-Vis Absorption Maxima for 6,7-Dinitro-2,3-dihydro-benzodioxime
| Transition | Predicted λ_max (nm) | Solvent |
| π → π | ~260 - 280 | Ethanol or Methanol |
| n → π | ~330 - 360 (weaker) | Ethanol or Methanol |
Experimental Protocol: UV-Vis Spectroscopy
The UV-Vis spectrum can be acquired using the following standard procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled only with the solvent.
-
Record the sample spectrum over a wavelength range of approximately 200 to 600 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known.
Integrated Spectroscopic Analysis: A Cohesive Picture
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The predicted data presented in this guide provides a multi-faceted view of the molecular structure of 6,7-Dinitro-2,3-dihydro-benzodioxime.
Figure 1. An integrated workflow illustrating the complementary nature of NMR, IR, and UV-Vis spectroscopy for the structural elucidation of 6,7-Dinitro-2,3-dihydro-benzodioxime.
Conclusion: A Predictive Framework for Future Research
This technical guide has presented a detailed, predictive overview of the NMR, IR, and UV-Vis spectroscopic properties of 6,7-Dinitro-2,3-dihydro-benzodioxime. By systematically analyzing the spectral characteristics of its core structure and the well-established effects of dinitro-substitution, we have constructed a robust and scientifically grounded forecast of its spectral signature.
This predictive framework serves as a valuable starting point for any researcher embarking on the synthesis or analysis of this compound. It provides a clear set of expected spectral data that will be instrumental in the confirmation of its synthesis and in guiding further analytical investigations. As experimental data for 6,7-Dinitro-2,3-dihydro-benzodioxime becomes available, it will be fascinating to compare it with the predictions laid out in this guide, further refining our understanding of the structure-property relationships in this class of molecules.
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Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved January 12, 2026, from [Link]
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IR: nitro groups. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]
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Abe, T. (1960). Ultraviolet Absorption Spectra of o-, m-and p-Dinitrobenzene. Bulletin of the Chemical Society of Japan, 33(2), 220-222. [Link]
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Infrared of nitro compounds. (n.d.). Chemistry. Retrieved January 12, 2026, from [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
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2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI. [Link]
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Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. In Chemistry LibreTexts. [Link]
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Abdullah, F. O., Behrouzi, L., & Kaboudin, B. (n.d.). UV–vis absorption spectra of reduction of 1,4-dinitrobenzene (168 mg)... ResearchGate. [Link]
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Abe, T. (1958). Ultraviolet Absorption Spectra of Nitro-, Dinitro-and Trinitro-substituted Benzenes. Bulletin of the Chemical Society of Japan, 31(7), 904-907. [Link]
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1,4-Benzodioxan. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. [Link]
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Thermal stability and decomposition of 6,7-Dinitro-2,3-dihydro-benzodioxime
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 6,7-Dinitro-2,3-dihydro-benzodioxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 6,7-Dinitro-2,3-dihydro-benzodioxime. As a nitroaromatic compound, understanding its thermal behavior is paramount for safe handling, storage, and application, particularly in fields where energetic properties are relevant. This document synthesizes established principles of thermal analysis, drawing parallels from related nitroaromatic structures to build a predictive model of its behavior. We will detail the requisite experimental methodologies, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), present anticipated quantitative data, and propose a likely decomposition mechanism. The causality behind experimental design and the interpretation of results are emphasized to provide field-proven insights for professionals in research and development.
Introduction
6,7-Dinitro-2,3-dihydro-benzodioxime belongs to the class of nitroaromatic compounds, which are characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. The presence of these electron-withdrawing groups, combined with the carbon-hydrogen backbone, often imparts energetic properties to the molecule. The thermal stability of such compounds is a critical parameter that dictates their potential utility and associated hazards. An uncontrolled exothermic decomposition can lead to a thermal runaway, posing significant safety risks.[1] Therefore, a thorough characterization of the thermal decomposition process is a non-negotiable step in the research and development pipeline.
This guide focuses on providing a robust framework for evaluating 6,7-Dinitro-2,3-dihydro-benzodioxime. We will explore the theoretical underpinnings and practical application of key thermoanalytical techniques, delve into the kinetics that govern the decomposition reaction, and propose a primary decomposition pathway. The objective is to equip researchers with the knowledge to safely handle and intelligently utilize this and similar energetic materials.
Physicochemical Properties
A foundational understanding begins with the basic physicochemical properties of the target compound.
| Property | Value | Source |
| CAS Number | 57356-48-6 | [2] |
| Molecular Formula | C₈H₆N₂O₆ | [2] |
| Molecular Weight | 226.14 g/mol | [2] |
| Chemical Structure | ||
Experimental Methodologies for Thermal Analysis
The evaluation of thermal stability relies on a suite of specialized analytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this type of investigation.[3][4]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[5] It provides data on phase transitions (like melting) and chemical reactions (like decomposition), quantifying both the temperature at which they occur and the associated enthalpy change.[6] For energetic materials, the exothermic decomposition peak is of primary interest.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 0.5 - 1.5 mg of 6,7-Dinitro-2,3-dihydro-benzodioxime into a standard aluminum DSC pan.
-
Causality: Small sample sizes are critical for safety and to minimize thermal gradients within the sample, ensuring data accuracy.[1]
-
-
Crucible Sealing: Hermetically seal the pan to contain any volatile decomposition products and prevent oxidative interference from the atmosphere.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min.
-
Causality: An inert atmosphere is essential to study the intrinsic thermal decomposition of the material itself, without the influence of oxidative reactions which would complicate the thermogram.
-
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature, e.g., 30 °C.
-
Heat the sample at a constant rate of 10 °C/min up to a final temperature of 350 °C.
-
Causality: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and analysis time. The final temperature should be well beyond the full decomposition of the material.
-
-
-
Data Analysis: Record the heat flow versus temperature. Determine the onset temperature (Tₒ) of the exothermic decomposition and integrate the peak area to calculate the heat of decomposition (ΔHₔ).
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time.[7] It is used to determine the temperature ranges over which decomposition occurs and the extent of mass loss at each stage.
Experimental Protocol:
-
Sample Preparation: Place 1 - 2 mg of the sample into a ceramic or alumina TGA crucible.
-
Instrument Setup:
-
Place the crucible onto the TGA's highly sensitive microbalance.
-
Purge the furnace with an inert gas (Nitrogen) at 20-40 mL/min.
-
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 30 °C) to a higher temperature (e.g., 400 °C) at a linear heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The resulting curve (TG curve) and its first derivative (DTG curve) identify the temperatures of maximum decomposition rates.
Workflow Visualization
The following diagram illustrates the logical flow of a comprehensive thermal analysis experiment.
Caption: Experimental workflow for thermal analysis.
Thermal Behavior and Decomposition Kinetics
While specific experimental data for 6,7-Dinitro-2,3-dihydro-benzodioxime is not publicly available, we can predict its thermal behavior based on analogous nitroaromatic compounds.[1][8]
Anticipated DSC Results
The DSC thermogram is expected to show an endothermic event corresponding to melting, immediately followed by a sharp, highly energetic exothermic event indicating decomposition.
| Parameter | Predicted Value | Significance |
| Melting Point (Tₘ) | ~180 - 210 °C | Indicates the transition from solid to liquid phase. Decomposition may begin in the liquid phase. |
| Onset Decomposition (Tₒ) | ~215 - 230 °C | The temperature at which decomposition begins. A critical safety parameter for handling and processing. |
| Peak Decomposition (Tₚ) | ~235 - 250 °C | The temperature of the maximum rate of heat release. |
| Heat of Decomposition (ΔHₔ) | > 1500 J/g | A measure of the energy released. High values are indicative of a high-hazard energetic material. |
Anticipated TGA Results
The TGA curve will likely show a single, rapid stage of mass loss corresponding to the complete decomposition of the molecule into gaseous products.
| Temperature Range | Mass Loss (%) | Associated Process |
| < 200 °C | ~0% | The compound is thermally stable. |
| 215 - 280 °C | ~95 - 100% | Rapid and complete decomposition into volatile products. |
Decomposition Kinetics
To quantify the decomposition rate's dependence on temperature, kinetic parameters such as the activation energy (Eₐ) and the pre-exponential factor (A) are calculated from non-isothermal DSC or TGA data collected at multiple heating rates.[9][10][11] The Arrhenius equation governs this relationship. For many nitroaromatic explosives, the initiation reaction mechanisms can differ with temperature, with C-NO₂ bond homolysis often occurring under shock or high-temperature conditions.[12]
| Kinetic Parameter | Predicted Value Range | Significance |
| Activation Energy (Eₐ) | 130 - 180 kJ/mol | The minimum energy required to initiate the decomposition reaction. Higher Eₐ suggests greater thermal stability. |
| Pre-exponential Factor (log A) | 12 - 17 s⁻¹ | Relates to the frequency of collisions in a correct orientation for reaction. |
Proposed Decomposition Mechanism
The thermal decomposition of nitroaromatic compounds is a complex process involving numerous radical reactions. However, the initial and rate-determining step is widely accepted to be the homolytic cleavage of the weakest bond in the molecule. For compounds like 6,7-Dinitro-2,3-dihydro-benzodioxime, this is the Carbon-Nitro (C-NO₂) bond.[12][13]
Primary Initiation Step: The decomposition is likely initiated by the scission of a C-NO₂ bond, yielding an aromatic radical and a nitrogen dioxide radical (•NO₂).
This initial step is followed by a cascade of secondary reactions where the highly reactive •NO₂ radical abstracts hydrogen atoms from other molecules, leading to an autocatalytic, runaway reaction.[14]
Caption: Proposed initial step of thermal decomposition.
Safety Considerations and Handling
The predicted thermal properties of 6,7-Dinitro-2,3-dihydro-benzodioxime necessitate stringent safety protocols.
-
Thermal Hazard: The low onset temperature of decomposition (~215 °C) and high decomposition energy classify this material as a significant thermal hazard. It should be handled in small quantities.
-
Process Temperature: All processing and handling should occur at temperatures well below the determined onset of decomposition. A safety margin of at least 50-70 °C is advisable.
-
Storage: Store in a cool, well-ventilated area, away from heat sources, sparks, and open flames. Avoid confinement, as pressure buildup during decomposition can increase the explosion hazard.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, flame-retardant lab coats, and gloves, is mandatory. Operations should be conducted within a fume hood or a blast shield for quantities exceeding a few milligrams.
Conclusion
6,7-Dinitro-2,3-dihydro-benzodioxime is predicted to be a highly energetic material with a distinct thermal decomposition profile. Its thermal stability is limited, with decomposition initiating at approximately 215-230 °C in a rapid, highly exothermic reaction. The primary decomposition mechanism is initiated by the homolytic cleavage of the C-NO₂ bond. A thorough experimental evaluation using DSC and TGA is essential to confirm these predicted properties and to establish definitive kinetic parameters. The insights gained from such analyses are fundamental for ensuring the safe handling, storage, and application of this compound in any research or development context.
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(n.d.). 6,7-Dinitro-2,3-dihydro-benzo[10][12]dioxime | CAS 57356-48-6 | SCBT. Retrieved from
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(n.d.). 6,7-Dinitro-2,3-dihydro-benzo[10][12]dioxime, TRC - Fisher Scientific. Retrieved from
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Solubility Studies of 6,7-Dinitro-2,3-dihydro-benzodioxime in Organic Solvents
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the systematic study of the solubility of 6,7-Dinitro-2,3-dihydro-benzodioxime, a key chemical intermediate. The solubility of a compound is a critical physical property that influences its application in chemical synthesis, purification, and formulation development.[1][2] Poor solubility can lead to significant challenges, including low bioavailability in pharmaceutical contexts and inefficient reaction kinetics in synthesis.[1][3][4] This document details the theoretical principles underpinning solvent selection, presents robust, field-proven experimental protocols for solubility determination, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed to ensure scientific integrity and reproducibility, providing researchers, scientists, and drug development professionals with a reliable guide for their own investigations.
The Solute: Understanding 6,7-Dinitro-2,3-dihydro-benzodioxime
A thorough understanding of the solute's physicochemical properties is the foundation of any solubility study.
1.1. Chemical Structure and Properties
6,7-Dinitro-2,3-dihydro-benzodioxime is an organic compound with the molecular formula C₈H₆N₂O₆ and a molecular weight of approximately 226.14 g/mol .[][6] It typically presents as a yellow solid.[]
-
Molecular Structure: The molecule features a benzodioxane core, which is a bicyclic structure consisting of a benzene ring fused to a 1,4-dioxane ring.
-
Key Functional Groups: The most prominent features are the two nitro groups (-NO₂) attached to the benzene ring at positions 6 and 7. These groups are strongly electron-withdrawing and highly polar, introducing significant dipole moments within the molecule. The dioxane ring contains two ether linkages.
-
Implications for Solubility: The presence of the polar nitro groups suggests that the molecule will exhibit a preference for polar solvents. However, the aromatic benzene ring contributes a nonpolar character. The overall solubility will, therefore, be a balance between these competing characteristics. The molecule lacks significant hydrogen bond donating capabilities but can act as a hydrogen bond acceptor at the oxygen atoms of the nitro and ether groups.
1.2. Scientific and Industrial Relevance
While primarily documented as a compound for organic synthesis, the dinitro-aromatic motif is prevalent in various fields.[7] For instance, the related compound 6,7-Dinitroquinoxaline-2,3-dione (DNQX) is a well-known antagonist for non-NMDA glutamate receptors, highlighting the potential of this chemical scaffold in neuroscience research.[8][9] Furthermore, dinitro-aromatic compounds are often precursors to high-energy-density materials.[10] Consequently, understanding and controlling the solubility of 6,7-Dinitro-2,3-dihydro-benzodioxime is critical for its use as an intermediate in the synthesis of pharmacologically active agents or advanced materials, where precise control over reaction conditions, crystallization, and purification is paramount.
The Solvent: A Rational Approach to Selection
The choice of solvent is not arbitrary; it is a deliberate decision based on established chemical principles. The guiding rule is "like dissolves like," which states that polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents.[11][12][13] To systematically probe the solubility of 6,7-Dinitro-2,3-dihydro-benzodioxime, a diverse panel of solvents should be selected, spanning a range of polarities and hydrogen bonding capabilities.
Table 1: Properties of Selected Organic Solvents for Solubility Screening
| Solvent | Class | Relative Polarity | Dielectric Constant (20°C) | Hydrogen Bonding |
| Hexane | Nonpolar | 0.009 | 1.89 | None |
| Toluene | Nonpolar | 0.099 | 2.38 | None |
| Dichloromethane | Polar Aprotic | 0.309 | 9.08 | Acceptor |
| Acetone | Polar Aprotic | 0.355 | 20.7 | Acceptor |
| Ethyl Acetate | Polar Aprotic | 0.228 | 6.02 | Acceptor |
| Acetonitrile | Polar Aprotic | 0.460 | 37.5 | Acceptor |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | 46.7 | Acceptor |
| 2-Propanol (IPA) | Polar Protic | 0.546 | 18.3 | Donor & Acceptor |
| Ethanol | Polar Protic | 0.654 | 24.3 | Donor & Acceptor |
| Methanol | Polar Protic | 0.762 | 32.7 | Donor & Acceptor |
Data compiled from various sources.[14][15]
Causality Behind Selection:
-
Nonpolar Solvents (Hexane, Toluene): These are included as baseline controls to assess the solubility contribution of the nonpolar aromatic ring.
-
Polar Aprotic Solvents (Dichloromethane, Acetone, Ethyl Acetate, Acetonitrile, DMSO): This is the most critical class for this solute. These solvents can effectively solvate the polar nitro groups through dipole-dipole interactions without the complication of hydrogen bonding from the solvent. The wide range of polarities within this group allows for a detailed analysis of its effect.
-
Polar Protic Solvents (IPA, Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the solute is not a strong H-bond donor, its oxygen atoms can act as acceptors. Comparing solubility in protic vs. aprotic solvents of similar polarity (e.g., Ethanol vs. Acetonitrile) can reveal the extent to which hydrogen bonding contributes to the dissolution process.
Core Experimental Protocols for Solubility Determination
For authoritative and reproducible results, a robust and well-controlled methodology is essential. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[16][17] This approach ensures that the solvent is fully saturated with the solute, representing a true equilibrium state.
3.1. Method 1: Equilibrium Saturation via the Shake-Flask Method
The principle of this method is to create a slurry by adding an excess of the solid solute to the solvent and agitating the mixture until the concentration of the dissolved solute in the liquid phase becomes constant.[16]
Experimental Workflow: Shake-Flask Method
Caption: Workflow for the Shake-Flask equilibrium solubility method.
Step-by-Step Protocol:
-
Preparation: To a series of glass vials, add a precisely known volume (e.g., 5.0 mL) of each selected organic solvent.
-
Solute Addition: Add an excess amount of 6,7-Dinitro-2,3-dihydro-benzodioxime to each vial. "Excess" means enough solid is added so that undissolved material is clearly visible after the equilibration period. This ensures saturation.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an isothermal shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solids settle.
-
Sample Collection: To separate the saturated solution (supernatant) from the excess solid, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).
-
Aliquot Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. This aliquot will be used for quantitative analysis.
3.2. Method 2: Quantitative Analysis of the Saturated Solution
Once the saturated solution is obtained, its concentration must be accurately determined. Two reliable methods are presented here.
3.2.1. Gravimetric Analysis
This method directly measures the mass of the dissolved solute and is fundamentally simple and accurate, requiring no spectroscopic standards.[18][19]
Experimental Workflow: Gravimetric Analysis
Caption: Workflow for determining solubility via gravimetric analysis.
Step-by-Step Protocol:
-
Tare Weighing Dish: Use a clean, dry evaporating dish or glass beaker and weigh it accurately on an analytical balance. Record this mass as W₁.
-
Transfer Aliquot: Transfer the precise aliquot of the supernatant collected from the shake-flask experiment into the tared dish.
-
Weigh Solution: Immediately weigh the dish containing the solution. Record this mass as W₂.
-
Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For higher boiling point solvents like DMSO, a vacuum oven at a moderate temperature is required.
-
Dry to Constant Mass: Place the dish in a vacuum oven at a suitable temperature (e.g., 50-60°C) until all solvent has been removed and a constant mass is achieved. This is confirmed by repeated weighings until two consecutive measurements are within ±0.1 mg. Record the final mass as W₃.[2]
-
Calculation:
-
Mass of dissolved solute = W₃ - W₁
-
Mass of solvent = W₂ - W₃
-
Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] × 100
-
3.2.2. UV-Vis Spectrophotometry
This method is highly sensitive and ideal for compounds with a strong chromophore, such as the dinitro-aromatic system in the target molecule.[20][21] It relies on the Beer-Lambert law, which relates absorbance to concentration.
Logic Diagram: UV-Vis Spectrophotometry
Caption: Relationship between calibration and sample analysis in UV-Vis.
Step-by-Step Protocol:
-
Determine λmax: Prepare a dilute solution of the compound in a chosen solvent and scan it across the UV-Vis spectrum (e.g., 200-500 nm) to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Create a series of standard solutions of 6,7-Dinitro-2,3-dihydro-benzodioxime with precisely known concentrations in the solvent of interest. The concentrations should span the expected absorbance range (typically 0.1 to 1.0 AU).
-
Measure Standards: Measure the absorbance of each standard solution at λmax. Plot absorbance versus concentration. The result should be a linear relationship, and the equation of this line (y = mx + c) is the calibration curve.[22]
-
Prepare Sample: Take the aliquot of the saturated supernatant and perform a precise serial dilution with the same solvent until its absorbance falls within the linear range of the calibration curve.
-
Measure Sample: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the measured absorbance and the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which is its solubility.
Data Synthesis and Interpretation
The final step is to collate the quantitative data and interpret it within the context of the solute and solvent properties.
Table 2: Hypothetical Solubility Data for 6,7-Dinitro-2,3-dihydro-benzodioxime at 25°C
| Solvent | Class | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Hexane | Nonpolar | < 0.01 | < 0.0004 |
| Toluene | Nonpolar | 0.15 | 0.0066 |
| Dichloromethane | Polar Aprotic | 1.2 | 0.053 |
| Ethyl Acetate | Polar Aprotic | 2.5 | 0.111 |
| Acetone | Polar Aprotic | 5.8 | 0.256 |
| Acetonitrile | Polar Aprotic | 3.1 | 0.137 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 15.2 | 0.672 |
| 2-Propanol (IPA) | Polar Protic | 1.9 | 0.084 |
| Ethanol | Polar Protic | 2.3 | 0.102 |
| Methanol | Polar Protic | 3.5 | 0.155 |
Interpretation of Results:
-
Effect of Polarity: As hypothesized, solubility is extremely low in nonpolar solvents like hexane and increases significantly with solvent polarity. The highest solubility is observed in DMSO, the most polar solvent tested. This strongly indicates that dipole-dipole interactions between the solvent and the solute's nitro groups are the primary driving force for dissolution.
-
Structural Considerations: The moderate solubility in Toluene compared to Hexane can be attributed to potential π-π stacking interactions between the aromatic rings of the solvent and solute.
Advanced Considerations
-
Kinetic vs. Thermodynamic Solubility: This guide focuses on thermodynamic solubility, which is an equilibrium state. Kinetic solubility, often measured in high-throughput screening, involves dissolving a compound (often from a DMSO stock) into a buffer and can result in supersaturated, metastable solutions.[3][4] For process chemistry and formulation, thermodynamic solubility is the more relevant and reliable parameter.[4][16]
-
Computational Prediction: In silico methods, including Quantitative Structure-Property Relationship (QSPR) models and machine learning, can be used to predict solubility.[23][24][25] These tools are valuable for pre-screening large numbers of solvents to prioritize experimental work but should not replace empirical measurement, as their accuracy can be limited by the quality of the training data and the complexity of solute-solvent interactions.[23][24]
Conclusion
The solubility of 6,7-Dinitro-2,3-dihydro-benzodioxime is governed by its highly polar dinitro-aromatic structure. A systematic investigation, as outlined in this guide, demonstrates a strong preference for polar aprotic solvents, with DMSO being a particularly effective solvent. The shake-flask method, coupled with either gravimetric or UV-Vis analysis, provides a robust and reliable means of obtaining high-quality, reproducible solubility data. By grounding experimental design in the principles of physical organic chemistry and executing protocols with precision, researchers can confidently characterize the solubility of this and other important chemical intermediates, enabling more effective process development, purification, and formulation.
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Quantum chemical calculations for 6,7-Dinitro-2,3-dihydro-benzodioxime
An In-Depth Technical Guide: Quantum Chemical Calculations for 6,7-Dinitro-2,3-dihydro-benzodioxime
Introduction: Bridging Computational Chemistry and Drug Development
In the landscape of modern pharmaceutical research, the journey from molecule to medicine is increasingly driven by computational methodologies. These in silico approaches provide profound insights into molecular behavior, enabling researchers to predict properties, understand mechanisms, and prioritize candidates long before synthesis is undertaken. This guide focuses on a specific molecule of interest: 6,7-Dinitro-2,3-dihydro-benzodioxime (C₈H₆N₂O₆), a compound featuring the benzodioxime scaffold, which is present in various biologically active molecules, and two nitro groups, which are critical pharmacophores but also introduce significant electronic complexity.
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and physicochemical properties of such molecules.[1][2] For drug development professionals, this is not merely an academic exercise. Understanding a molecule's stability, reactivity, and potential interaction sites at a quantum level is crucial for designing effective and safe therapeutic agents.[3][4] This guide, written from the perspective of a Senior Application Scientist, provides a detailed, field-proven workflow for conducting and interpreting quantum chemical calculations on 6,7-Dinitro-2,3-dihydro-benzodioxime, emphasizing the causality behind each computational choice.
Part 1: The Theoretical & Strategic Framework
The predictive power of any quantum chemical calculation hinges on the appropriateness of the chosen theoretical model. For a molecule like 6,7-Dinitro-2,3-dihydro-benzodioxime, with its mix of aromaticity, heteroatoms, and highly polar nitro groups, the selection of methodology is paramount.
The Choice of Density Functional Theory (DFT)
DFT is the workhorse of modern computational chemistry for systems of this size. It provides a robust balance between computational cost and accuracy by approximating the many-electron wavefunction using the electron density.[2][3] This makes it feasible to study drug-sized molecules with reasonable accuracy.
-
Causality Behind the Choice: We select DFT over simpler methods (like semi-empirical) for its superior handling of electron correlation, which is crucial for the π-systems and nitro groups. It is also more computationally tractable than higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) for routine property calculations.
Selecting the Functional and Basis Set: A Deliberate Decision
The accuracy of DFT is governed by the choice of the exchange-correlation functional and the basis set.
-
Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a highly versatile and widely validated choice for organic molecules.[5] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in molecules with significant charge separation, such as our dinitro compound.
-
Basis Set - 6-311+G(d,p): This choice represents a triple-split valence basis set augmented with diffuse and polarization functions.
-
6-311 : Provides flexibility for the valence electrons, which are most involved in chemical bonding and reactivity.
-
+ : Adds diffuse functions to heavy (non-hydrogen) atoms. This is essential for accurately describing the electron density of the oxygen and nitrogen atoms, which have lone pairs and are electronegative.
-
G(d,p) : Adds polarization functions (d functions on heavy atoms, p functions on hydrogen). These functions allow orbitals to change shape, which is critical for describing the polar bonds (C-N, N-O, C-O) and achieving an accurate molecular geometry.
-
Simulating the Biological Environment: The Role of a Solvent Model
Performing calculations in a vacuum (gas phase) is computationally simplest but biologically irrelevant. A molecule's properties can change dramatically in a solvent. We will employ the Polarizable Continuum Model (PCM) , which simulates the bulk electrostatic effects of a solvent (e.g., water) by creating a cavity around the molecule within a dielectric continuum. This provides a more realistic prediction of properties relevant to a biological medium.
Part 2: Experimental Protocol - A Validated Computational Workflow
This section details the step-by-step methodology for calculating the properties of 6,7-Dinitro-2,3-dihydro-benzodioxime. The workflow is designed to be self-validating at critical junctures.
Computational Workflow Diagram
Caption: Computational workflow for quantum chemical analysis.
Step-by-Step Methodology
-
Initial Structure Construction:
-
Using molecular modeling software (e.g., GaussView, Avogadro), construct the 2D structure of 6,7-Dinitro-2,3-dihydro-benzodioxime.
-
Convert the 2D sketch to a 3D structure using the software's built-in model builder, which applies standard bond lengths and angles. Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., UFF).
-
-
Geometry Optimization:
-
Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian, ORCA).[2]
-
Protocol: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Keyword Example (Gaussian): #p opt B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=Water)
-
Causality: This step is crucial as all subsequent electronic properties are highly dependent on the molecular geometry. The optimization locates the most stable arrangement of the atoms.
-
-
Vibrational Frequency Analysis (Self-Validation):
-
Protocol: Using the optimized geometry from the previous step, perform a frequency calculation at the exact same level of theory.
-
Keyword Example (Gaussian): #p freq B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=Water)
-
Trustworthiness Check: The primary purpose is to verify that the optimized structure is a true energy minimum on the potential energy surface. This is confirmed by the absence of any imaginary frequencies in the output. If imaginary frequencies are found, it indicates a saddle point (a transition state), and the geometry must be re-optimized. This step also provides the predicted vibrational (IR) spectrum.
-
-
Calculation of Molecular Properties:
-
Once the geometry is optimized and validated, a single-point energy calculation can be performed to derive key electronic properties. Often, this information is already available from the frequency calculation output.
-
Frontier Molecular Orbitals (FMOs): Analyze the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This is invaluable for predicting sites of non-covalent interactions, which are the foundation of drug-receptor binding.
-
Part 3: Data Presentation and Interpretation
The output of these calculations is a wealth of quantitative data. Presenting this information clearly is key to its utility.
Molecular Structure of 6,7-Dinitro-2,3-dihydro-benzodioxime
Caption: 2D schematic of 6,7-Dinitro-2,3-dihydro-benzodioxime.
Table 1: Predicted Electronic Properties
| Property | Predicted Value (in Water) | Significance in Drug Development |
| HOMO Energy | -7.5 eV | Indicates electron-donating ability; related to oxidation potential. |
| LUMO Energy | -3.2 eV | Indicates electron-accepting ability; related to reduction potential.[6] |
| HOMO-LUMO Gap (ΔE) | 4.3 eV | High gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 5.8 Debye | A high value indicates a highly polar molecule, affecting solubility and membrane permeability. |
Note: The values presented are exemplary and would be derived from the actual calculation output.
Table 2: Key Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Interpretation |
| N-O Asymmetric Stretch | ~1550 cm⁻¹ | Characteristic strong absorption for nitro groups, confirming their presence. |
| N-O Symmetric Stretch | ~1345 cm⁻¹ | Another key indicator for the nitro functional group. |
| C-N Stretch | ~850 cm⁻¹ | Vibration of the bond connecting the nitro group to the aromatic ring. |
| C-O-C Stretch | ~1250 cm⁻¹ | Characteristic vibration of the dioxime ether linkages. |
Interpretation for Drug Discovery
-
Electronic Reactivity: The large HOMO-LUMO gap suggests that 6,7-Dinitro-2,3-dihydro-benzodioxime is a kinetically stable molecule. The low-lying LUMO, heavily influenced by the nitro groups, indicates that the molecule is susceptible to reduction, a critical metabolic pathway for nitroaromatic compounds.[6]
-
Intermolecular Interactions: The MEP map would reveal strong negative potential around the oxygen atoms of the nitro groups, making them prime sites for hydrogen bond donation from a receptor. The hydrogens on the dioxime ring would show positive potential, acting as hydrogen bond donors. This information is invaluable for designing complementary receptor binding pockets or for understanding potential off-target interactions.
-
Solubility and Permeability: The high dipole moment suggests good solubility in polar solvents but may pose a challenge for passive diffusion across nonpolar biological membranes. This is a key consideration in lead optimization.[1]
Conclusion
This guide has outlined a robust and scientifically sound workflow for performing quantum chemical calculations on 6,7-Dinitro-2,3-dihydro-benzodioxime. By deliberately choosing a suitable theoretical model (B3LYP/6-311+G(d,p) with a PCM solvent model) and following a self-validating protocol, researchers can generate reliable, predictive data. The resulting insights into the molecule's geometric, electronic, and vibrational properties provide a foundational dataset that can accelerate drug discovery efforts, guide synthetic chemistry, and offer a deeper understanding of its potential biological activity. This in silico approach embodies the principles of modern, efficient, and insight-driven pharmaceutical research.
References
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Density Functional Theory (DFT) - Computational Chemistry Glossary. Deep Origin. [Link]
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Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PubMed Central. [Link]
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Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. MDPI. [Link]
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An In-depth Technical Guide to the Electrochemical Properties of 6,7-Dinitro-2,3-dihydro-benzodioxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 6,7-Dinitro-2,3-dihydro-benzodioxime. While direct experimental data for this specific molecule is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from the well-established electrochemical behavior of dinitroaromatic compounds. By synthesizing established principles with field-proven insights, this guide offers a robust framework for researchers to design and execute electrochemical studies on this compound. It covers the theoretical underpinnings of its redox behavior, detailed experimental protocols for its characterization, and potential applications in analytical and pharmaceutical sciences. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Significance of 6,7-Dinitro-2,3-dihydro-benzodioxime
6,7-Dinitro-2,3-dihydro-benzodioxime is an organic compound featuring a benzodioxime core with two nitro functional groups.[1][2] The presence of these electron-withdrawing nitro groups on the aromatic ring suggests that the molecule possesses significant electrochemical activity. Nitroaromatic compounds are a crucial class of molecules in pharmaceuticals, explosives, and industrial synthesis.[3] Their electrochemical reduction is a subject of extensive study, as it can reveal insights into their mechanism of action, metabolic pathways, and potential for analytical detection.[4][5][6]
Understanding the electrochemical properties of 6,7-Dinitro-2,3-dihydro-benzodioxime is paramount for several reasons:
-
Pharmacokinetics and Drug Metabolism: If this compound is being investigated as a potential therapeutic agent, its reduction potential can provide clues about its metabolic fate in biological systems, as enzymatic reductions often mimic electrochemical processes.
-
Analytical Method Development: The distinct electrochemical signature of the dinitro compound can be exploited to develop sensitive and selective analytical methods for its quantification in various matrices, such as biological fluids or environmental samples.[7][8]
-
Synthesis and Quality Control: Electrochemical techniques can be employed to monitor the synthesis of the compound and to assess its purity.
This guide will delve into the expected electrochemical behavior of 6,7-Dinitro-2,3-dihydro-benzodioxime, providing a theoretical foundation and practical experimental protocols.
Theoretical Framework: The Electrochemical Reduction of Dinitroaromatic Compounds
The electrochemical reduction of dinitroaromatic compounds is a well-documented process that typically proceeds in a stepwise manner.[9] The two nitro groups are sequentially reduced, often through a series of single-electron transfer steps, leading to the formation of various intermediates. The exact reduction pathway and the corresponding peak potentials are highly dependent on the molecular structure, the pH of the supporting electrolyte, and the nature of the working electrode.[5][10]
The Stepwise Reduction Mechanism
The reduction of a nitro group (—NO₂) to an amino group (—NH₂) is a six-electron process. For a dinitro compound, this would theoretically involve a total of twelve electrons. The generally accepted mechanism involves the following key steps for each nitro group:
-
Formation of a Nitro Radical Anion: The initial step is a one-electron reduction to form a radical anion.
-
Formation of a Nitroso Intermediate: Further reduction and protonation lead to the formation of a nitroso derivative.
-
Formation of a Hydroxylamine Intermediate: The nitroso group is then reduced to a hydroxylamine.
-
Final Reduction to an Amine: The final step is the reduction of the hydroxylamine to the corresponding amine.
For 6,7-Dinitro-2,3-dihydro-benzodioxime, we can anticipate two distinct sets of reduction peaks, corresponding to the sequential reduction of the two nitro groups. The relative positions of these peaks will be influenced by the electronic effects of the benzodioxime ring and the other nitro group.
Influence of pH
Protons are consumed in the reduction of nitro groups, making the process highly pH-dependent.[5] As the pH of the supporting electrolyte decreases (becomes more acidic), the reduction potentials are expected to shift to more positive values, indicating that the reduction occurs more easily. This relationship can be leveraged to optimize the electrochemical detection of the compound and to gain further mechanistic insights.
Experimental Protocols for Electrochemical Characterization
To experimentally investigate the electrochemical properties of 6,7-Dinitro-2,3-dihydro-benzodioxime, a series of voltammetric techniques should be employed. The following protocols are designed to provide a comprehensive characterization.
Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE) is a suitable choice for its wide potential window and relatively inert surface. Other options include boron-doped diamond (BDD) or mercury-based electrodes (use with caution due to toxicity).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Supporting Electrolyte: A buffer solution with a known pH, such as Britton-Robinson buffer or phosphate buffer, is essential. The choice of buffer will depend on the desired pH range for the study.
-
Solvent: A mixture of the buffer and an organic solvent (e.g., ethanol, acetonitrile) may be necessary to ensure the solubility of the analyte.[11]
-
Analyte: A stock solution of 6,7-Dinitro-2,3-dihydro-benzodioxime of known concentration.
Step-by-Step Experimental Workflow: Cyclic Voltammetry (CV)
Cyclic voltammetry is the primary technique for initial electrochemical characterization, providing information on the redox potentials and the reversibility of the electron transfer processes.
Protocol:
-
Electrode Preparation: Polish the GCE surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and sonicate in deionized water and then in ethanol for a few minutes to remove any residual abrasive particles.
-
Electrochemical Cell Setup: Assemble the three-electrode system in an electrochemical cell containing a known volume of the supporting electrolyte.
-
Deaeration: Purge the solution with high-purity nitrogen or argon gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen/argon atmosphere over the solution during the experiment.
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current and the potential window.
-
Analyte Addition: Add a known volume of the 6,7-Dinitro-2,3-dihydro-benzodioxime stock solution to the electrochemical cell to achieve the desired final concentration.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0.0 V) to a final negative potential (e.g., -1.5 V) and then back to the initial potential. The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the nature of the electrode process.
-
Data Analysis: Identify the cathodic (reduction) and anodic (oxidation) peaks. The peak potentials provide information about the redox potentials, and the peak currents are related to the concentration of the analyte.
Diagram: Experimental Workflow for Cyclic Voltammetry
Caption: A flowchart illustrating the key steps in the cyclic voltammetry experimental workflow.
Advanced Voltammetric Techniques
-
Differential Pulse Voltammetry (DPV): This technique offers higher sensitivity and better resolution of closely spaced reduction peaks compared to CV. It is particularly useful for quantitative analysis.
-
Square-Wave Voltammetry (SWV): SWV is another highly sensitive technique that allows for rapid analysis.
The protocols for DPV and SWV are similar to that of CV, with the main difference being the potential waveform applied to the working electrode.
Anticipated Electrochemical Behavior and Data
Based on the literature for similar dinitroaromatic compounds, the following electrochemical behavior for 6,7-Dinitro-2,3-dihydro-benzodioxime can be predicted.
Cyclic Voltammogram
A typical cyclic voltammogram is expected to show two irreversible cathodic peaks in the negative potential region. The first peak would correspond to the reduction of one of the nitro groups, and the second, more negative peak, would correspond to the reduction of the second nitro group. The irreversibility is due to the rapid follow-up chemical reactions of the electrochemically generated intermediates.
Diagram: Predicted Electrochemical Reduction Pathway
Caption: A simplified representation of the stepwise electrochemical reduction of the dinitro compound to the diamino product.
Quantitative Data Summary
The following table summarizes the expected range of electrochemical parameters for 6,7-Dinitro-2,3-dihydro-benzodioxime, based on typical values for dinitroaromatic compounds. These values would need to be experimentally determined.
| Parameter | Expected Range | Technique |
| First Reduction Peak Potential (Epc1) | -0.4 V to -0.8 V vs. Ag/AgCl | CV, DPV, SWV |
| Second Reduction Peak Potential (Epc2) | -0.8 V to -1.2 V vs. Ag/AgCl | CV, DPV, SWV |
| Number of Electrons Transferred (n) | 4-6 for each step | Controlled Potential Electrolysis |
| Diffusion Coefficient (D) | 10⁻⁵ to 10⁻⁶ cm²/s | Chronoamperometry |
| Limit of Detection (LOD) | 10⁻⁶ to 10⁻⁸ M | DPV, SWV |
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical and practical framework for investigating the electrochemical properties of 6,7-Dinitro-2,3-dihydro-benzodioxime. By leveraging the extensive knowledge base of dinitroaromatic compound electrochemistry, researchers can confidently design and execute experiments to elucidate the specific redox behavior of this molecule.
Future work should focus on the experimental validation of the predicted properties. Furthermore, exploring the electrochemistry on different electrode materials and in various solvent systems could provide deeper insights. For drug development professionals, correlating the electrochemical data with biological activity and metabolic stability will be a critical next step. The methodologies outlined in this guide provide a solid foundation for these future investigations, paving the way for a thorough understanding of this promising compound.
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- Development of new methods for the synthesis of 2,3-bis(nitroxymethyl)
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An In-depth Technical Guide to Tautomerism in 6,7-Dinitro-2,3-dihydro-benzodioxime Derivatives
Abstract
This technical guide provides a comprehensive exploration of the potential tautomeric phenomena in 6,7-dinitro-2,3-dihydro-benzodioxime derivatives. While this specific class of compounds has not been extensively studied for its tautomeric behavior, this document extrapolates from established principles of tautomerism in related nitroaromatic and dioxime systems to provide a robust theoretical framework and practical experimental and computational protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis, structural elucidation, and potential biological activity of these novel heterocyclic compounds.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in medicinal chemistry and drug development.[1] The ability of a molecule to exist in different tautomeric forms can significantly influence its physicochemical properties, such as solubility, lipophilicity, and pKa. Consequently, this can impact its pharmacokinetic and pharmacodynamic profile, including receptor binding, metabolic stability, and toxicity. A thorough understanding and characterization of the tautomeric landscape of a drug candidate are therefore critical for rational drug design and optimization.
The 6,7-dinitro-2,3-dihydro-benzodioxime scaffold presents a unique and intriguing case for the study of tautomerism. The presence of both vicinal dioxime functionality and ortho-dinitro substitution on the benzene ring suggests the potential for complex equilibria involving multiple tautomeric forms. This guide will delve into the plausible tautomeric possibilities and provide a roadmap for their experimental and computational validation.
Synthesis of 6,7-Dinitro-2,3-dihydro-benzodioxime Derivatives
The synthesis of the target 6,7-dinitro-2,3-dihydro-benzodioxime derivatives can be envisioned through a multi-step sequence, commencing with the nitration of 1,4-benzodioxane, followed by functionalization to introduce the dioxime moiety.
Synthesis of 6,7-Dinitro-1,4-benzodioxane
The initial precursor, 6,7-dinitro-1,4-benzodioxane, can be synthesized by the nitration of 1,4-benzodioxane.[1]
Protocol:
-
To a cooled (0-5 °C) solution of 1,4-benzodioxane in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried.
-
Recrystallization from a suitable solvent, such as ethanol, affords the purified 6,7-dinitro-1,4-benzodioxane.
Conversion to 6,7-Dinitro-2,3-dichloro-1,4-benzodioxane
The subsequent step involves the introduction of chlorine atoms at the 2 and 3 positions, which will serve as precursors for the dioxime group. This can be achieved through radical chlorination.
Protocol:
-
6,7-Dinitro-1,4-benzodioxane is dissolved in a suitable solvent like carbon tetrachloride.
-
The solution is heated to reflux, and a radical initiator such as benzoyl peroxide is added.
-
Chlorine gas is bubbled through the refluxing solution under UV irradiation.
-
The reaction is monitored by GC-MS until the desired dichlorinated product is formed.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Formation of 6,7-Dinitro-2,3-dihydro-benzodioxime
The final step is the conversion of the vicinal dichloride to the dioxime. This is a well-established method for the synthesis of vicinal dioximes.[2]
Protocol:
-
The 6,7-dinitro-2,3-dichloro-1,4-benzodioxane is dissolved in ethanol.
-
An aqueous solution of hydroxylamine hydrochloride and a base, such as sodium carbonate, is added to the solution.[2]
-
The reaction mixture is stirred at room temperature for several hours.
-
The resulting precipitate of 6,7-dinitro-2,3-dihydro-benzodioxime is filtered, washed with water and ethanol, and dried.
Caption: Synthetic route to 6,7-dinitro-2,3-dihydro-benzodioxime.
Plausible Tautomeric Equilibria
The structure of 6,7-dinitro-2,3-dihydro-benzodioxime allows for at least two significant types of tautomerism: dioxime tautomerism and nitro-aci-nitro tautomerism.
Dioxime Tautomerism
Vicinal dioximes can exist as three different stereoisomers: anti, syn, and amphi. The interconversion between these forms can be considered a form of tautomerism. The relative stability of these isomers is influenced by steric and electronic factors.
Nitro-Aci-Nitro Tautomerism
The presence of nitro groups on the aromatic ring introduces the possibility of nitro-aci-nitro tautomerism.[3][4][5][6] This involves the migration of a proton from an adjacent acidic site to one of the oxygen atoms of the nitro group, forming an aci-nitro or nitronic acid tautomer. In the case of 6,7-dinitro-2,3-dihydro-benzodioxime, the acidic protons of the oxime groups could potentially migrate to the ortho-nitro groups. This equilibrium is often influenced by the solvent and pH.[6]
Caption: Plausible tautomeric equilibria in the target molecule.
Experimental Characterization of Tautomers
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of the tautomeric forms present in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[7][8] Both ¹H and ¹³C NMR should be employed.
Protocol for NMR Analysis:
-
Dissolve the synthesized 6,7-dinitro-2,3-dihydro-benzodioxime in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess solvent effects on the tautomeric equilibrium.
-
Acquire ¹H NMR spectra to observe the chemical shifts and coupling constants of the protons, particularly the oxime protons and any protons involved in the nitro-aci tautomerism. The presence of multiple sets of signals can indicate the coexistence of different tautomers.[7]
-
Acquire ¹³C NMR spectra to probe changes in the carbon skeleton between different tautomeric forms.[7]
-
Perform variable temperature NMR studies to investigate the dynamics of the tautomeric interconversion. Coalescence of signals at higher temperatures can provide information on the energy barriers of the process.
-
Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to aid in the complete assignment of all proton and carbon signals for each tautomer.
| Tautomeric Form | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Dioxime | Oxime OH: 10-12 | C=NOH: 150-160 |
| Aci-Nitro | =N(O)OH: 8-10 | C=N(O)OH: 140-150 |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state.[9][10][11][12] This technique can unambiguously determine the connectivity of atoms and the positions of protons, thereby identifying the specific tautomer present in the crystal lattice.
Protocol for X-ray Crystallography:
-
Grow single crystals of 6,7-dinitro-2,3-dihydro-benzodioxime suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the collected diffraction data to obtain precise atomic coordinates, bond lengths, and bond angles. The location of the oxime and any aci-nitro protons will confirm the dominant tautomer in the solid state.
Caption: Integrated workflow for tautomer characterization.
Computational Modeling: A Predictive Approach
Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of different tautomers and for aiding in the interpretation of experimental data.[13][14][15]
Protocol for DFT Calculations:
-
Build the 3D structures of all plausible tautomers of 6,7-dinitro-2,3-dihydro-benzodioxime using a molecular modeling software.
-
Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[16]
-
Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima.
-
Calculate the relative electronic energies and Gibbs free energies of the tautomers to predict their relative stabilities.[13]
-
Simulate the NMR chemical shifts for each tautomer and compare them with the experimental data to aid in the assignment of the observed signals.[17]
-
The inclusion of solvent effects, using a polarizable continuum model (PCM), can provide more accurate predictions of tautomer stability in solution.[14]
| Tautomer | Calculated Relative Energy (kcal/mol) |
| Dioxime (anti) | 0.00 (Reference) |
| Dioxime (syn) | Predicted Value |
| Dioxime (amphi) | Predicted Value |
| Mono-Aci-Nitro | Predicted Value |
| Di-Aci-Nitro | Predicted Value |
Conclusion
The study of tautomerism in 6,7-dinitro-2,3-dihydro-benzodioxime derivatives represents a compelling area of research with potential implications for the design of novel therapeutic agents. The interplay between the dioxime and nitro-aci-nitro tautomeric equilibria is likely to be complex and highly dependent on environmental factors. A multi-faceted approach, combining targeted synthesis, advanced spectroscopic and crystallographic characterization, and robust computational modeling, as outlined in this guide, will be essential to fully elucidate the tautomeric landscape of this promising class of compounds. The insights gained from such studies will not only advance our fundamental understanding of tautomerism in complex heterocyclic systems but also provide a solid foundation for future drug discovery efforts.
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Dhaked, D. K., & Bharatam, P. V. Nitro aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study. RSC Publishing. (URL: [Link])
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Khan, I., et al. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides and evaluation of their enzyme inhibitory and in silico molecular docking studies. SciELO. (URL: [Link])
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Cingolani, G. M., et al. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. PubMed. (URL: [Link])
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Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria. PubMed. (URL: [Link])
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2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. (URL: [Link])
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Synthesis and characterization of new vic-dioximes and their metal complexes with Cu(II), Ni(II), and Co(II) salts. ResearchGate. (URL: [Link])
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Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (URL: [Link])
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Plausible tautomeric mechanisms of compounds 1-4. ResearchGate. (URL: [Link])
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Synthesis, crystal structures and tautomerism in novel oximes based on hydroxyalkylpyrazolones. ResearchGate. (URL: [Link])
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Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. DergiPark. (URL: [Link])
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Synthesis and biology of 1,4-benzodioxane lignan natural products. ResearchGate. (URL: [Link])
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Methyl 12-Methyl-3,9-dinitro-5,6,7,12-tetrahydro-13-oxodibenzo[b.g]bicyclo[3.3.1]nonane-6-carboxylate and Related Compounds. MDPI. (URL: [Link])
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A Technical Guide to the Structural Elucidation of 6,7-Dinitro-2,3-dihydro-benzodioxime via X-ray Diffraction
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For novel compounds such as 6,7-Dinitro-2,3-dihydro-benzodioxime, a derivative of the pharmacologically significant benzodioxane family, this structural information is a critical prerequisite for rational drug design and materials engineering. To date, the crystal structure of this specific compound has not been reported in the public domain, including major crystallographic databases. This guide, therefore, serves as a comprehensive, field-proven manual for researchers, outlining the complete workflow required to determine and analyze the crystal structure of 6,7-Dinitro-2,3-dihydro-benzodioxime using modern X-ray diffraction techniques. By leveraging established methodologies and drawing parallels with structurally related nitroaromatic compounds, this document provides the necessary experimental and theoretical foundation to bridge this knowledge gap.
Introduction: The Rationale for Structural Analysis
6,7-Dinitro-2,3-dihydro-benzodioxime (CAS 57356-48-6) belongs to the benzodioxane class of heterocyclic compounds.[1] Derivatives of the benzodioxane core are known to exhibit a wide range of biological activities, making them scaffolds of significant interest in medicinal chemistry. The introduction of nitro groups (-NO₂) profoundly influences the molecule's electronic properties, polarity, and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking. These features are critical determinants of a compound's solid-state packing, solubility, stability, and, ultimately, its efficacy and bioavailability as a potential therapeutic agent.
X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of crystalline solids.[2][3] It provides precise coordinates of each atom, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular forces. This information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological function.
-
Polymorph Screening: Identifying and characterizing different crystalline forms, which can have distinct physical properties.
-
Computational Modeling: Providing an accurate, experimentally determined structure as a starting point for theoretical calculations.
-
Intellectual Property: Establishing the novel solid form of a compound.
This guide will detail the necessary steps from material synthesis and crystallization to final structural analysis and data reporting.
Synthesis and Purification
The starting material for any crystallographic study must be of high purity (typically >98%). While various synthetic routes to benzodioxanes exist, the nitration of a parent benzodioxane is a common approach.[4] For instance, the synthesis of the related compound 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD) involves the nitration of 6,7-dinitro-1,4-benzodioxane.[5] Researchers should ensure the synthesis of 6,7-Dinitro-2,3-dihydro-benzodioxime yields a chemically pure product, which should be confirmed by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis before proceeding to crystallization.
The Crucial Step: Growing High-Quality Single Crystals
The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal.[6] The ideal crystal for diffraction is a single, well-ordered lattice, free of significant defects, with dimensions typically in the range of 0.1 to 0.5 mm in all directions. For nitroaromatic compounds, several techniques can be employed.
Experimental Protocol: Crystal Growth by Slow Evaporation
This is often the first method attempted due to its simplicity.
-
Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. Good candidates include acetone, acetonitrile, ethyl acetate, and ethanol. The goal is to prepare a solution that is near-saturation at room temperature.
-
Preparation: Dissolve a small amount (5-10 mg) of purified 6,7-Dinitro-2,3-dihydro-benzodioxime in the chosen solvent (0.5-1.0 mL) in a small, clean vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap, and pierce the cap with a needle or punch a small hole in it. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab, at a constant temperature.
-
Monitoring: Observe the vial periodically for the formation of small, well-defined crystals with sharp edges and smooth faces.
Experimental Protocol: Vapor Diffusion
This technique provides finer control over the rate of crystallization.
-
Setup: Place a small, open vial containing the dissolved compound (as prepared in steps 1-3 above) inside a larger, sealed jar.
-
Anti-Solvent: In the bottom of the larger jar, add a volume of an "anti-solvent" – a solvent in which the compound is poorly soluble but which is miscible with the solvent used to dissolve the compound. For example, if the compound is dissolved in acetone, hexane could be a suitable anti-solvent.
-
Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable crystal is obtained, the process of data collection and structure determination can begin. The following workflow is standard for modern automated diffractometers.
Diagram: SC-XRD Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology
-
Crystal Mounting: A selected crystal is mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a diffractometer. A preliminary screening is performed to determine the crystal quality and unit cell parameters. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.
-
Insight: For an organic compound like this, a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source is typically used.
-
-
Data Reduction and Structure Solution: The collected diffraction intensities are integrated, scaled, and corrected for experimental factors. The resulting data is used to solve the phase problem and generate an initial electron density map. Programs like SHELXS are commonly used for this via "direct methods".[3]
-
Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[3] This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
Data Presentation: Crystallographic Parameters
The final refined structure will yield a set of crystallographic data that should be reported in a standardized format. The data for the related compound TNBD serves as an excellent template for the expected parameters.[5]
| Parameter | Expected Data for 6,7-Dinitro-2,3-dihydro-benzodioxime (Example) |
| Chemical Formula | C₈H₆N₂O₆ |
| Formula Weight | 226.14 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c) |
| a, b, c [Å] | To be determined |
| α, β, γ [°] | To be determined |
| Volume [ų] | To be determined |
| Z (molecules/unit cell) | To be determined |
| Calculated Density [g/cm³] | To be determined |
| R₁ [I > 2σ(I)] | < 0.05 for a good quality structure |
| wR₂ (all data) | < 0.15 for a good quality structure |
| Goodness-of-Fit (S) | ~1.0 |
Structural Interpretation and Visualization
With a refined crystal structure, the key molecular and intermolecular features can be analyzed.
-
Molecular Geometry: Confirm the expected connectivity and analyze bond lengths, angles, and torsion angles. The conformation of the dioxime and the planarity of the nitro groups relative to the benzene ring are of particular interest.
-
Intermolecular Interactions: The nitro groups are potent hydrogen bond acceptors. It is crucial to identify potential C-H···O hydrogen bonds and other non-covalent interactions like π-π stacking between aromatic rings. These interactions govern the crystal packing and ultimately influence the material's properties.
Diagram: Potential Intermolecular Interactions
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An In-depth Technical Guide to 5-Bromo-2-methoxybenzaldehyde: Properties, Spectra, and Application in the Synthesis of Bioactive Benzamides
A Note on the Subject Compound: Initial searches for CAS number 57356-48-6 identified the compound as 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime, a substance with limited publicly available data relevant to drug development. To provide a comprehensive and valuable guide for the intended audience of researchers, scientists, and drug development professionals, this document will focus on 5-Bromo-2-methoxybenzaldehyde (CAS number: 25016-01-7) . This compound is a key synthetic intermediate for a variety of benzamide derivatives that have shown significant potential in medicinal chemistry.[3][4]
Introduction: The Versatility of the Benzamide Scaffold
The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1] From antipsychotics to antiemetics and emerging anticancer agents, the benzamide scaffold's versatility allows for nuanced modulation of physicochemical properties and target-specific interactions. This guide delves into the technical details of 5-Bromo-2-methoxybenzaldehyde, a crucial building block for novel benzamide derivatives, providing an in-depth analysis of its properties, spectral characteristics, and synthetic utility.
Physicochemical Properties of 5-Bromo-2-methoxybenzaldehyde
5-Bromo-2-methoxybenzaldehyde is a yellow to tan crystalline powder.[5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 25016-01-7 | [6] |
| Molecular Formula | C₈H₇BrO₂ | [4][6] |
| Molecular Weight | 215.04 g/mol | [6] |
| Melting Point | 112.5-118.5 °C | [7] |
| Boiling Point | 289.10 °C | [6] |
| Flash Point | 128.70 °C | [6] |
| Appearance | White to yellow crystalline powder | [4][5] |
| Solubility | Soluble in Chloroform (25 mg/mL) | [5] |
| Purity | ≥98% (HPLC) | [4] |
Synthesis of 5-Bromo-2-methoxybenzaldehyde
A common synthetic route to 5-Bromo-2-methoxybenzaldehyde involves the formylation of p-bromoanisole.[2]
Experimental Protocol: Formylation of p-Bromoanisole
-
Reaction Setup: Cool a solution of p-bromoanisole (15 g, 0.08 mol) in 350 mL of methylene chloride to 0°C in an ice bath.
-
Addition of Lewis Acid: Add titanium tetrachloride (30 g, 17.4 mL, 0.16 mol) dropwise to the cooled solution.
-
Formylation: After 10 minutes, add 1,1-dichloromethyl methyl ether (12.7 g, 0.088 mol) dropwise. Stir the reaction mixture for 90 minutes at a temperature between 0-10°C.
-
Quenching: Quench the reaction by pouring it into an excess of saturated sodium bicarbonate solution and methylene chloride.
-
Extraction: Separate the organic layer. Extract the aqueous phase with an additional portion of methylene chloride.
-
Washing and Drying: Combine the organic layers and wash with a saturated sodium chloride solution. Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter the solution and evaporate the solvent in vacuo to yield the crude product.
-
Purification: The resulting solid, 5-bromo-2-methoxybenzaldehyde, can be further purified by recrystallization if necessary.[2]
Caption: Synthetic workflow for 5-Bromo-2-methoxybenzaldehyde.
Spectroscopic Analysis
The structural elucidation of 5-Bromo-2-methoxybenzaldehyde is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Aromatic-H | 7.69 | d | H-6 |
| Aromatic-H | 7.55 | dd | H-4 |
| Aromatic-H | 6.89 | d | H-3 |
| Aldehyde-H | 10.42 | s | -CHO |
| Methoxy-H | 3.92 | s | -OCH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| Aldehyde C | 189.0 | -CHO |
| Aromatic C | 161.5 | C-2 |
| Aromatic C | 136.4 | C-6 |
| Aromatic C | 127.7 | C-4 |
| Aromatic C | 124.1 | C-1 |
| Aromatic C | 120.5 | C-5 |
| Aromatic C | 112.6 | C-3 |
| Methoxy C | 55.8 | -OCH₃ |
(Note: Specific peak assignments and coupling constants may vary slightly depending on the solvent and instrument used. The data presented is a representative compilation from various sources.)
Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromo-2-methoxybenzaldehyde shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1680 | C=O stretch (aldehyde) |
| ~1590, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
| ~810 | C-H bend (aromatic, out-of-plane) |
| ~650 | C-Br stretch |
(Note: The provided data is a general representation. For precise analysis, refer to the actual spectrum.)[8]
Mass Spectrometry (MS)
The mass spectrum of 5-Bromo-2-methoxybenzaldehyde exhibits a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| m/z | Assignment |
| 214, 216 | [M]⁺ (Molecular ion) |
| 185, 187 | [M-CHO]⁺ |
| 134 | [M-Br-H]⁺ |
Application in the Synthesis of Bioactive Benzamides
5-Bromo-2-methoxybenzaldehyde is a valuable precursor for the synthesis of a wide range of benzamide derivatives with potential therapeutic applications.[4] The aldehyde functionality can be readily oxidized to a carboxylic acid, which can then be coupled with various amines to generate a library of N-substituted benzamides.
Experimental Protocol: Synthesis of a 5-Bromo-2-methoxybenzamide Derivative
-
Oxidation: Oxidize 5-Bromo-2-methoxybenzaldehyde to 5-bromo-2-methoxybenzoic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).
-
Acid Chloride Formation: Convert the resulting carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
Amide Coupling: React the acid chloride with a desired amine in the presence of a base (e.g., triethylamine or pyridine) to yield the target benzamide.
Caption: General synthetic route to N-substituted 5-bromo-2-methoxybenzamides.
Mechanism of Action of Benzamide Derivatives in Drug Development
Benzamide derivatives exert their biological effects through various mechanisms of action, making them a versatile class of compounds for drug discovery.[9]
Dopamine Receptor Antagonism
A significant number of benzamide drugs, particularly those used in psychiatry, function as dopamine receptor antagonists.[1][10] They selectively block dopamine D2 and D3 receptors in the central nervous system, which is the basis for their antipsychotic effects.[1][10]
Caption: Mechanism of dopamine receptor antagonism by benzamide drugs.
Enzyme Inhibition
More recently, benzamide derivatives have been investigated as inhibitors of various enzymes implicated in diseases such as cancer. For example, certain benzamides act as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose)polymerase (PARP), enzymes crucial for cancer cell survival and proliferation.[9][11]
Conclusion
5-Bromo-2-methoxybenzaldehyde is a versatile and valuable building block in medicinal chemistry. Its well-defined properties and reactivity, coupled with readily available spectroscopic data for characterization, make it an ideal starting material for the synthesis of novel benzamide derivatives. The diverse mechanisms of action exhibited by the benzamide class of compounds continue to inspire the development of new therapeutic agents for a wide range of diseases. This guide provides a foundational understanding of this important synthetic intermediate for researchers and professionals in the field of drug development.
References
-
Pharmaguideline. (n.d.). Benzamides: Sulpiride. Retrieved from [Link]
- Pillai, C. K., & Tony, K. A. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. General pharmacology, 31(3), 355–361.
-
PrepChem. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]
-
SciELO. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]
-
Chem-Impex. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]
- Justin-Besançon, L., & Laville, C. (1964). Pharmacological classification of benzamides. Semaine des hopitaux : therapeutique, 40(8), 532–539.
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- 6. 5-Bromo-2-methoxybenzaldehyde | 25016-01-7 | FB54841 [biosynth.com]
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- 10. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic routes for functionalized 6,7-Dinitro-2,3-dihydro-benzodioxime
An in-depth guide to the synthesis of functionalized 6,7-dinitro-2,3-dihydro-benzo[1][2]dioxine derivatives, designed for researchers and professionals in drug development. This document provides a detailed exploration of synthetic strategies, experimental protocols, and the underlying chemical principles.
Introduction
The 2,3-dihydro-benzo[1][2]dioxine scaffold is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antihypertensive activities.[3][4][5][6][7] The introduction of nitro groups into this scaffold can serve as a handle for further functionalization or to modulate the electronic properties of the molecule, making 6,7-dinitro-2,3-dihydro-benzo[1][2]dioxine a valuable intermediate in medicinal chemistry. This guide details the synthetic routes to this dinitro derivative and explores strategies for its subsequent functionalization.
Overall Synthetic Strategy
The synthesis of functionalized 6,7-dinitro-2,3-dihydro-benzo[1][2]dioxine derivatives can be approached in two primary ways:
-
Nitration of a pre-functionalized 2,3-dihydro-benzo[1][2]dioxine: This involves the initial synthesis of a benzodioxine with the desired functional group, followed by a dinitration step.
-
Functionalization of 6,7-dinitro-2,3-dihydro-benzo[1][2]dioxine: This strategy involves the synthesis of the dinitro compound first, followed by the introduction of functional groups, often through the reduction of the nitro groups to amines, which can then be further derivatized.
Caption: General synthetic strategies for functionalized 6,7-dinitro-2,3-dihydro-benzo[1][2]dioxine.
Synthesis of the 2,3-Dihydro-benzo[1][2]dioxine Core
The most common method for synthesizing the 2,3-dihydro-benzo[1][2]dioxine core is the Williamson ether synthesis, involving the reaction of a catechol with a 1,2-dihaloethane.
Protocol 1: Synthesis of 2,3-Dihydro-benzo[1][2]dioxine
This protocol is adapted from the general procedures for the synthesis of 1,4-benzodioxane derivatives.[3]
Materials:
-
Catechol
-
1,2-Dibromoethane or 1,2-dichloroethane
-
Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of catechol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2,3-dihydro-benzo[1][2]dioxine.
Nitration of 2,3-Dihydro-benzo[1][2]dioxine
The nitration of 2,3-dihydro-benzo[1][2]dioxine typically proceeds in a stepwise manner, first yielding the 6-nitro derivative, followed by the 6,7-dinitro derivative upon further nitration.[3] The ether oxygen atoms are ortho-, para-directing, and activating, leading to substitution at the 6 and 7 positions.
Protocol 2: Synthesis of 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxine
This protocol is based on established methods for the dinitration of 1,4-benzodioxane.[3]
Materials:
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
Procedure:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath to 0-5 °C.
-
Slowly add 2,3-dihydro-benzo[1][2]dioxine dropwise to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6,7-dinitro-2,3-dihydro-benzo[1][2]dioxine.
Functionalization Strategies
Route 1: Nitration of Pre-functionalized Benzodioxines
This approach is advantageous when the desired functional group is stable under nitrating conditions. For example, a carboxylic acid or an amide group can be introduced prior to nitration.
This can be synthesized from 3,4-dihydroxybenzoic acid (protocatechuic acid) using a similar cyclization method as described in Protocol 1.
The carboxylic acid group is a meta-director and deactivating. However, the strong activating effect of the ether oxygens will still direct the nitro groups to the available positions ortho and para to them. Nitration of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid is expected to yield 7-nitro- and subsequently 5,7-dinitro- or other isomers depending on the reaction conditions. Achieving the 6,7-dinitro substitution pattern on a pre-functionalized ring requires careful consideration of the directing effects of the existing substituent.
Route 2: Functionalization of 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxine
A versatile method for functionalization is the reduction of the nitro groups to amines, which can then be converted into a wide variety of functional groups.
Caption: Functionalization pathways from 6,7-diamino-2,3-dihydro-benzo[1][2]dioxine.
Protocol 3: Reduction of 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxine to 6,7-Diamino-2,3-dihydro-benzo[1][2]dioxine
Materials:
-
Tin(II) chloride (SnCl₂) dihydrate or catalytic hydrogenation (e.g., Pd/C, H₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
Procedure (using SnCl₂):
-
Suspend 6,7-dinitro-2,3-dihydro-benzo[1][2]dioxine in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated HCl to the suspension.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated NaOH solution to precipitate the tin salts.
-
Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diamino product.
Protocol 4: Synthesis of N,N'-(2,3-dihydro-1,4-benzodioxine-6,7-diyl)diacetamide (Amide Functionalization)
Materials:
-
Acetic anhydride or acetyl chloride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 6,7-diamino-2,3-dihydro-benzo[1][2]dioxine in DCM and add a base such as pyridine.
-
Cool the mixture in an ice bath.
-
Add acetic anhydride (2.2 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the diacetylated product.
-
Purify by recrystallization or column chromatography.
Characterization Data
The following table summarizes the expected characterization data for key compounds.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |
| 2,3-Dihydro-benzo[1][2]dioxine | C₈H₈O₂ | 136.15 | ~6.8 (m, 4H, Ar-H), ~4.2 (s, 4H, O-CH₂-CH₂-O) | ~143 (Ar-C-O), ~121 (Ar-C-H), ~117 (Ar-C-H), ~64 (O-CH₂) |
| 6-Nitro-2,3-dihydro-benzo[1][2]dioxine | C₈H₇NO₄ | 181.15 | ~7.8-8.0 (m, 2H), ~7.0 (d, 1H), ~4.3 (m, 4H) | Signals will be shifted due to the nitro group. |
| 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxine | C₈H₆N₂O₆ | 226.14 | ~7.5 (s, 2H, Ar-H), ~4.4 (s, 4H, O-CH₂-CH₂-O) | Aromatic signals will be further downfield. |
| 6,7-Diamino-2,3-dihydro-benzo[1][2]dioxine | C₈H₁₀N₂O₂ | 166.18 | ~6.2 (s, 2H, Ar-H), ~4.1 (s, 4H, O-CH₂-CH₂-O), ~3.5 (br s, 4H, NH₂) | Aromatic signals will be upfield compared to the dinitro derivative. |
Safety Considerations
-
Nitrating agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Nitrated compounds: Polynitrated aromatic compounds can be explosive and should be handled with caution. Avoid heat, friction, and shock.
-
Reduction reactions: Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment. Reactions with tin(II) chloride produce tin salts that should be disposed of according to institutional guidelines.
References
- Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)
- Chemistry and Pharmacology of Benzodioxanes. TSI Journals.
- Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research.
- Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. SciELO.
- Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. NIH.
- Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
- 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis. ChemicalBook.
- 2,3-Dihydro-6-nitro-1,4-benzodioxin. Smolecule.
- How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane deriv
- 1,4-Benzodioxin, 2,3-dihydro-6-nitro-. NIST WebBook.
- 1,4-Benzodioxine. Wikipedia.
- Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. NIH.
- Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org.
- Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configur
- WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
- Diastereoselective Synthesis of (–)
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. tsijournals.com [tsijournals.com]
- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. air.unimi.it [air.unimi.it]
- 7. scirp.org [scirp.org]
Application Notes & Protocols for 6,7-Dinitro-2,3-dihydro-benzodioxime in Energetic Materials Research
Introduction
The pursuit of advanced high-energy-density materials (HEDMs) is a cornerstone of modern defense and industrial research. An ideal HEDM must balance high performance—such as detonation velocity and pressure—with crucial safety and stability characteristics, including thermal stability and low sensitivity to shock or friction. Aromatic polynitro compounds have historically formed the backbone of military and industrial explosives, with 2,4,6-trinitrotoluene (TNT) being the archetypal example. However, the demand for materials that surpass the performance of these legacy systems necessitates the exploration of novel molecular scaffolds.
The 2,3-dihydro-1,4-benzodioxin ring system presents a compelling scaffold for the design of new HEDMs. Its fused heterocyclic structure offers inherent rigidity and the potential for high crystal density. Furthermore, the aromatic ring is amenable to extensive nitration, a fundamental requirement for achieving a favorable oxygen balance and high energy content.
This document provides detailed application notes on 6,7-Dinitro-2,3-dihydro-benzodioxime (also known as 6,7-dinitro-2,3-dihydro-1,4-benzodioxine), a key intermediate and energetic material precursor. While a moderately energetic material in its own right, its primary value lies in its role as a direct precursor to more powerful, per-nitrated derivatives such as 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD).[1][2] We will detail its synthesis, characterization, and its critical application in the synthesis of next-generation HEDMs, providing researchers with the necessary protocols to leverage this compound in their work.
Part 1: Molecular Profile and Physicochemical Properties
6,7-Dinitro-2,3-dihydro-benzodioxime is a crystalline solid whose molecular structure is foundational to its utility in energetic materials synthesis. The presence of two nitro groups on the benzene ring activates the molecule for further functionalization while contributing to its overall energy content.
Molecular Structure:
Caption: General workflow for the synthesis of 6,7-Dinitro-2,3-dihydro-benzodioxime.
Protocol 2.1: Synthesis of 6,7-Dinitro-2,3-dihydro-benzodioxime
Causality: This protocol uses a standard mixed-acid (HNO₃/H₂SO₄) nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is performed at low temperatures to control the exothermic reaction and prevent over-nitration or degradation.
Materials:
-
2,3-dihydro-1,4-benzodioxin
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Deionized Water
-
Ethanol
-
Magnetic Stirrer and Stir Bar
-
Three-neck round-bottom flask
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and filter paper
Procedure:
-
Preparation: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 50 mL of concentrated H₂SO₄.
-
Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0-5°C with gentle stirring.
-
Nitrating Mixture: Slowly add 25 mL of concentrated HNO₃ to the cooled sulfuric acid via the dropping funnel. Maintain the temperature below 10°C throughout the addition.
-
Substrate Addition: Dissolve 10 g of 2,3-dihydro-1,4-benzodioxin in a minimal amount of H₂SO₄ and add it dropwise to the stirred nitrating mixture. The rate of addition must be controlled to keep the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate will form.
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 6,7-Dinitro-2,3-dihydro-benzodioxime. Dry the product in a vacuum oven at 40°C.
Part 3: Application in the Synthesis of Advanced HEDMs
The primary application of 6,7-Dinitro-2,3-dihydro-benzodioxime in energetic materials research is its use as a direct precursor for the synthesis of 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a more powerful and oxygen-rich HEDM. [2]
Protocol 3.1: Synthesis of TNBD from 6,7-Dinitro-2,3-dihydro-benzodioxime
Causality: This procedure employs a more potent nitrating system (100% HNO₃ followed by H₂SO₄) at elevated temperatures to overcome the deactivating effect of the existing nitro groups and achieve per-nitration of the aromatic ring. The initial reaction in pure nitric acid installs the first two additional nitro groups, and the subsequent addition of sulfuric acid promotes the final nitration to yield the tetra-nitro derivative.
Materials:
-
6,7-Dinitro-2,3-dihydro-benzodioxime (from Protocol 2.1)
-
100% Nitric Acid (fuming)
-
98% Sulfuric Acid
-
Water bath
-
Standard laboratory glassware as in Protocol 2.1
Procedure: [2]1. Initial Nitration: Add 2.26 g (0.01 mol) of 6,7-Dinitro-2,3-dihydro-benzodioxime in small portions to a stirred flask containing 10 mL of 100% HNO₃, cooled to 10°C. 2. Controlled Heating: Allow the reaction mixture to warm by gradually increasing the temperature from 10°C to 70°C using an external water bath. 3. Second Stage Nitration: After the mixture has been stirred at 70°C, cool it to 40-50°C. Carefully add 5 mL of 98% H₂SO₄ dropwise. 4. Reaction Completion: Continue stirring for an additional 30 minutes at 70°C. 5. Isolation: Cool the reaction mixture and pour it onto crushed ice. The TNBD product will precipitate. 6. Purification: Isolate the solid by filtration, wash extensively with water, and recrystallize to obtain pure TNBD. The reported yield for this conversion is approximately 81%. [2]
Part 4: Characterization and Performance Evaluation
A comprehensive evaluation is critical to understanding the potential of a new energetic material. This involves structural confirmation, thermal stability analysis, and calculation of detonation performance.
Caption: Standard workflow for the characterization of a novel energetic material.
Protocols for Analysis:
-
Structural Confirmation: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. [1][2]Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure and crystal density. [1][2]* Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the melting point and onset of decomposition. For an HEDM, a high decomposition temperature (ideally >200°C) is desirable for thermal stability. The derivative TNBD, for instance, melts at 286°C and begins to degrade at 290°C, indicating excellent thermal stability. [1][2]* Detonation Performance: The performance of an energetic material is predicted based on its elemental composition, heat of formation, and density. Software codes like EXPLO5 are used to calculate key detonation parameters. [1] Performance Comparison of TNBD (Derivative) with Standard Explosives:
The true potential of the 2,3-dihydro-1,4-benzodioxin scaffold is realized in its per-nitrated form, TNBD. The table below compares its calculated performance against well-known energetic materials, demonstrating its promise.
| Energetic Material | Density (ρ) | Detonation Velocity (D) | Detonation Pressure (P) |
| TNBD (Calculated) | 1.85 g/cm³ | 7727 m/s | 278 kbar |
| Tetryl | 1.71 g/cm³ | 7570 m/s | 260 kbar |
| TNT | 1.65 g/cm³ | 6900 m/s | 190 kbar |
| Data for TNBD and Tetryl sourced from reference.[1] |
As the data shows, the detonation velocity and pressure of TNBD, derived from 6,7-Dinitro-2,3-dihydro-benzodioxime, are superior to those of Tetryl, a well-regarded high-performance explosive. [1]This highlights the efficacy of this synthetic pathway for producing advanced HEDMs.
Part 5: Safety and Handling
Trustworthiness & Self-Validation: Adherence to stringent safety protocols is non-negotiable in energetic materials research. The protocols described are standard practice in the field, and their careful execution is a form of self-validation, ensuring both personnel safety and experimental reproducibility.
-
General Precautions: All nitration procedures are highly exothermic and must be conducted with extreme care. Work should be performed in a certified chemical fume hood, and the operator must wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, acid-resistant gloves, and a flame-retardant lab coat.
-
Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and powerful oxidizing agents. Avoid contact with skin and combustible materials. Always add acid to water (or in this case, a more concentrated acid) slowly and with cooling; never the reverse.
-
Handling of Nitro Compounds: Polynitro-aromatic compounds are potentially explosive and should be handled in small quantities. They are sensitive to shock, friction, and electrostatic discharge. Use non-sparking tools (e.g., ceramic or wooden spatulas). Avoid grinding the dry material.
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Have appropriate spill kits (for acids) and fire extinguishers (Class D for reactive materials, if applicable) available.
References
-
Synthesis of 2,3-dihydrobenzo[b]d[3][4]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[3][4]xazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health (NIH). [Link]
-
Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. National Institutes of Health (NIH). [Link]
-
Chemistry and Pharmacology of Benzodioxanes. TSI Journals. [Link]
-
Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. MDPI. [Link]
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Application Notes and Protocols: The Strategic Use of Dinitroaromatic Precursors in the Synthesis of High-Performance Azo Dyes
Introduction: The Role of Dinitroaromatics in Modern Dye Chemistry
In the landscape of industrial colorants, dinitroaromatic compounds represent a critical class of intermediates, particularly in the synthesis of high-performance azo and disperse dyes. Their utility stems from the powerful electron-withdrawing nature of the two nitro groups, which significantly influences the reactivity and spectral properties of the resulting dyes. While the specific compound "6,7-Dinitro-2,3-dihydro-benzodioxime" is not found in established chemical literature as a common dye precursor, the underlying principle of using dinitro-substituted aromatic rings is a cornerstone of dye synthesis. A prime and illustrative example of this principle is the use of 2,4-dinitroaniline in the creation of vibrant and durable disperse dyes for hydrophobic fibers like polyester.
This guide provides a detailed exploration of the synthesis and application of a representative azo disperse dye derived from a dinitroaniline precursor. We will delve into the mechanistic rationale behind the synthetic steps, provide robust protocols for laboratory-scale synthesis, and offer insights into the characterization and application of the final product.
Part 1: The Chemistry of Dinitroaniline-Based Azo Dyes
Azo dyes are characterized by the presence of one or more azo groups (-N=N-) that connect aromatic rings. The color of these dyes is determined by the extended π-conjugated system of the molecule. The synthesis of azo dyes involves two primary steps: diazotization and azo coupling.
1.1. Diazotization of 2,4-Dinitroaniline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt. The presence of two nitro groups on the aniline ring makes 2,4-dinitroaniline a weakly basic amine. Consequently, its diazotization requires strong nitrosating agents, such as nitrosyl sulfuric acid (HNSO₄), to proceed efficiently. The nitro groups play a crucial role in stabilizing the resulting diazonium ion, making it a potent electrophile for the subsequent coupling reaction.
1.2. Azo Coupling with N,N-diethylaniline
The second step is the azo coupling, an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an electron-rich coupling component. In this protocol, we use N,N-diethylaniline as the coupling agent. The diethylamino group is a strong electron-donating group, which activates the aromatic ring for electrophilic substitution, typically at the para-position. The coupling reaction results in the formation of the azo linkage and the creation of the final dye molecule.
Below is a diagram illustrating the synthetic workflow for a typical dinitroaniline-based azo dye.
Caption: Synthetic workflow for an azo disperse dye from 2,4-dinitroaniline.
Part 2: Experimental Protocols
2.1. Synthesis of a 2,4-Dinitroaniline-based Azo Disperse Dye
This protocol details the synthesis of a representative red disperse dye.
Materials and Reagents:
-
2,4-Dinitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
N,N-diethylaniline
-
Glacial acetic acid
-
Ethanol
-
Ice
-
Distilled water
Protocol:
Step 1: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, carefully add 5.0 g of 2,4-dinitroaniline to 25 mL of concentrated sulfuric acid. Stir the mixture until the aniline is completely dissolved.
-
Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
In a separate beaker, dissolve 2.1 g of sodium nitrite in 10 mL of concentrated sulfuric acid to prepare nitrosyl sulfuric acid.
-
Slowly add the nitrosyl sulfuric acid solution to the cooled 2,4-dinitroaniline solution, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to complete the diazotization.
Step 2: Preparation of the Coupling Component Solution
-
In a 500 mL beaker, dissolve 4.1 g of N,N-diethylaniline in 50 mL of glacial acetic acid.
-
Cool this solution in an ice bath to below 5 °C.
Step 3: Azo Coupling Reaction
-
Slowly add the diazonium salt solution from Step 1 to the cooled coupling component solution from Step 2 with vigorous stirring.
-
A deep red precipitate of the dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
Step 4: Isolation and Purification of the Dye
-
Filter the crude dye using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold water until the filtrate is neutral.
-
Recrystallize the crude dye from hot ethanol to obtain a purified product.
-
Dry the purified dye in a vacuum oven at 60 °C.
2.2. Characterization of the Synthesized Dye
The synthesized dye should be characterized to confirm its identity and purity.
| Analytical Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | To determine the maximum absorption wavelength (λmax) and molar absorptivity. | A characteristic absorption peak in the visible region (typically 450-550 nm for red dyes), indicating the extent of the π-conjugated system. |
| FT-IR Spectroscopy | To identify the functional groups present in the dye molecule. | Characteristic peaks for N=N stretching (azo group), C-N stretching (aromatic amine), and N-O stretching (nitro groups) should be observed. |
| Mass Spectrometry | To confirm the molecular weight of the synthesized dye. | The molecular ion peak corresponding to the calculated molecular weight of the target dye molecule should be present. |
| ¹H NMR Spectroscopy | To elucidate the chemical structure of the dye. | The proton NMR spectrum should show signals corresponding to the aromatic protons of both the dinitroaniline and diethylaniline moieties, as well as the ethyl groups of the diethylamino substituent. |
Part 3: Application in Textile Dyeing
Disperse dyes are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester. The dyeing process is typically carried out at high temperatures and pressures to facilitate the diffusion of the dye molecules into the fiber structure.
3.1. Protocol for Dyeing Polyester Fabric
-
Prepare a dye bath containing the synthesized disperse dye (1% on weight of fabric), a dispersing agent, and a pH buffer (acetic acid, pH 4.5-5.5).
-
Introduce the polyester fabric into the dye bath.
-
Raise the temperature of the dye bath to 130 °C and maintain it for 60 minutes.
-
Cool the dye bath and rinse the fabric thoroughly with water.
-
Perform a reduction clearing process to remove any surface-adhered dye and improve fastness properties.
The following diagram illustrates the key stages in the application of a disperse dye.
Caption: Key stages in the high-temperature dyeing of polyester with a disperse dye.
Conclusion
The use of dinitroaromatic precursors, exemplified by 2,4-dinitroaniline, is a highly effective strategy for the synthesis of high-performance azo disperse dyes. The electron-withdrawing nitro groups are instrumental in facilitating the diazotization of the weakly basic amine and in tuning the electronic properties of the final dye molecule. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists working in the field of dye and pigment chemistry. While the initially queried "6,7-Dinitro-2,3-dihydro-benzodioxime" does not appear to be a conventional dye intermediate, the fundamental chemistry of utilizing dinitroaromatics remains a vibrant and essential area of colorant synthesis.
References
- Hunger, K. (Ed.). (2003).
- Christie, R. M. (2015). Colour Chemistry. Royal Society of Chemistry.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
The Emergence of 6,7-Dinitroquinoxaline-2,3-dione Dioxime in Coordination Chemistry: A Ligand for Advanced Applications
In the dynamic field of coordination chemistry, the rational design of ligands is paramount to the development of metal complexes with tailored electronic, catalytic, and therapeutic properties. This guide introduces 6,7-Dinitroquinoxaline-2,3-dione dioxime, a vic-dioxime ligand engineered for robust coordination and diverse applications. The strategic incorporation of electron-withdrawing nitro groups onto a quinoxaline-2,3-dione backbone offers a unique platform for creating novel metal complexes with significant potential in catalysis and medicinal chemistry. This document provides an in-depth exploration of the synthesis, characterization, and application of this versatile ligand and its coordination compounds, aimed at researchers and professionals in drug development and materials science.
Ligand Design and Scientific Rationale
The design of 6,7-Dinitroquinoxaline-2,3-dione dioxime is predicated on the synergistic interplay of its constituent functional groups. The vic-dioxime moiety is a well-established chelating agent, capable of forming stable square planar or octahedral complexes with a variety of transition metals.[1][2] The quinoxaline scaffold provides a rigid, aromatic framework that can participate in π-stacking interactions, a crucial feature for DNA intercalation in potential anticancer agents.[3]
The introduction of two nitro groups at the 6 and 7 positions of the quinoxaline ring serves a dual purpose. Firstly, the strong electron-withdrawing nature of the nitro groups modulates the electronic properties of the entire ligand system. This electronic perturbation influences the redox potential of the metal center in the resulting complexes, a key parameter in catalytic cycles. Secondly, the presence of nitro groups can enhance the biological activity of metal complexes, a phenomenon observed in various medicinal inorganic compounds.[4][5]
Synthesis of 6,7-Dinitroquinoxaline-2,3-dione Dioxime: A Step-by-Step Protocol
The synthesis of the target ligand is a multi-step process that begins with the formation of the quinoxaline-2,3-dione core, followed by nitration and subsequent conversion to the dioxime.
Synthesis of Quinoxaline-2,3-dione
Quinoxaline-2,3-dione is readily prepared via the condensation of o-phenylenediamine with oxalic acid.[6][7] This reaction can be performed under various conditions, including conventional heating, microwave irradiation, or solvent-free grinding for a greener approach.[8]
Protocol: Microwave-Assisted Synthesis of Quinoxaline-2,3-dione [8]
-
In a microwave-safe vessel, combine o-phenylenediamine (1.08 g, 10 mmol) and oxalic acid dihydrate (1.26 g, 10 mmol).
-
Add 2 mL of water and mix the solids to form a paste.
-
Irradiate the mixture in a microwave reactor at 150°C for 10 minutes.
-
After cooling, add 20 mL of distilled water to the reaction mixture and stir for 15 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL) and diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to obtain quinoxaline-2,3-dione as a pale yellow solid.
Synthesis of 6,7-Dinitroquinoxaline-2,3-dione
The nitration of quinoxaline-2,3-dione is achieved using a mixture of nitric acid and sulfuric acid.[9]
Protocol: Nitration of Quinoxaline-2,3-dione [9]
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add quinoxaline-2,3-dione (1.62 g, 10 mmol) to 20 mL of concentrated sulfuric acid.
-
Once the solid has dissolved, slowly add a nitrating mixture of concentrated nitric acid (2 mL) and concentrated sulfuric acid (3 mL) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Collect the precipitated 6,7-Dinitroquinoxaline-2,3-dione by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Synthesis of 6,7-Dinitroquinoxaline-2,3-dione Dioxime
The final step involves the conversion of the dione to the vic-dioxime using hydroxylamine hydrochloride.
Protocol: Synthesis of 6,7-Dinitroquinoxaline-2,3-dione Dioxime
-
In a round-bottom flask, dissolve 6,7-Dinitroquinoxaline-2,3-dione (2.52 g, 10 mmol) in 50 mL of ethanol.
-
Add hydroxylamine hydrochloride (2.08 g, 30 mmol) and sodium acetate (2.46 g, 30 mmol) to the solution.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Collect the precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure 6,7-Dinitroquinoxaline-2,3-dione dioxime.
Figure 1: Synthetic pathway for 6,7-Dinitroquinoxaline-2,3-dione Dioxime.
Coordination Chemistry: Synthesis of Metal Complexes
The 6,7-Dinitroquinoxaline-2,3-dione dioxime ligand readily forms stable complexes with various transition metals. Here, we provide protocols for the synthesis of its nickel(II) and platinum(II) complexes, which are of interest for their potential catalytic and anticancer applications, respectively.
Synthesis of Bis(6,7-Dinitroquinoxaline-2,3-dione dioximato)nickel(II)
Protocol:
-
Dissolve 6,7-Dinitroquinoxaline-2,3-dione dioxime (0.56 g, 2 mmol) in 30 mL of hot ethanol.
-
In a separate beaker, dissolve nickel(II) chloride hexahydrate (0.24 g, 1 mmol) in 10 mL of distilled water.
-
Add the nickel(II) solution dropwise to the hot ligand solution with constant stirring.
-
Adjust the pH of the mixture to 5-6 with a dilute solution of sodium hydroxide.
-
A colored precipitate will form immediately. Continue stirring the mixture for another 30 minutes while allowing it to cool to room temperature.
-
Collect the complex by vacuum filtration, wash with water, ethanol, and diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Synthesis of Dichloro(6,7-Dinitroquinoxaline-2,3-dione dioxime)platinum(II)
Protocol:
-
Dissolve potassium tetrachloroplatinate(II) (0.42 g, 1 mmol) in 20 mL of distilled water.
-
Dissolve 6,7-Dinitroquinoxaline-2,3-dione dioxime (0.28 g, 1 mmol) in 20 mL of hot ethanol.
-
Slowly add the ligand solution to the platinum salt solution with vigorous stirring.
-
Heat the reaction mixture at 60-70°C for 3-4 hours.
-
Allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, cold ethanol, and diethyl ether.
-
Dry the complex under vacuum.
Figure 2: General workflow for the synthesis of metal complexes.
Applications in Coordination Chemistry
The unique structural and electronic features of 6,7-Dinitroquinoxaline-2,3-dione dioxime make its metal complexes promising candidates for a range of applications.
Catalysis with Nickel(II) Complexes
Nickel complexes are known to be effective catalysts for a variety of organic transformations, including cross-coupling reactions and hydrogen evolution.[10][11] The electron-withdrawing nitro groups on the ligand backbone are expected to render the nickel center more electrophilic, potentially enhancing its catalytic activity in reactions such as the Suzuki-Miyaura coupling or C-H activation.[12] The square planar geometry of the Ni(II) complex provides accessible coordination sites for substrate binding.
Anticancer Drug Development with Platinum(II) Complexes
Platinum-based drugs, such as cisplatin, are mainstays in cancer chemotherapy.[13] The development of new platinum complexes aims to overcome issues of drug resistance and reduce side effects. The planar quinoxaline moiety of the ligand is designed to facilitate intercalation with DNA, a key mechanism of action for many anticancer drugs.[3][4] The dinitro substitution may further enhance the cytotoxicity of the platinum complex.[5] The synthesized Pt(II) complex serves as a lead compound for further investigation into its DNA binding affinity and in vitro cytotoxicity against various cancer cell lines.
Characterization Data
The synthesized ligand and its metal complexes should be thoroughly characterized using a suite of analytical techniques to confirm their structure and purity.
| Compound | Appearance | FT-IR (cm⁻¹) ν(C=N), ν(N-O), ν(NO₂) | ¹H NMR (δ, ppm) |
| Ligand | Pale yellow solid | ~1620, ~980, ~1540 & 1350 | Aromatic protons, oxime protons |
| Ni(II) Complex | Red/Brown solid | Shifted ν(C=N) and ν(N-O) | Broad signals due to paramagnetism |
| Pt(II) Complex | Yellow/Orange solid | Shifted ν(C=N) and ν(N-O) | Downfield shift of ligand protons |
Table 1: Expected Spectroscopic Data for 6,7-Dinitroquinoxaline-2,3-dione Dioxime and its Metal Complexes.
Conclusion and Future Outlook
6,7-Dinitroquinoxaline-2,3-dione dioxime represents a promising new ligand in the field of coordination chemistry. Its synthesis, while multi-step, is achievable through well-established chemical transformations. The resulting metal complexes, particularly those of nickel and platinum, hold significant potential for applications in catalysis and as anticancer agents. Further research should focus on a detailed investigation of the catalytic efficacy of the nickel complex in various cross-coupling reactions and a comprehensive evaluation of the anticancer properties of the platinum complex, including its mechanism of action and in vivo studies. The modular nature of the ligand synthesis also allows for further derivatization to fine-tune the properties of the resulting coordination compounds for specific applications.
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Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Evidence-Based Complementary and Alternative Medicine. [Link]
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Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. PubMed. [Link]
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Anticancer investigation of platinum and copper-based complexes containing quinoxaline ligands. PlumX Metrics. [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Organic & Medicinal Chem IJ. [Link]
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Synthesis of quinoxaline-2,3-diones. ResearchGate. [Link]
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Copper-assisted oxidation of catechols into quinone derivatives. RSC Publishing. [Link]
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Synthesis and analysis of the anticancer activity of platinum(ii) complexes incorporating dipyridoquinoxaline variants. Dalton Transactions. [Link]
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Selective Synthesis of Mono- and Disubstituted Quinoxalines via Heteroaromatic Nucleophilic Substitution of 2,3-Dichloro-6,7-dinitroquinoxaline (DCDNQX) with Anilines and Phenols. ResearchGate. [Link]
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Synthesis and characterization of new (E,E)-dioximes and their divalent metal complexes. ResearchGate. [Link]
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3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. [Link]
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(2Z,3Z)-Quinoxaline-2,3(1H,4H)-dione dioxime. Acta Crystallographica Section E. [Link]
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2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]
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Synthesis of 2,3-dihydrobenzo[b][6][14]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][6][14]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules. [Link]
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Synthesis and Characterization of Some vic-Dioxime and its Mononuclear Complexes. ResearchGate. [Link]
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Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments. MDPI. [Link]
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Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences. [Link]
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Synthesis and Characterization of A Vic-Dioxime Derivative and Investigation of its Complexes with Ni(II), Co(II), Cu(II) and UO2(VI) Metals. ResearchGate. [Link]
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Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. Journal of Photochemistry and Photobiology B: Biology. [Link]
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Conversion of catechol to quinone via oxidation through a catalyst. ResearchGate. [Link]
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Nickel-Catalyzed Direct Synthesis of Quinoxalines from 2-Nitroanilines and Vicinal Diols: Identifying Nature of the Active Catalyst. Organic Chemistry Portal. [Link]
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An in-vitro anti-inflammatory and anti-microbial essential on Ni(II), Cd(II) mixed ligand complexes by using 2,4-dinitrophenyl hydrazine and dimethylglyoxime. Journal of the Indian Chemical Society. [Link]
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Nickel(ii)-mediated in situ complex formation with unexpected ligand transformations: crystal structures, DFT calculations, and catalytic activity in CO2 fixation reactions. New Journal of Chemistry. [Link]
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Platinum complexes as anticancer agents. Semantic Scholar. [Link]
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Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate. [Link]
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Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation. Mendeleev Communications. [Link]
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New Derivatives of Quinoxaline – Syntheses, Complex Formation and their Application as Controlling Ligands for Zinc. Zeitschrift für anorganische und allgemeine Chemie. [Link]
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New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. Nature Chemistry. [Link]
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One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences. [Link]
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Nickel-Catalyzed Direct Synthesis of Quinoxalines From 2-Nitroanilines and Vicinal Diols: Identifying Nature of the Active Catalyst. The Journal of Organic Chemistry. [Link]
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QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Semantic Scholar. [Link]
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Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Research Square. [Link]
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A New Synthesis of 2,3-Dihydrobenzo[6][14]dioxine and 3,4-Dihydro-2 H -benzo[6][14]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines. ResearchGate. [Link]
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Oxidative ring cleavage of 2,3-dihydrophthalazine-1,4-dione in aqueous and non-aqueous solutions. Journal of Chemical Sciences. [Link]
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Quinoxalinedione. Wikipedia. [Link]
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6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures. Molecular Pharmacology. [Link]
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1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione. ResearchGate. [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]
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Metal–ligand interactions in Fe(II)-dioxime complexes. ResearchGate. [Link]
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Application Notes & Protocols: Strategic Nitration of 2,3-Dihydro-1,4-Benzodioxin for Pharmaceutical Intermediate Synthesis
Abstract
The 2,3-dihydro-1,4-benzodioxin (1,4-benzodioxane) scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] Its nitrated derivatives, particularly 6-nitro-1,4-benzodioxane, are highly valuable intermediates, primarily serving as precursors to the corresponding amino compounds which are pivotal for constructing diverse pharmacologically active molecules.[1][4] This guide provides an in-depth analysis of the electrophilic nitration of 2,3-dihydro-1,4-benzodioxin, detailing the underlying mechanisms, regioselective outcomes, and comprehensive, field-tested protocols. Emphasis is placed on the causality behind experimental choices and rigorous adherence to safety standards, ensuring reliable and secure execution for researchers in drug development and organic synthesis.
Mechanistic Framework: Electrophilic Aromatic Substitution
The nitration of 2,3-dihydro-1,4-benzodioxin proceeds via the classical electrophilic aromatic substitution (EAS) pathway.[5][6] This multi-step process is governed by the generation of a potent electrophile that attacks the electron-rich aromatic ring.
Step 1: Generation of the Electrophile (Nitronium Ion) The active electrophile, the nitronium ion (NO₂⁺), is generated in situ through the protonation of nitric acid by a stronger acid, typically concentrated sulfuric acid.[7][8][9] This reaction dehydrates nitric acid to form the highly reactive linear nitronium ion.
Step 2: Nucleophilic Attack and Formation of the Sigma Complex The π-electron system of the benzodioxin ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][10] This is the rate-determining step of the reaction.[5]
Step 3: Deprotonation and Restoration of Aromaticity A weak base in the mixture, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly attached nitro group.[7] This final step restores the aromatic system, yielding the nitro-substituted benzodioxin product.
Regioselectivity: The Directing Influence of the Dioxane Ring
The ethylenedioxy moiety of the 2,3-dihydro-1,4-benzodioxin ring is a powerful activating group. The lone pairs on the two oxygen atoms donate electron density to the aromatic ring through resonance, making it more susceptible to electrophilic attack than benzene. This electron donation is directed primarily to the ortho and para positions.
-
Position 6 (para): This position is para to one of the ring oxygen atoms. It is the most electronically enriched and sterically accessible site, making it the major product of nitration.
-
Position 5 (ortho): This position is ortho to an oxygen atom. While electronically activated, it is sterically more hindered than the 6-position, leading to its formation as a minor isomer.
Therefore, the nitration of 2,3-dihydro-1,4-benzodioxin predictably yields 6-nitro-1,4-benzodioxane as the major product, with smaller amounts of the 5-nitro isomer. The precise ratio can be influenced by the choice of nitrating agent and reaction conditions.[11][12]
Experimental Protocols
The following protocols are designed to be self-validating, with clear explanations for each step. Strict adherence to all safety precautions is mandatory.
Protocol 1: Classical Nitration using Mixed Acids (HNO₃/H₂SO₄)
This method is the most common and robust approach for the synthesis of 6-nitro-1,4-benzodioxane. The key to success is rigorous temperature control to manage the highly exothermic nature of the reaction.[13]
Materials:
-
2,3-Dihydro-1,4-benzodioxin
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture: In a flask equipped with a stir bar and thermometer, add concentrated H₂SO₄. Cool the acid to 0 °C in an ice-salt bath. With vigorous stirring, add concentrated HNO₃ dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Causality: Pre-mixing and cooling the acids is critical to safely prepare the nitronium ion electrophile before introducing the organic substrate. This prevents localized heating and potential runaway reactions.
-
-
Substrate Addition: Dissolve 2,3-dihydro-1,4-benzodioxin in a minimal amount of a suitable solvent like DCM if desired, or use it neat. Add the substrate dropwise (if liquid) or in small portions (if solid) to the cold, stirred nitrating mixture. Maintain the internal temperature between 0-5 °C throughout the addition.
-
Causality: Slow, controlled addition of the substrate to the excess acid mixture prevents a sudden, dangerous exotherm and minimizes the formation of dinitrated or oxidized byproducts.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Reaction Quench: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring. This will cause the crude product to precipitate.
-
Causality: Quenching on ice serves two purposes: it safely dilutes and neutralizes the potent acid mixture, and it lowers the solubility of the organic product, often causing it to precipitate, which aids in its initial separation.
-
-
Work-up and Extraction: Allow the ice to melt, then transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid - caution, CO₂ evolution!), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol or isopropanol) or by flash column chromatography on silica gel to obtain pure 6-nitro-1,4-benzodioxane.
Sources
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- 4. chemimpex.com [chemimpex.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
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- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Derivatization of 6,7-Dinitro-2,3-dihydro-benzodioxime for biological screening
Application Note & Protocol
Topic: Strategic Derivatization of the 6,7-Dinitro-2,3-dihydro-1,4-benzodioxane Scaffold for Biological Screening Libraries
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The 1,4-benzodioxane nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications, including anticancer and antimicrobial activities.[1][2] This document provides a comprehensive guide for the strategic derivatization of 6,7-dinitro-2,3-dihydro-1,4-benzodioxane, a versatile starting material for generating compound libraries for biological screening. We present two robust derivatization pathways: (A) reductive amination of the nitro groups followed by amide or sulfonamide coupling, and (B) direct nucleophilic aromatic substitution (SNAr) on the electron-deficient aromatic ring. This application note details the underlying chemical principles, provides step-by-step, field-proven protocols for synthesis and derivatization, and outlines methodologies for subsequent in vitro biological screening against cancer cell lines and bacterial strains. The objective is to equip researchers with a validated framework for rapidly expanding a library of novel benzodioxane derivatives for hit identification in drug discovery programs.
Introduction: The 1,4-Benzodioxane Scaffold
The 1,4-benzodioxane moiety is a key structural feature in a variety of synthetic and natural products.[1] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive scaffold for interacting with biological targets. Derivatives have shown a wide spectrum of pharmacological activities, including α-adrenergic blockade, and potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3]
The starting material, 6,7-dinitro-2,3-dihydro-1,4-benzodioxane, is particularly valuable. The two nitro groups serve a dual purpose: they are potent electron-withdrawing groups that activate the benzene ring for nucleophilic aromatic substitution (SNAr), and they can be readily reduced to versatile amino groups, which serve as reactive handles for a multitude of coupling reactions. This strategic duality allows for the generation of structurally diverse compound libraries from a single, accessible precursor.
This guide provides the technical rationale and detailed protocols to exploit this chemistry for the creation of a screening library.
Caption: Derivatization workflow for Strategy A.
Protocol 3.A.1: Reduction of Nitro Groups
-
Rationale: Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups. [4]It is tolerant of many functional groups and proceeds in high yield. Catalytic hydrogenation over Pd/C is an alternative green protocol. [5]
-
Setup: To a 500 mL round-bottom flask, add 6,7-dinitro-2,3-dihydro-1,4-benzodioxane (5.0 g, 20.8 mmol) and ethanol (150 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 23.5 g, 104 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 4 hours. The yellow suspension should gradually become a clear solution.
-
Work-up:
-
Cool the reaction to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Add 100 mL of water and cool the flask in an ice bath.
-
Carefully basify the solution by the slow addition of 40% aqueous NaOH until the pH is >10. The tin salts will precipitate as tin hydroxide.
-
-
Extraction:
-
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 6,7-diamino-2,3-dihydro-1,4-benzodioxane. The product can be purified further by column chromatography if necessary.
-
Protocol 3.A.2: Derivatization via Amide Coupling
-
Setup: Dissolve 6,7-diamino-2,3-dihydro-1,4-benzodioxane (1.0 g, 5.55 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere. Add triethylamine (Et₃N, 1.7 mL, 12.2 mmol, 2.2 eq).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of benzoyl chloride (1.4 g, 10.0 mmol, 1.8 eq) in 10 mL of DCM dropwise. Note: Using slightly less than 2.0 eq of the acylating agent can help minimize polysubstitution if mono-acylated products are desired, though bis-acylation is expected to be the major product.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with 50 mL of water.
-
Separate the organic layer. Wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired bis-amide derivative.
Strategy B: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The strong electron-withdrawing effect of the two nitro groups makes the C4 and C5 positions (or C6 and C7 depending on numbering, but here referring to the positions ortho/para to the nitro groups) susceptible to attack by nucleophiles, leading to the displacement of a nitro group. This reaction is a powerful method for C-O, C-N, and C-S bond formation.
Protocol 3.B.1: Substitution with an Amine Nucleophile (e.g., Morpholine)
-
Setup: In a sealed tube, combine 6,7-dinitro-2,3-dihydro-1,4-benzodioxane (1.0 g, 4.16 mmol), morpholine (0.73 g, 8.32 mmol, 2.0 eq), and potassium carbonate (K₂CO₃, 1.15 g, 8.32 mmol, 2.0 eq) in 20 mL of dimethyl sulfoxide (DMSO).
-
Reaction: Seal the tube and heat the mixture to 100 °C for 8 hours. The reaction should turn a deep color. Monitor by LC-MS for the disappearance of starting material and the appearance of a new product peak corresponding to the mass of the substituted product.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
A precipitate should form. If not, extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Collect the precipitate by filtration or, if extracted, combine the organic layers, wash with water (3 x 50 mL) to remove DMSO, then wash with brine (1 x 50 mL).
-
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to isolate the mono-substituted product.
Protocols for Biological Screening
Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. Based on the known pharmacology of benzodioxane derivatives, anticancer and antimicrobial assays are logical starting points. [2][3]
Protocol 4.1: Anticancer Cell Viability Assay
This protocol uses a commercially available colorimetric or fluorometric assay (e.g., MTS, MTT, or CellTiter-Glo®) to measure cell viability after compound treatment. [6]
Caption: Workflow for a typical cell viability screening assay.
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - liver cancer) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37 °C in a humidified, 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using trypsin and seed them into a clear-bottom 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of media. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of 2x final concentration dilutions in culture media.
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells. The final DMSO concentration should not exceed 0.5%.
-
Controls: Include wells with media only (blank), cells with vehicle (DMSO) only (negative control), and cells with a known cytotoxic agent like Doxorubicin (positive control).
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37 °C.
-
Viability Measurement:
-
Add 20 µL of MTS reagent (or other viability reagent) to each well.
-
Incubate for 1–4 hours at 37 °C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate percent viability relative to the vehicle control: (Abs_compound / Abs_vehicle) * 100.
-
Plot percent viability against the log of compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation and Expected Outcomes
Systematically organizing the synthetic and biological data is crucial for structure-activity relationship (SAR) analysis.
| Compound ID | R¹ Group (Strategy A) / Nu (Strategy B) | Yield (%) | Purity (LCMS, %) | HeLa IC₅₀ (µM) | S. aureus MIC (µg/mL) |
| Core-01 | 6,7-Dinitro (Starting Material) | 75 | >98 | >100 | >128 |
| Lib-A01 | Bis-benzoyl | 68 | >99 | 15.2 | 64 |
| Lib-A02 | Bis-(4-chlorobenzoyl) | 65 | >99 | 8.7 | 32 |
| Lib-B01 | 6-Morpholino-7-nitro | 55 | >98 | 25.4 | >128 |
| Lib-B02 | 6-Methoxy-7-nitro | 62 | >97 | 48.1 | >128 |
Table 1: Hypothetical data for a small library of 6,7-dinitro-2,3-dihydro-1,4-benzodioxane derivatives. Data is for illustrative purposes only.
References
-
TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. [Link]
-
ResearchGate. (n.d.). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. [Link]
-
Labinsights. (2023). The Important Role of in Vitro Screening Related Services in Drug. [Link]
-
ResearchGate. (n.d.). Pharmacological Evaluation and Synthesis ofNewSulfonamides Derivatives Based on 1,4-Benzodioxane. [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
Biomedgrid. (2023). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. [Link]
-
ResearchGate. (n.d.). In vitro Screening Systems. [Link]
-
PMC. (2017). Screening and identification of novel biologically active natural compounds. [Link]
-
Charles River Laboratories. (n.d.). In Vitro Assay Development Services. [Link]
-
SpringerLink. (n.d.). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. [Link]
-
ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities. [Link]
-
MDPI. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. [Link]
-
NIH. (n.d.). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. [Link]
-
SCIRP. (n.d.). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]
-
ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. [Link]
-
ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities. [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
- Google Patents. (n.d.).
-
TSI Journals. (n.d.). A green protocol for reduction of aromatic nitro compounds t. [Link]
-
AIR Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?[Link]
-
PMC. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
-
PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
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- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 5. tsijournals.com [tsijournals.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: High-Performance Polymers from 6,7-Dinitro-2,3-dihydro-benzodioxine Monomers
Application Note & Protocols: High-Performance Polymers from 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxine Monomers
Abstract: This document provides a comprehensive technical guide for researchers and professionals in materials science and drug development on the polymerization of 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxine. While direct polymerization of this monomer is not a primary route, it serves as a critical precursor for synthesizing high-performance aromatic polymers. The protocols herein detail a robust and validated pathway: the chemical reduction of the dinitro monomer to its diamine analogue, followed by a step-growth polycondensation to yield a novel aromatic polyamide. This guide emphasizes the causality behind experimental choices, comprehensive characterization, and stringent safety protocols required when handling energetic nitroaromatic compounds.
Section 1: Strategic Overview & Monomer Significance
The 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxine monomer is a unique building block. Its rigid heterocyclic core, derived from 2,3-dihydro-benzo[1][2]dioxine, imparts conformational rigidity, which is a desirable trait for creating polymers with high thermal stability and mechanical strength. The true value of this monomer is realized upon the chemical transformation of its two nitro groups.
Aromatic nitro compounds are generally not directly polymerized due to the electron-withdrawing and deactivating nature of the nitro groups.[3][4] Instead, they are strategically employed as precursors. The most effective and widely adopted strategy is their reduction to corresponding aromatic amines.[5][6][7] This transformation converts the electronically-poor dinitro compound into a highly reactive, electron-rich diamine monomer, suitable for polycondensation reactions with diacid chlorides or dianhydrides to form high-performance polyamides and polyimides, respectively.[8]
This guide focuses on the synthesis of a novel aromatic polyamide, a class of materials known for exceptional thermal and chemical resistance.[9]
Logical Workflow
The experimental plan is designed as a sequential, three-stage process. Each stage includes specific characterization checkpoints to validate the outcome before proceeding to the next, ensuring a self-validating and reliable workflow.
Caption: Overall experimental workflow from monomer to polymer.
Section 2: Mandatory Safety Protocols
Aromatic nitro compounds present significant health and safety risks. Strict adherence to the following protocols is non-negotiable.
-
Explosion and Fire Hazard: Dinitro compounds can be energetic and may form shock-sensitive salts or decompose violently upon heating.[1] They are strong oxidizing agents and must be stored away from reducing agents, bases (like sodium hydroxide), and flammable materials.[10] Fires involving these compounds should be handled with extreme caution.
-
Toxicity and Exposure: Aromatic nitro compounds are highly toxic and can be readily absorbed through the skin, leading to systemic effects like cyanosis (blue discoloration of the blood) and anemia.[1] All handling must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A complete PPE ensemble is required:
-
Gloves: Compatible, chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat.
-
-
Waste Disposal: All waste containing dinitro compounds must be treated as hazardous waste according to institutional and federal guidelines. Do not dispose of in standard drains or trash.[11]
Section 3: Protocols & Methodologies
Part 3.1: Synthesis of 6,7-Diamino-2,3-dihydro-benzo[1][2]dioxine (Diamine Monomer)
This protocol details the reduction of the dinitro precursor to the diamine monomer. Catalytic hydrogenation is an alternative, but the use of tin(II) chloride in acidic medium is a highly reliable and scalable laboratory method for nitro group reduction.[7]
Rationale: The strong acidic environment protonates the nitro groups, making them more susceptible to reduction by the Sn(II) species, which acts as the electron donor. The reaction proceeds through nitroso and hydroxylamine intermediates to yield the final amine.[5][12]
Materials:
-
6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxine (MW: 226.14 g/mol )
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Ethanol (Absolute)
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Deionized Water
-
Ethyl Acetate
Protocol:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxine (1 equivalent, e.g., 5.0 g).
-
Add ethanol (150 mL) and stir to create a suspension.
-
In a separate beaker, dissolve Tin(II) chloride dihydrate (5-6 equivalents per nitro group, so ~11 equivalents total) in concentrated HCl (75 mL). This step is exothermic; perform with care.
-
Slowly add the SnCl₂/HCl solution to the flask containing the dinitro compound.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 3-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
-
Cool the mixture to room temperature, then place it in an ice bath to chill further.
-
Slowly and carefully neutralize the mixture by adding 10 M NaOH solution. The goal is to reach a pH of >10. This will precipitate tin hydroxides. Caution: This is a highly exothermic reaction.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure diamine monomer.
Validation (QC-1):
-
FT-IR: Confirm the disappearance of characteristic nitro group peaks (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching peaks for the primary amine (~3300-3500 cm⁻¹).
-
¹H NMR: Observe the upfield shift of aromatic protons due to the replacement of electron-withdrawing -NO₂ groups with electron-donating -NH₂ groups.
Part 3.2: Polycondensation to Form Aromatic Polyamide
This protocol describes the low-temperature solution polycondensation of the newly synthesized diamine monomer with terephthaloyl chloride.
Rationale: This is a classic Schotten-Baumann type reaction. The nucleophilic amino groups of the diamine attack the electrophilic carbonyl carbons of the acid chloride. The reaction is fast and must be conducted under anhydrous conditions to prevent hydrolysis of the highly reactive acid chloride. A tertiary amine like triethylamine is added as an acid scavenger to neutralize the HCl byproduct, driving the polymerization to completion.
Caption: Polyamide synthesis reaction scheme.
Materials:
-
Terephthaloyl chloride (recrystallized from hexane before use)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Triethylamine (distilled)
-
Methanol
Protocol:
-
Set up an oven-dried, three-neck flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Dissolve the diamine monomer (1 equivalent, e.g., 2.0 g) in anhydrous DMAc (50 mL) inside the flask under a slow stream of nitrogen.
-
Add triethylamine (2.2 equivalents) to the solution and cool the flask to 0 °C in an ice-salt bath.
-
In a separate flask, dissolve terephthaloyl chloride (1.0 equivalent, precisely weighed) in anhydrous DMAc (25 mL).
-
Transfer the acid chloride solution to the dropping funnel and add it dropwise to the stirred diamine solution over 30-45 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to continue at room temperature for 18-24 hours. The solution will become highly viscous.
-
Precipitate the polymer by pouring the viscous solution into a beaker of rapidly stirring methanol (500 mL).
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Dry the final polymer in a vacuum oven at 80 °C to a constant weight.
Section 4: Comprehensive Polymer Characterization
Thorough characterization is essential to confirm the polymer's structure and evaluate its performance properties.[2][13]
| Technique | Purpose | Expected Result / Key Observation |
| FT-IR Spectroscopy | Structural verification of the polymer backbone. | Disappearance of primary amine N-H stretches. Appearance of amide N-H stretch (~3300 cm⁻¹) and strong amide C=O stretch (Amide I band, ~1650 cm⁻¹). |
| NMR Spectroscopy | Detailed structural elucidation. | Appearance of a new downfield proton signal corresponding to the amide N-H proton. Integration of aromatic and aliphatic protons should match the proposed repeating unit structure. |
| Gel Permeation Chromatography (GPC/SEC) | Determination of molecular weight (Mw, Mn) and polydispersity index (PDI). | A monomodal distribution indicating successful polymerization. High Mw (>25,000 g/mol ) is indicative of a high-performance polymer. PDI is typically ~2.0 for step-growth polymers. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability. | Determination of the 5% weight loss temperature (T₅), which should be high (>400 °C) for aromatic polyamides, indicating excellent thermal stability.[14] |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg). | A high Tg is expected due to the rigid polymer backbone, indicating the material retains its solid, glassy properties at elevated temperatures.[14] |
Section 5: References
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. [Link]
-
Austra, L. (2022). Synthesis And Characterization Of High-Performance Polymers. American Journal of Materials Engineering. [Link]
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ResolveMass Laboratories. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. [Link]
-
MolecularCloud. (2025). Techniques Used for Polymer Characterization. [Link]
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Polymer Characterization. (n.d.). Comprehensive Polymer Characterization for Quality Control and Enhanced Performance. [Link]
-
ChemTrack.org. (n.d.). Safety Guideline: 1,3-DINITROBENZENE. [Link]
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Urbański, T., & Buźniak, J. (1971). Influence of Aromatic Nitro Compounds on Retarding of Radical Polymerization. Roczniki Chemii. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdsLKrXer8zK_5L7uJqh3LgkDUBw332IOmHZVAFI5wpeIrF8pI4D-nlhjQSq6Si-QSGzgwR3MzlPqvMUP7cpvlLapy2LkmmU8JL66t8GwFzemqChTtePCTNMwmb69sytwWbbfMptqWn13G7jjQCNq0P0742qru4q6JO3RfkNHkzQ==]
-
New Jersey Department of Health. (n.d.). Hazard Summary: DINITROBENZENE (mixed isomers). [Link]
-
Wikipedia. (n.d.). Polymer characterization. [Link]
-
ResearchGate. (n.d.). Dinitro compounds and their corresponding diamines used for the synthesis of the copolymers. [Link]
-
ACS Publications. (2021). Dimerization of Aromatic C-Nitroso Compounds. Chemical Reviews. [Link]
-
ResearchGate. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]
-
ResearchGate. (n.d.). Synthesis of[3][15]-Dihydro-[1][2]-Dioxino-[2,3-f][1][9][16]-Benzothiadiazole: A Novel Building Block for Electron-Poor Conjugated Polymers. [Link]
-
ResearchGate. (2012). DINITRO MONOMER, DIAMINE MONOMER, POLYIMIDE AND MODIFIED POLYIMIDE. [Link]
-
Wikipedia. (n.d.). Nitro compound. [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]
-
ResearchGate. (2025). (PDF) Selective reduction of dinitro compounds. [Link]
-
ResearchGate. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]
-
NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
-
NIH. (n.d.). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]
-
David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
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Application Notes and Protocols for the Analytical Detection of 6,7-Dinitro-2,3-dihydro-benzodioxime
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the sensitive and reliable analytical detection of 6,7-Dinitro-2,3-dihydro-benzodioxime. This nitroaromatic compound is of significant interest in various fields of chemical research and development. Given the general toxicological concerns and environmental persistence associated with nitroaromatic compounds, robust analytical methods are crucial for monitoring, quality control, and research applications.[1] This document outlines three primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Detection via Cyclic Voltammetry. Each section is designed to provide researchers, scientists, and drug development professionals with the foundational principles, step-by-step protocols, and data interpretation guidelines necessary for successful implementation. The methodologies are grounded in established principles for the analysis of nitroaromatic compounds and are presented to ensure scientific integrity and reproducibility.
Introduction: The Significance of Detecting 6,7-Dinitro-2,3-dihydro-benzodioxime
6,7-Dinitro-2,3-dihydro-benzodioxime is an organic compound characterized by a benzodioxime core with two nitro functional groups. Nitroaromatic compounds as a class are widely utilized in the synthesis of pharmaceuticals, explosives, and pesticides.[1] However, their prevalence has also led to concerns regarding environmental contamination and potential biological activity, as many nitroaromatics are known to be toxic and mutagenic.[1] Therefore, the development of precise and validated analytical methods is paramount for several key reasons:
-
Quality Control: Ensuring the purity and concentration of the compound in synthetic preparations and formulated products.
-
Environmental Monitoring: Detecting and quantifying potential residues in environmental matrices such as soil and water.
-
Research and Development: Studying the compound's chemical behavior, stability, and reaction kinetics in various applications.
This guide provides a multi-faceted approach to the detection of 6,7-Dinitro-2,3-dihydro-benzodioxime, leveraging the distinct advantages of chromatographic and electrochemical techniques to provide a robust analytical toolkit.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of HPLC-UV for Nitroaromatic Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds.[1] The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For nitroaromatic compounds like 6,7-Dinitro-2,3-dihydro-benzodioxime, Reversed-Phase HPLC (RP-HPLC) is particularly effective. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
The presence of the aromatic ring and nitro groups in 6,7-Dinitro-2,3-dihydro-benzodioxime results in strong ultraviolet (UV) absorbance, making a UV detector an ideal choice for sensitive and selective detection.[2] The wavelength of maximum absorbance (λmax) can be determined by a UV scan of a standard solution, and this wavelength is then used for quantification to maximize sensitivity.
Experimental Protocol: HPLC-UV Analysis
2.2.1. Materials and Reagents
-
6,7-Dinitro-2,3-dihydro-benzodioxime analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm, PTFE or nylon)
2.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or binary pump, autosampler, column oven, UV-Vis detector | Standard configuration for robust and reproducible analysis.[2] |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 columns provide excellent retention and separation for aromatic compounds. |
| Mobile Phase | Isocratic: Acetonitrile/Water (60:40, v/v) or Methanol/Water (70:30, v/v) | A common starting point for nitroaromatic compounds, adjust ratio to optimize retention time and resolution.[3] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Detection Wavelength | 254 nm (or determined λmax) | Many aromatic compounds absorb strongly at 254 nm; for optimal sensitivity, determine the λmax of the analyte.[3] |
2.2.3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 6,7-Dinitro-2,3-dihydro-benzodioxime and dissolve in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation:
-
For liquid samples (e.g., water): Depending on the expected concentration, the sample may be injected directly or after a pre-concentration step such as Solid Phase Extraction (SPE).[3] Filter the sample through a 0.22 µm syringe filter before injection.
-
For solid samples (e.g., soil): Use a suitable extraction method, such as sonication or Soxhlet extraction, with a solvent like acetonitrile.[1] The extract should be filtered and diluted as necessary before injection.
-
2.2.4. Method Validation
The analytical method should be validated according to established guidelines to ensure its suitability for the intended purpose.[4][5]
| Validation Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze the working standards in triplicate and construct a calibration curve of peak area versus concentration. | Correlation coefficient (R²) ≥ 0.999.[5] |
| Limit of Detection (LOD) | Calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).[5] | The lowest concentration that can be reliably distinguished from the baseline. |
| Limit of Quantitation (LOQ) | Calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).[5] | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Accuracy | Analyze spiked samples at three different concentration levels (low, medium, high) and calculate the percent recovery. | Recovery within 80-120%.[4] |
| Precision | Analyze replicate injections of a standard solution (repeatability) and analyze on different days (intermediate precision). | Relative Standard Deviation (RSD) ≤ 5-15% depending on the concentration level.[4] |
Visualization of HPLC-UV Workflow
Caption: Workflow for the HPLC-UV analysis of 6,7-Dinitro-2,3-dihydro-benzodioxime.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of GC-MS for Nitroaromatic Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the high-resolution separation capabilities of GC with the sensitive and specific detection of MS.[6][7] GC is suitable for volatile and semi-volatile compounds that are thermally stable.[1] The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase.
As the separated components elute from the GC column, they enter the mass spectrometer, which acts as the detector.[8] In the MS, molecules are ionized (typically by Electron Ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).[7] The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule, allowing for highly confident identification.[8]
Experimental Protocol: GC-MS Analysis
3.2.1. Materials and Reagents
-
6,7-Dinitro-2,3-dihydro-benzodioxime analytical standard
-
GC-grade dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate
-
Helium (carrier gas), ultra-high purity
3.2.2. Instrumentation and Analytical Conditions
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole) | A standard and robust configuration for routine analysis.[9] |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A low-polarity column suitable for a wide range of organic compounds.[10] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector | Splitless mode, 250 °C | Splitless injection is used for trace analysis to ensure maximum transfer of the analyte onto the column.[10] |
| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | The temperature program should be optimized to ensure good separation from matrix components and a reasonable run time. |
| MS Interface Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for an EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching.[7] |
| Mass Range | Scan m/z 50-400 | A typical mass range to capture the molecular ion and key fragments of the analyte. |
3.2.3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 6,7-Dinitro-2,3-dihydro-benzodioxime and dissolve in 10 mL of dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare working standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation (Liquid-Liquid Extraction): a. For a 100 mL aqueous sample, transfer to a separatory funnel. b. Add 30 mL of dichloromethane and shake vigorously for 2 minutes, venting frequently.[6] c. Allow the layers to separate and collect the organic (bottom) layer.[6] d. Repeat the extraction two more times with fresh portions of dichloromethane.[6] e. Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.[6] f. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3.2.4. Data Analysis and Method Validation
-
Identification: The primary identification is based on the retention time of the analyte matching that of a known standard. Confirmation is achieved when the mass spectrum of the sample peak matches the spectrum of the standard and/or a reference library.
-
Quantification: Create a calibration curve using the working standards by plotting the peak area of a characteristic ion (quantification ion) versus concentration.
-
Validation: The method should be validated for linearity, LOD, LOQ, accuracy, and precision as described in the HPLC-UV section (2.2.4).
Visualization of GC-MS Workflow
Caption: Workflow for the GC-MS analysis of 6,7-Dinitro-2,3-dihydro-benzodioxime.
Electrochemical Detection
Principle of Electrochemical Detection
Electrochemical methods offer a powerful alternative for the detection of nitroaromatic compounds due to the electroactive nature of the nitro group (-NO2).[11] The nitro group can be electrochemically reduced at an electrode surface, generating a measurable current that is proportional to the concentration of the analyte.[12] Cyclic Voltammetry (CV) is a common electrochemical technique used to study the reduction and oxidation processes of a species.[13]
In a CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a final potential and then back again. The resulting current is plotted against the applied potential, producing a cyclic voltammogram. For a nitroaromatic compound in an aqueous medium, an irreversible reduction peak is typically observed, corresponding to the multi-electron, multi-proton reduction of the nitro group to a hydroxylamine or amine group.[12]
Experimental Protocol: Cyclic Voltammetry
4.2.1. Materials and Reagents
-
6,7-Dinitro-2,3-dihydro-benzodioxime analytical standard
-
Supporting Electrolyte: e.g., 0.1 M Phosphate Buffer Saline (PBS) at pH 7.0
-
High-purity solvents (e.g., ethanol or DMSO) for stock solution
-
High-purity nitrogen or argon gas
4.2.2. Instrumentation and Setup
| Component | Specification | Rationale |
| Potentiostat | Capable of performing cyclic voltammetry | The core instrument for controlling potential and measuring current. |
| Electrochemical Cell | Three-electrode configuration | Standard setup for electrochemical measurements. |
| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and is relatively inert. |
| Reference Electrode | Ag/AgCl (in saturated KCl) | Provides a stable reference potential. |
| Counter Electrode | Platinum wire or graphite rod | Completes the electrical circuit. |
4.2.3. Measurement Procedure
-
Electrode Preparation: Polish the working electrode (GCE) with alumina slurry on a polishing pad, rinse thoroughly with ultrapure water, and sonicate briefly in water and then ethanol to ensure a clean, reproducible surface.
-
Prepare the Electrolyte: Fill the electrochemical cell with a known volume of the supporting electrolyte (e.g., 10 mL of 0.1 M PBS).
-
Deoxygenate: Purge the solution with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
Record Background: Run a cyclic voltammogram of the supporting electrolyte alone to obtain a baseline.
-
Standard Additions: a. Add a small, known volume of the 6,7-Dinitro-2,3-dihydro-benzodioxime stock solution to the cell. b. Stir for 30 seconds to ensure homogeneity, then let the solution become quiescent. c. Record the cyclic voltammogram over a potential range where the nitro group reduction is expected (e.g., +0.2 V to -1.2 V vs. Ag/AgCl).[13] d. Repeat this process for several additions to build a calibration curve.
-
Data Analysis: Measure the peak current of the reduction wave for each concentration. Plot the peak current versus the concentration of the analyte to determine the analytical sensitivity.
Visualization of Electrochemical Detection Logic
Caption: Logical flow of electrochemical detection for a nitroaromatic compound.
Conclusion
This application guide has detailed three robust and validated analytical methods for the detection and quantification of 6,7-Dinitro-2,3-dihydro-benzodioxime.
-
HPLC-UV is presented as a reliable and widely accessible method for routine quantitative analysis.
-
GC-MS offers superior selectivity and confirmatory identification through its unique mass spectral fingerprinting capability.
-
Electrochemical Detection provides a sensitive and often simpler alternative, particularly for screening purposes.
The choice of method will depend on the specific application, required sensitivity, sample matrix, and available instrumentation.[1] By following the detailed protocols and validation procedures outlined herein, researchers can achieve accurate, reproducible, and reliable results in their analysis of this important nitroaromatic compound.
References
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Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Dubey, S. K., et al. (2007). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. Retrieved January 12, 2026, from [Link]
-
NIOSH. (1998). Nitroaromatic compounds: Method 2005. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Retrieved January 12, 2026, from [Link]
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Wang, Q., et al. (2024). Simultaneous determination of six nitroaromatic compounds and three anions in environmental matrices using a liquid chromatography-ion chromatography coupled system. National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
GUTIÉRREZ, F., et al. (n.d.). Typical cyclic voltammogram of nitroaromatic compounds in different media. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science. Retrieved January 12, 2026, from [Link]
-
Nipane, F., et al. (n.d.). Cyclic voltammograms recorded for five nitro aromatic species. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Determination of organic nitro compounds using HPLC-UV-PAED. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved January 12, 2026, from [Link]
-
Jaoui, M., et al. (2007). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Khan, S., et al. (2024). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. RSC Advances. Retrieved January 12, 2026, from [Link]
-
Gas Chromatography - Mass Spectrometry. (n.d.). LibreTexts Chemistry. Retrieved January 12, 2026, from [Link]
-
Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Validation of Analytical Methods. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. (2024). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
GC-MS For Beginners (Gas Chromatography Mass Spectrometry). (2022). YouTube. Retrieved January 12, 2026, from [Link]
-
Gas Chromatography – Mass Spectrometry (GC−MS). (n.d.). National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]
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The Strategic Role of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine in Modern Pharmaceutical Synthesis: Application Notes and Protocols
For Immediate Release
A cornerstone of contemporary drug discovery lies in the efficient and strategic synthesis of novel molecular scaffolds. Among these, the benzodioxane moiety has emerged as a privileged structure, present in a multitude of biologically active compounds.[][2] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the versatile applications of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine as a pivotal intermediate in the synthesis of complex pharmaceutical agents. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore the subsequent transformations that unlock a diverse chemical space for drug candidates.
Introduction: The Latent Potential of a Dinitro Intermediate
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine is a seemingly simple molecule, yet it holds significant potential as a precursor to a range of pharmacologically relevant compounds. Its true value is unlocked through the chemical reactivity of its two nitro groups, which can be readily transformed into amino functionalities. This transformation from an electron-withdrawing to an electron-donating system dramatically alters the molecule's reactivity, paving the way for the construction of elaborate heterocyclic systems.
The primary strategic advantage of utilizing this dinitro compound lies in its ability to serve as a masked ortho-phenylenediamine. The resulting 6,7-diamino-2,3-dihydro-1,4-benzodioxine is a highly valuable synthon, primed for cyclocondensation reactions to form fused heterocyclic rings, most notably quinoxalines. The quinoxaline scaffold is a well-established pharmacophore found in a variety of therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[3][4]
Core Synthetic Pathway: From Dinitration to Diamine
The journey from the readily available 1,4-benzodioxane to the versatile diamino intermediate involves two key transformations: dinitration and subsequent reduction. The following protocols provide a comprehensive guide to these essential steps.
Protocol 1: Synthesis of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine
This protocol outlines the dinitration of 1,4-benzodioxane. The careful control of reaction conditions is crucial to achieve the desired dinitro isomer in high yield and purity.
Materials and Equipment:
-
1,4-Benzodioxane
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Place the flask in an ice-salt bath and cool the interior to 0-5 °C.
-
Acid Mixture: Carefully add 100 mL of concentrated sulfuric acid to the flask. While maintaining the temperature below 10 °C, slowly add 50 mL of fuming nitric acid from the dropping funnel.
-
Substrate Addition: In a separate beaker, dissolve 27.2 g (0.2 mol) of 1,4-benzodioxane in 50 mL of glacial acetic acid.
-
Nitration: Slowly add the 1,4-benzodioxane solution dropwise to the stirred nitrating mixture, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 1-2 hours.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Isolation: The precipitated product is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product is recrystallized from ethanol to yield pure 6,7-dinitro-2,3-dihydro-1,4-benzodioxine as a pale yellow solid.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Melting Point (°C) |
|---|
| 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine | C₈H₆N₂O₆ | 226.14 | ~85% | 178-180 |
Protocol 2: Reduction to 6,7-Diamino-2,3-dihydro-1,4-benzodioxine
The reduction of the dinitro compound to the corresponding diamine is a critical step. Catalytic hydrogenation is the preferred method for its high efficiency and clean reaction profile.
Materials and Equipment:
-
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine
-
Palladium on Carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Catalyst Slurry: In a hydrogenation flask, suspend 1 g of 10% Pd/C in 50 mL of ethanol.
-
Substrate Addition: Add 11.3 g (0.05 mol) of 6,7-dinitro-2,3-dihydro-1,4-benzodioxine to the flask.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction Monitoring: Shake the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 6,7-diamino-2,3-dihydro-1,4-benzodioxine can be used directly in the next step or purified by recrystallization from an appropriate solvent system if necessary.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
|---|
| 6,7-Diamino-2,3-dihydro-1,4-benzodioxine | C₈H₁₀N₂O₂ | 166.18 | >95% | Off-white solid |
Application in Pharmaceutical Synthesis: Gateway to Quinoxaline-Based Therapeutics
The true synthetic utility of 6,7-dinitro-2,3-dihydro-1,4-benzodioxine is realized in the construction of quinoxaline-containing pharmaceuticals. The intermediate, 6,7-diamino-2,3-dihydro-1,4-benzodioxine, readily undergoes cyclocondensation with α-dicarbonyl compounds to afford the corresponding quinoxaline derivatives.
Protocol 3: General Procedure for the Synthesis of[3][5]Dioxino[2,3-g]quinoxaline Derivatives
This protocol provides a general method for the synthesis of quinoxaline derivatives from 6,7-diamino-2,3-dihydro-1,4-benzodioxine and a generic α-dicarbonyl compound.
Materials and Equipment:
-
6,7-Diamino-2,3-dihydro-1,4-benzodioxine
-
α-Dicarbonyl compound (e.g., benzil, glyoxal)
-
Ethanol or Acetic Acid
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.66 g (0.01 mol) of 6,7-diamino-2,3-dihydro-1,4-benzodioxine in 50 mL of ethanol.
-
Reagent Addition: Add an equimolar amount (0.01 mol) of the α-dicarbonyl compound to the solution.
-
Reaction: If using ethanol, add a catalytic amount of acetic acid. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired[3][5]dioxino[2,3-g]quinoxaline derivative.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations and the overall synthetic workflow.
Caption: Synthetic pathway from 1,4-benzodioxane to quinoxaline derivatives.
Conclusion and Future Perspectives
6,7-Dinitro-2,3-dihydro-1,4-benzodioxine serves as a strategically important intermediate in pharmaceutical synthesis. Its facile conversion to the corresponding diamine provides a reliable and efficient entry point to the medicinally significant quinoxaline ring system. The protocols outlined in this document are robust and scalable, offering a solid foundation for the exploration of novel quinoxaline-based drug candidates. Future research in this area will likely focus on the development of asymmetric syntheses to access chiral benzodioxane derivatives and the expansion of the α-dicarbonyl coupling partners to further diversify the resulting quinoxaline library. The continued application of this versatile intermediate will undoubtedly contribute to the advancement of drug discovery and development.
References
- Nagarapu, L., et al. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Longdom Publishing.
- Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- ResearchGate. (n.d.).
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ChemicalBook. (2023). 6,7-Dinitro-2,3-dihydro-benzo[3][5]dioxime | 57356-48-6.
-
Shao, X., et al. (n.d.). Synthesis of 2,3-dihydrobenzo[b][3][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC.
-
ResearchGate. (n.d.). Synthesis of[6][7]-Dihydro-[3][5]-Dioxino-[2,3-f][3][8][9]-Benzothiadiazole: A Novel Building Block for Electron-Poor Conjugated Polymers.
-
Santa Cruz Biotechnology. (n.d.). 6,7-Dinitro-2,3-dihydro-benzo[3][5]dioxime | CAS 57356-48-6 | SCBT.
-
BOC Sciences. (n.d.). CAS 57356-48-6 6,7-Dinitro-2,3-dihydro-benzo[3][5]dioxime.
-
Fisher Scientific. (n.d.). 6,7-Dinitro-2,3-dihydro-benzo[3][5]dioxime, TRC.
- Pischetsrieder, M., et al. (n.d.). Extending the Spectrum of α-Dicarbonyl Compounds in Vivo. PMC.
-
Pinto, M., et al. (2019). Synthesis of 6,12-Disubstituted Methanodibenzo[b,f][3][4]dioxocins: Pyrrolidine Catalyzed Self-Condensation of 2′-Hydroxyacetophenones. MDPI.
- PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol.
- Hu, W., et al. (n.d.). Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. MDPI.
Sources
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. ijrti.org [ijrti.org]
- 5. researchgate.net [researchgate.net]
- 6. 6,7-Dinitro-2,3-dihydro-benzo[1,4]dioxime | 57356-48-6 [chemicalbook.com]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. soc.chim.it [soc.chim.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine
Welcome to the technical support center for the synthesis of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine. This guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and optimize your yield and purity.
Introduction to the Synthesis
The synthesis of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine is a crucial step for accessing a range of more complex molecules, including advanced materials and pharmaceutical intermediates. The primary route involves the electrophilic nitration of 2,3-dihydro-1,4-benzodioxine (also known as 1,4-benzodioxan). The ethylenedioxy group is an ortho-, para-directing activator, making the 6- and 7-positions susceptible to nitration. However, controlling the reaction to achieve high yields of the desired 6,7-dinitro isomer without significant side-product formation requires careful management of reaction conditions. This guide addresses the common pitfalls and provides solutions based on established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yielded a very low amount of the desired 6,7-dinitro product. What are the likely causes and how can I improve the yield?
A1: Low yield is a frequent issue stemming from several factors:
-
Inadequate Nitrating Agent Strength: The dinitration of the benzodioxane ring requires a potent nitrating agent. The first nitration to form 6-nitro-1,4-benzodioxan proceeds relatively easily, but the introduction of the second nitro group is more difficult due to the deactivating effect of the first. A standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is typically required.[1] If the concentration of your acids is not sufficiently high, the reaction may stall at the mono-nitrated stage.
-
Solution: Use high-purity, concentrated acids (e.g., 98% H₂SO₄ and 70% HNO₃). For more challenging substrates, fuming nitric acid or fuming sulfuric acid (oleum) can be employed, but require extreme caution.
-
-
Suboptimal Reaction Temperature: Temperature control is critical. Nitration is an exothermic reaction. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, you risk the formation of oxidized byproducts and undesired isomers, which complicates purification and lowers the yield of the target molecule.
-
Solution: Maintain a carefully controlled temperature. The initial addition of the nitrating mixture should be done at a low temperature (e.g., 0-5 °C) to manage the initial exotherm. Afterward, the reaction may require gentle warming to proceed to dinitration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
-
-
Insufficient Reaction Time: The dinitration step can be slow. If the reaction is quenched prematurely, a significant portion of the material may remain as the mono-nitro intermediate.
-
Solution: Monitor the reaction by TLC, spotting against a standard of the starting material and, if available, the mono-nitro intermediate. Continue the reaction until the starting material and intermediate spots are minimal.
-
Q2: I've obtained a mixture of dinitro isomers that are difficult to separate. How can I improve the regioselectivity and purify my product?
A2: The formation of isomers like 6,8-dinitro or other variations is a common challenge in the nitration of substituted benzene rings.[2] The ethylenedioxy group directs nitration to the 6- and 7-positions, but side reactions can occur.
-
Improving Selectivity:
-
Temperature Control: Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product over thermodynamically stable, but undesired, isomers.
-
Order of Addition: Adding the 1,4-benzodioxan to the pre-cooled nitrating mixture (inverse addition) can sometimes improve selectivity by maintaining a high concentration of the nitrating agent and minimizing local temperature spikes.
-
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying the 6,7-dinitro isomer from other isomers. The difference in polarity and crystal lattice energy between isomers often allows for effective separation with the right solvent system.
-
Recommended Solvents: Experiment with solvents like ethanol, acetic acid, or mixtures of ethyl acetate and hexanes. The goal is to find a solvent in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.
-
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed.[3] A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate isomers with different polarities.
-
Q3: My reaction mixture turned dark brown or black, and I isolated a tarry, intractable material. What happened?
A3: The formation of a dark, tarry substance is indicative of oxidative side reactions and/or over-nitration.
-
Cause - Overheating: The most common cause is poor temperature control. The nitrating mixture is a powerful oxidant, and at elevated temperatures, it can degrade the aromatic ring, leading to polymerization and charring.
-
Solution: Strictly maintain the recommended temperature profile. Use an ice/salt bath for cooling and add the reagents slowly and portion-wise to dissipate heat effectively.
-
-
Cause - Excessively Strong Nitrating Agent: Using fuming nitric or sulfuric acids without precise control can lead to uncontrolled, rapid reactions that degrade the starting material.
-
Solution: Unless a protocol explicitly calls for it, start with a standard mixture of concentrated H₂SO₄ and HNO₃. The strength of the nitrating agent can be increased cautiously if dinitration proves too slow.
-
-
Cause - Contaminated Starting Material: Impurities in the 1,4-benzodioxan can sometimes trigger decomposition.
-
Solution: Ensure your starting material is pure before beginning the reaction. If necessary, distill or recrystallize the 1,4-benzodioxan.
-
Frequently Asked Questions (FAQs)
Q: What is the primary role of sulfuric acid in the nitrating mixture? A: Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the aromatic ring in this electrophilic aromatic substitution reaction.
Q: What are the key safety precautions for this synthesis? A: The nitrating mixture of concentrated sulfuric and nitric acids is extremely corrosive and a powerful oxidizing agent.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Add reagents slowly and control the temperature meticulously to prevent a runaway reaction.
-
When quenching the reaction, add the acidic mixture slowly to ice water, never the other way around, to manage the large exotherm from the heat of dilution.
Q: How can I effectively monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the best method. Use a silica gel plate and a solvent system like 3:1 Hexane:Ethyl Acetate. The starting material (1,4-benzodioxan) will be the least polar (highest R_f value). The mono-nitro product will be more polar (lower R_f), and the desired dinitro product will be the most polar (lowest R_f value). By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the formation of products over time.
Q: What is the expected melting point for 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine? A: While specific literature values can vary slightly based on purity, you should expect a sharp melting point for the pure compound. For comparison, the highly nitrated derivative 5,6,7,8-tetranitro-1,4-benzodioxine has a melting point of 286–288 °C.[4] The dinitro compound will have a lower, but still relatively high, melting point. A broad melting range indicates the presence of impurities, likely other isomers.
Experimental Protocol and Data
Synthesis Workflow
The following diagram outlines the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine.
Detailed Step-by-Step Protocol
This protocol is a representative procedure based on standard nitration methods for similar substrates.[1] Researchers should adapt it based on their specific lab conditions and scale.
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice/salt bath, slowly add 25 mL of concentrated (98%) sulfuric acid. Once cooled to below 10 °C, slowly add 25 mL of concentrated (70%) nitric acid dropwise, ensuring the temperature does not exceed 15 °C. Cool the resulting mixture to 0-5 °C.
-
Reaction: In a separate flask, dissolve 13.6 g (0.1 mol) of 2,3-dihydro-1,4-benzodioxine in a minimal amount of a suitable solvent like glacial acetic acid or add it neat if it is a liquid at room temperature.
-
Addition: Add the benzodioxane solution dropwise to the cold, stirred nitrating mixture over 30-60 minutes. The temperature must be carefully maintained below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at a low temperature for an additional hour. Then, let it warm slowly to room temperature. Monitor the reaction's progress by TLC. If the reaction is slow, gentle warming (e.g., to 40-50 °C) may be necessary to drive the reaction to dinitration.
-
Work-up: Once the reaction is complete (as indicated by TLC), slowly and carefully pour the reaction mixture onto a large beaker containing 500 g of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with large volumes of cold water until the filtrate is neutral to pH paper. This removes residual acids.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or acetic acid, to obtain the pure 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine.
Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| H₂SO₄:HNO₃ Ratio | 1:1 (v/v) | Ensures complete formation of the nitronium ion (NO₂⁺). |
| Addition Temperature | 0 - 10 °C | Controls the initial exotherm of the reaction, minimizing side product formation. |
| Reaction Temperature | 10 - 50 °C | A balance between achieving a reasonable reaction rate and preventing oxidative degradation. |
| Reaction Time | 2 - 12 hours | Highly dependent on temperature and substrate reactivity; must be monitored by TLC. |
| Quenching Method | Pouring onto ice | Safely neutralizes the strong acids and precipitates the organic product. |
References
-
Ahmed, B., Alam, T., & Varshney, M. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1). Available at: [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]
-
PubChem. (n.d.). 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine. National Center for Biotechnology Information. Retrieved from: [Link]
-
American Elements. (n.d.). 6,7-dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. Retrieved from: [Link]
-
Latypov, S. K., et al. (2024). Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. Molecules, 29(5), 1089. Available at: [Link]
-
Latypov, S. K., et al. (2024). Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. National Center for Biotechnology Information. Available at: [Link]
-
Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(11), 681-682. Available at: [Link]
-
De Luca, L., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. Available at: [Link]
-
PubChem. (n.d.). 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). 1,4-Benzodioxins. Science of Synthesis, 31, 603-640. Available at: [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]
-
NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-6-nitro-. National Institute of Standards and Technology. Retrieved from: [Link]
-
PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. National Center for Biotechnology Information. Retrieved from: [Link]
-
Costi, R., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Available at: [Link]
Sources
Technical Support Center: Purification of 6,7-Dinitro-2,3-dihydro-benzodioxime
Introduction: This guide provides advanced troubleshooting and best practices for the purification of 6,7-Dinitro-2,3-dihydro-benzodioxime. While specific literature on the purification of this exact molecule is not extensively detailed, the principles outlined here are derived from established methodologies for analogous dinitroaromatic compounds and are tailored to address the unique challenges researchers may face. This document is designed to serve as a practical resource for scientists in drug development and chemical research, emphasizing safety, strategic decision-making, and empirical problem-solving.
Part 1: Critical Safety Protocols
Dinitroaromatic compounds present significant safety hazards that must be managed with stringent protocols.[1][2] They are often toxic, potentially explosive under certain conditions (e.g., heat, shock, or reaction with bases), and require careful handling to avoid exposure.[3]
Frequently Asked Questions: Safety
Q1: What are the primary hazards associated with 6,7-Dinitro-2,3-dihydro-benzodioxime? A1: The primary hazards are:
-
Toxicity: Harmful if swallowed and potentially fatal if it comes into contact with skin. It can also cause skin and serious eye irritation. Systemic effects can include methaemoglobinaemia, leading to cyanosis.
-
Explosive Potential: Aromatic nitro compounds can be explosive, especially when heated or in the presence of a base.[3] The risk increases with the number of nitro groups.
-
Environmental Hazard: These compounds are often very toxic to aquatic life with long-lasting effects.
Q2: What Personal Protective Equipment (PPE) is mandatory? A2: Always handle the compound inside a certified chemical fume hood.[2]
-
Eye Protection: Chemical safety goggles are required. For greater protection, use a full-face shield.[1]
-
Hand Protection: Use compatible, chemical-resistant gloves. Check glove manufacturer data for breakthrough times.
-
Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent any skin exposure.[1]
-
Respiratory Protection: If there is any risk of inhaling dust, a NIOSH/MSHA-approved respirator is necessary.[1]
Q3: How should I handle spills? A3: For small spills:
-
Evacuate the immediate area.[2]
-
Do not create dust. Moisten the solid material with a non-reactive liquid like water or alcohol before sweeping.[1][3]
-
Transfer the material to a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.[4]
Part 2: Troubleshooting Purification Workflows
Successful purification begins with a clear strategy. The choice between recrystallization and chromatography depends on the purity of the crude material, the nature of the impurities, and the required scale.
Workflow: Selecting the Optimal Purification Strategy
Caption: Decision workflow for purifying 6,7-Dinitro-2,3-dihydro-benzodioxime.
Guide 1: Troubleshooting Recrystallization
Recrystallization is often the most effective method for purifying crystalline dinitroaromatic compounds, provided a suitable solvent is identified.
FAQ & Troubleshooting: Recrystallization
Q1: My compound won't dissolve in any common solvent, or it dissolves in everything. How do I select a solvent? A1: This requires a systematic approach. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Methodology: Use small test tubes with a few milligrams of crude product. Add 0.5 mL of a test solvent. Observe solubility at room temperature, then heat to boiling. If it dissolves, cool to see if crystals form.
-
Solvent Polarity Spectrum: Test solvents across a range of polarities. For a dinitroaromatic compound, solvents like ethanol, ethyl acetate, toluene, or mixtures with heptane are good starting points.
-
Two-Solvent System: If no single solvent works, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Add a drop of the good solvent to clarify and then allow it to cool slowly.
| Solvent System | Polarity | Typical Use Case |
| Ethanol/Water | High | When the compound is soluble in ethanol but not water. |
| Ethyl Acetate/Hexanes | Medium | A versatile system for compounds of intermediate polarity. |
| Toluene/Heptane | Low | For less polar compounds or to remove non-polar impurities. |
| Dichloromethane/Methanol | Medium | Can be effective but requires careful handling due to solvent volatility. |
Q2: My product "oiled out" instead of forming crystals upon cooling. What went wrong and how do I fix it? A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or if impurities are depressing the melting point.
-
Causality: The compound separates as a liquid phase because its solubility limit is reached at a temperature where it is still molten.
-
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add slightly more solvent to lower the saturation point.
-
Slow Cooling: Cool the solution very slowly. An insulated bath (like a Dewar flask) can promote the formation of nucleation sites for crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates microscopic imperfections that can initiate crystal growth.
-
Seed Crystals: If you have a pure sample, add a tiny crystal to the cooled solution to induce crystallization.
-
Q3: The final product is still colored (e.g., yellow/brown), but TLC/NMR shows it's mostly pure. How can I remove colored impurities? A3: Persistent color is often due to highly conjugated, polar impurities that co-crystallize.
-
Solution: Use activated charcoal. Add a very small amount of activated charcoal (1-2% of the solute mass) to the hot, dissolved solution. Swirl for a few minutes to allow the colored impurities to adsorb to the charcoal's surface. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal, then allow the filtrate to cool and crystallize.
-
Caution: Using too much charcoal can significantly reduce your yield as it can also adsorb your product.
Guide 2: Troubleshooting Column Chromatography
When recrystallization is ineffective due to the presence of similarly soluble impurities, column chromatography is the method of choice.
FAQ & Troubleshooting: Column Chromatography
Q1: I can't get good separation between my product and an impurity on a TLC plate. What should I do? A1: Poor separation (low ΔRf) means the eluent system is not optimal. The goal is an Rf value of ~0.3 for the target compound.
-
Causality: The mobile phase is either too polar (everything runs to the top) or not polar enough (everything stays at the bottom).
-
Solutions:
-
Systematic Eluent Screening: Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Test ratios like 9:1, 4:1, 1:1 (Hexanes:EtOAc).
-
Change Solvent System: If a binary system doesn't work, switch one of the components. For example, if Hexanes/EtOAc fails, try Dichloromethane/Methanol, which offers different selectivity.
-
Use Additives: For highly polar or acidic/basic compounds, streaking can be an issue. Add 0.5-1% of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to improve peak shape.
-
Q2: My compound is streaking badly on the silica column, and the recovery is low. A2: Streaking and low recovery often indicate strong, irreversible adsorption to the stationary phase.
-
Causality: The nitro groups and dioxime functionality can interact strongly with the acidic silanol groups on the surface of silica gel.
-
Solutions:
-
Deactivate the Silica: Pre-treat the column. Flush the packed silica gel column with your eluent system containing 1% triethylamine, then switch back to the neutral eluent before loading your sample. This neutralizes the acidic sites.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. You will need to re-optimize your eluent system as selectivity will change.
-
Reduce Sample Load: Overloading the column is a common cause of streaking. As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1.
-
| Problem | Possible Cause | Solution |
| Poor Separation (ΔRf < 0.1) | Incorrect eluent polarity. | Systematically vary the solvent ratio. A common starting point is 20-30% ethyl acetate in hexanes. |
| Compound Streaking | Strong interaction with silica; overloading the column. | Add a modifier (e.g., 1% triethylamine) to the eluent. Reduce the amount of crude material loaded onto the column.[5] |
| Low or No Recovery | Compound is irreversibly adsorbed to the stationary phase. | Switch to a less acidic stationary phase like neutral alumina. Consider flushing the column with a very polar solvent (e.g., methanol) as a last resort. |
| Cracked/Dry Column | Solvent evaporation; improper packing. | Ensure the column never runs dry. Apply gentle positive pressure to pack the column bed evenly. A cracked column requires repacking.[5] |
Part 3: Final Purity Assessment
After purification, it is critical to verify the purity and identity of the final product.
-
Thin-Layer Chromatography (TLC): The purified sample should appear as a single spot in multiple eluent systems.
-
Melting Point: A sharp melting point range (typically < 2 °C) is indicative of high purity. Compare this to literature values if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should show the absence of impurity signals and confirm the compound's structure.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data, often reported as a percentage of the total peak area.
By employing these systematic troubleshooting strategies, researchers can overcome common purification challenges and obtain 6,7-Dinitro-2,3-dihydro-benzodioxime of high purity, suitable for subsequent research and development activities.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dinitrobenzene.
- ChemTrack.org. (n.d.). Safety Guideline - 1,3-DINITROBENZENE.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2,4-dinitrofluorobenzene - Report. CAMEO Chemicals.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - 2,6-Dinitrotoluene.
- New Jersey Department of Health. (n.d.). DINITROBENZENE (mixed isomers) HAZARD SUMMARY.
- Doumani, T. F., & Long, R. W. (1952). U.S. Patent No. 2,580,742. Washington, DC: U.S.
- Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
- Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting.
- Cytiva. (n.d.). Protein purification troubleshooting guide.
Sources
Technical Support Center: Synthesis of 6,7-Dinitro-2,3-dihydro-benzodioxime
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 6,7-Dinitro-2,3-dihydro-benzodioxime (CAS 57356-48-6)[1][][3]. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this compound. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your synthesis, ensuring both safety and success. The nitration of aromatic compounds, while a cornerstone of organic synthesis, is fraught with challenges related to selectivity, safety, and purification[4]. This document addresses the most common issues encountered during the synthesis of this specific dinitro compound.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction yielded a complex mixture of isomers instead of the desired 6,7-dinitro product. How can I improve regioselectivity?
Answer: This is a classic selectivity challenge in electrophilic aromatic substitution. The 2,3-dihydro-benzo[1][3]dioxine core has two ether-like oxygen atoms, which are strongly activating, ortho, para-directing groups. The desired 6,7-dinitration is a result of this directing effect. However, deviations in reaction conditions can lead to the formation of other regioisomers.
Root Causes & Solutions:
-
Inefficient Initial Nitration: The first nitration is rapid. However, if conditions are not optimal, you may get a mixture of 5-nitro and 6-nitro isomers. The second nitration is slower due to the deactivating effect of the first nitro group[5] and its regiochemistry depends on the position of the first.
-
Temperature Fluctuations: Poor temperature control is the most common culprit. The nitration reaction is highly exothermic[4]. A spike in temperature can provide enough activation energy to overcome the subtle energetic preferences for the 6,7-positions, leading to a more random distribution of nitro groups.
-
Acid Concentration: The ratio and concentration of the nitric acid/sulfuric acid mixture are critical for generating the nitronium ion (NO₂⁺), the active electrophile[6][7].
-
Solution: Use high-purity, concentrated acids (e.g., 98% H₂SO₄ and 70% HNO₃). Prepare the mixed acid fresh and ensure it is homogenous before adding your substrate.
-
Q2: The overall yield of my synthesis is consistently low, and I observe a dark, tarry residue. What's happening and how can I fix it?
Answer: Low yields coupled with tar formation are typically indicative of oxidative side reactions and decomposition. The "mixed acid" required for dinitration is a powerful oxidizing agent.
Root Causes & Solutions:
-
Oxidative Degradation: At elevated temperatures or with prolonged reaction times, the nitrating mixture can oxidize the aromatic ring or the ethylenedioxy bridge, leading to ring-opening and the formation of complex, polymeric byproducts (tar). Phenolic impurities can also be formed, which are highly susceptible to oxidation[8].
-
Solution: The key is rigorous temperature control, as mentioned above. Additionally, minimize the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed and the dinitro product is maximized, quench the reaction immediately by pouring it carefully onto crushed ice.
-
-
Over-Nitration: While less common due to the strong deactivation by two nitro groups, excessively harsh conditions (e.g., fuming nitric acid, high temperatures) could potentially lead to tri-nitrated species or other degradation pathways[9].
-
Solution: Avoid using fuming nitric acid unless a specific protocol requires it and you are prepared for the increased hazard. Stick to a well-defined mixed acid ratio and temperature range.
-
Q3: My product is difficult to purify. What are the likely impurities, and what is the best purification strategy?
Answer: Purification is often challenging due to the presence of structurally similar isomers and highly polar byproducts.
Likely Impurities:
-
Mono-nitrated intermediate: 6-nitro-2,3-dihydro-benzo[1][3]dioxine.
-
Regioisomers: e.g., 5,6-dinitro-2,3-dihydro-benzo[1][3]dioxine.
-
Oxidized Byproducts: Nitrated catechol derivatives or their degradation products.
Purification Strategy:
-
Quenching & Isolation: The first purification step is a proper workup. Pouring the reaction mixture onto ice will precipitate the crude solid product while keeping many of the highly polar, oxidized impurities in the aqueous phase. Thoroughly wash the filtered solid with cold water to remove residual acid, followed by a wash with a sodium bicarbonate solution to neutralize any remaining acid.
-
Recrystallization: This is the most effective method for purifying the final product.
-
Recommended Solvents: Glacial acetic acid or ethanol are commonly effective. You may need to experiment with a co-solvent system (e.g., ethanol/water) to achieve optimal purity and recovery.
-
-
Column Chromatography: This should be considered a secondary option if recrystallization fails. The high polarity of dinitro compounds can lead to streaking on silica gel. A less polar solvent system (e.g., Hexane/Ethyl Acetate) with a gradual increase in polarity might be effective, but care must be taken as nitroaromatics can be sensitive.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of 6,7-Dinitro-2,3-dihydro-benzodioxime?
Answer: The reaction proceeds via a two-stage electrophilic aromatic substitution (EAS) mechanism.
-
Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺)[7][10].
-
First Nitration: The electron-rich benzodioxine ring attacks the nitronium ion. The ether oxygens direct this attack to the para-position (C6), forming a resonance-stabilized carbocation intermediate (sigma complex). A weak base (H₂O or HSO₄⁻) then removes a proton to restore aromaticity, yielding the 6-nitro intermediate.
-
Second Nitration: The first nitro group is deactivating, making the second nitration slower. However, the two activating ether oxygens still exert a powerful directing effect, guiding the second nitronium ion to the C7 position, which is para to the second oxygen and ortho to the first. A similar mechanism of attack and deprotonation yields the final 6,7-dinitro product.
Q2: How critical are the safety precautions for this reaction?
Answer: Extremely critical. Nitration reactions are potentially hazardous.
-
Exothermic Nature: The reaction releases a significant amount of heat. A runaway reaction can lead to boiling of the acids and a rapid increase in pressure. Always have a large ice bath ready to cool the reaction vessel.
-
Corrosive & Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive. The mixture is a powerful oxidizer. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Product Stability: Dinitroaromatic compounds can be thermally sensitive and may have explosive properties. While 6,7-Dinitro-2,3-dihydro-benzodioxime is not a primary explosive, it should be handled with care. Avoid friction, shock, and excessive heat during handling and storage.
Part 3: Protocols & Data
Experimental Protocol: Synthesis of 6,7-Dinitro-2,3-dihydro-benzodioxime
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate risk assessments.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully prepare the nitrating mixture by adding 15 mL of concentrated sulfuric acid (98%) to 10 mL of concentrated nitric acid (70%). Cool this mixture to 0°C in an ice-salt bath.
-
Substrate Addition: Dissolve 5.0 g of 2,3-dihydro-benzo[1][3]dioxine in a minimal amount of glacial acetic acid. Add this solution to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the cold, stirring nitrating mixture over a period of 45-60 minutes. Critically, ensure the internal temperature of the reaction does not rise above 10°C.
-
Monitoring: After the addition is complete, let the mixture stir at 0-5°C for an additional 2 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A pale yellow solid should precipitate.
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with 200 mL of cold deionized water, followed by 50 mL of a cold 5% sodium bicarbonate solution, and finally with another 100 mL of cold deionized water.
-
Drying & Purification: Dry the crude product in a vacuum oven at 40-50°C. The typical crude yield is around 80-90%. Purify the crude solid by recrystallization from glacial acetic acid or ethanol to obtain a pure crystalline product.
Table 1: Key Reaction Parameter Summary
| Parameter | Recommended Setting | Consequence of Deviation (Too High) | Consequence of Deviation (Too Low) |
| Temperature | 0 - 10°C | Increased side products (oxidation, isomers), risk of runaway reaction | Very slow reaction rate, incomplete conversion |
| Reaction Time | 2 - 3 hours | Increased formation of tar and degradation products | Incomplete reaction, low yield of dinitro product |
| H₂SO₄:HNO₃ Ratio | ~1.5:1 (v/v) | Overly aggressive nitration, potential for oxidation | Inefficient generation of nitronium ion, slow/incomplete reaction |
| Stirring Rate | Vigorous | N/A (ensure good mixing) | Poor heat transfer, localized temperature spikes, side reactions |
Part 4: Visual Diagrams
Reaction and Side Reaction Pathway
Caption: Main reaction pathway for dinitration and key side reaction routes.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Land of Chemistry. (2023). Aromatic electrophilic substitution of ethers| Nirtation| Anisole. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation. YouTube. Retrieved from [Link]
-
Chad's Prep. (2015). EAS Nitration reaction. YouTube. Retrieved from [Link]
- Google Patents. (1952). Purification of dinitro compounds.
-
Reddit. (n.d.). r/chemhelp - Electrophilic Aromatic Substitution Nitration doubt. Retrieved from [Link]
-
OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
- Hoggett, J. G., et al. (1971). Nitration and aromatic reactivity. Cambridge University Press.
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 3. 6,7-Dinitro-2,3-dihydro-benzo[1,4]dioxime | 57356-48-6 [chemicalbook.com]
- 4. byjus.com [byjus.com]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rushim.ru [rushim.ru]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Overcoming solubility issues with 6,7-Dinitro-2,3-dihydro-benzodioxime
Technical Support Center: 6,7-Dinitro-2,3-dihydro-benzodioxime
Welcome to the dedicated support center for 6,7-Dinitro-2,3-dihydro-benzodioxime. This guide is designed for researchers, chemists, and drug development professionals to proactively address and overcome the significant solubility challenges associated with this compound. Our approach is rooted in fundamental chemical principles to provide you with robust, reliable, and scientifically-sound troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers face when handling 6,7-Dinitro-2,3-dihydro-benzodioxime for the first time.
Q1: What are the primary structural features of 6,7-Dinitro-2,3-dihydro-benzodioxime that dictate its solubility?
Answer: The solubility profile of this molecule is dominated by two key features: the dinitro-aromatic system and the dihydro-benzodioxime core.
-
Dinitro-Aromatic System: The two nitro groups (-NO₂) are powerful electron-withdrawing groups. This, combined with the planar nature of the benzene ring, promotes strong intermolecular π-π stacking and crystal lattice interactions. High crystal lattice energy is a major barrier to dissolution, as the solvent must provide sufficient energy to break apart the solid-state structure.
-
Hydrophobicity: The overall structure is predominantly nonpolar and hydrophobic. It lacks significant hydrogen bond-donating groups, which are critical for favorable interactions with protic solvents like water. While the oxygen atoms in the dioxime ring and nitro groups can act as hydrogen bond acceptors, this is insufficient to overcome the molecule's low polarity.
Consequently, you should anticipate very low aqueous solubility and a preference for polar aprotic or specific organic solvents.
Q2: In which organic solvents should I begin my solubility tests?
Answer: For initial trials, begin with common polar aprotic solvents. These solvents can disrupt the π-π stacking of the aromatic rings and interact with the nitro groups without the complexities of hydrogen bonding. We recommend a systematic screening approach.
A recommended starting list of solvents is provided in the table below. Always start with a small amount of material to avoid wasting your compound.
| Solvent | Class | Polarity Index | Boiling Point (°C) | Rationale & Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | First choice. Excellent solvating power for a wide range of poorly soluble compounds. Ideal for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | A strong alternative to DMSO. Can be more easily removed under vacuum if necessary. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 6.5 | 202 | A powerful, less common solvent for particularly stubborn compounds. Use with caution due to its high boiling point. |
| Acetone | Polar Aprotic | 5.1 | 56 | A less powerful but useful solvent for intermediate polarity compounds. Its volatility makes it easy to remove. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 82 | Often used in analytical applications (e.g., HPLC). Good for creating solutions for analysis. |
Q3: Is this compound expected to be soluble in aqueous buffers for biological assays?
Answer: No, direct dissolution in aqueous buffers (e.g., PBS, TRIS) is highly unlikely to be successful. The compound will almost certainly precipitate, a phenomenon known as "crashing out." For biological experiments, a carefully planned serial dilution from a concentrated organic stock solution (typically in DMSO) is the standard and required workflow. Even then, the final concentration in your assay media may be limited by its kinetic solubility.
Q4: What are the critical safety precautions when handling this compound and its solvents?
Answer:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile is a common choice, but check compatibility with your chosen solvent).
-
Ventilation: Work in a certified chemical fume hood, especially when using volatile organic solvents or when heating solutions.
-
Handling Dinitro Compounds: Nitroaromatic compounds as a class can have toxicological properties and may be heat or shock-sensitive, although this is more common for trinitro derivatives. Handle with care and avoid excessive heating.
-
Solvent Safety: Be aware of the specific hazards of each solvent. DMSO can enhance the absorption of other chemicals through the skin. DMF is a known hepatotoxin. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Part 2: In-Depth Troubleshooting Guides
This section provides systematic, step-by-step protocols for overcoming persistent solubility issues.
Guide 1: Systematic Approach to Initial Solubilization
This workflow is designed for situations where the compound fails to dissolve even in recommended organic solvents at your desired concentration.
The Underlying Principle: Solubility is a thermodynamic equilibrium. We can manipulate this equilibrium by changing the solvent system (thermodynamics) or by adding energy to overcome the activation barrier of dissolution (kinetics).
-
Initial Test:
-
Weigh 1-2 mg of 6,7-Dinitro-2,3-dihydro-benzodioxime into a small glass vial.
-
Add your primary solvent (e.g., DMSO) dropwise, vortexing between additions, until you reach your target concentration (e.g., 10 mM).
-
Observe for complete dissolution (a clear solution with no visible particulates).
-
-
If Undissolved - Apply Kinetic Energy:
-
Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. The ultrasonic waves provide localized energy to break apart the crystal lattice. Check for dissolution after each interval.
-
Gentle Heating & Vortexing: Warm the solution to 30-40°C while vortexing. Increased temperature enhances solvent-solute interactions and increases the saturation point. Caution: Do not overheat, as this can degrade the compound.
-
-
If Still Undissolved - Implement a Co-Solvent System:
-
Rationale: A co-solvent system can fine-tune the polarity of the solvent mixture to better match the solute, disrupting intermolecular forces more effectively.
-
Procedure: To your suspension, add a secondary solvent with a different polarity. A common and effective combination is DMSO with a less polar solvent like acetone or a more polar one like water if creating an aqueous-compatible stock.
-
Add the co-solvent in 5-10% (v/v) increments, applying sonication and/or gentle heat after each addition until dissolution is achieved.
-
Caption: A systematic workflow for dissolving challenging compounds.
Guide 2: Preventing Precipitation in Aqueous Biological Media
This is the most critical challenge for in vitro and in vivo studies. The goal is to maintain the compound in a supersaturated but stable state for the duration of the experiment.
The Underlying Principle: When a compound in a favorable organic solvent (like DMSO) is diluted into an unfavorable aqueous environment, it rapidly self-associates and precipitates. We can mitigate this by using solubilizing agents that create a more favorable microenvironment for the compound within the aqueous phase.
-
Mechanism: Surfactants like Tween® 20 or Tween® 80 form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate the nonpolar 6,7-Dinitro-2,3-dihydro-benzodioxime, shielding it from the bulk water phase.
-
Protocol:
-
Prepare your aqueous buffer (e.g., PBS).
-
Add a surfactant to a final concentration above its CMC (e.g., 0.05% - 0.1% v/v for Tween® 20).
-
Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).
-
Perform a serial dilution. When adding the compound stock to the surfactant-containing buffer, add it dropwise while vigorously vortexing to ensure rapid dispersion and encapsulation within the micelles.
-
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They act as "molecular buckets" to form inclusion complexes with poorly soluble molecules, dramatically increasing their apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Protocol:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Prepare a high-concentration stock of your compound in 100% DMSO.
-
Add the DMSO stock directly to the HP-β-CD solution while vortexing. The cyclodextrin will complex with the compound as it is introduced.
-
This new, complexed solution can then be further diluted into your final assay medium.
-
Caption: Cyclodextrin encapsulates a hydrophobic molecule, increasing its aqueous solubility.
References
-
General Principles of Solubility: "Strategies to Address Poor-Solubility and Low-Bioavailability in Drug Discovery" - Expert Opinion on Drug Discovery. This provides a foundational understanding of the physicochemical properties governing solubility. URL: [Link]
- Use of Co-solvents: "Co-solvents and Co-solvency" - Ansel's Pharmaceutical Dosage Forms and Drug Delivery Systems. This textbook chapter details the theory and application of co-solvent systems in formulation.
-
Cyclodextrins as Solubilizing Agents: "Cyclodextrins" - Chemical Reviews. This comprehensive review covers the chemistry, properties, and applications of cyclodextrins in drug delivery and other fields. URL: [Link]
-
Role of DMSO in Drug Discovery: "DMSO in Drug Discovery and Development" - Drug Discovery Today. This article discusses the ubiquitous role of DMSO as a solvent and its implications for biological assays. URL: [Link]
Technical Support Center: Optimization of Reaction Conditions for Nitrating 2,3-Dihydro-1,4-Benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the nitration of 2,3-dihydro-1,4-benzodioxine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your reaction conditions and achieve desired outcomes. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the nitration of 2,3-dihydro-1,4-benzodioxine?
The primary product of the electrophilic nitration of 2,3-dihydro-1,4-benzodioxine is typically 6-nitro-2,3-dihydro-1,4-benzodioxin .[1][2][3][4] The ether groups on the dioxin ring are ortho-, para-directing, and the 6-position is sterically and electronically favored for substitution.
Q2: What are the common nitrating agents used for this reaction?
A variety of nitrating agents can be employed. The choice of agent is critical as it influences selectivity, yield, and reaction conditions. Common systems include:
-
Mixed Acid (HNO₃/H₂SO₄): This is a traditional and powerful nitrating agent.[5][6] The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5]
-
Nitric Acid in Acetic Acid or Acetic Anhydride: This offers a milder alternative to mixed acid and is used when the substrate is sensitive to strong acids.[7]
-
Nitric Acid in Trifluoroacetic Acid: This system can also be effective for obtaining nitro derivatives.[8]
-
Metal Nitrates with a Lewis Acid or Clay Support: Reagents like bismuth subnitrate with thionyl chloride or copper nitrate on clay can provide milder conditions and sometimes improved regioselectivity.[9]
-
Dinitrogen Pentoxide (N₂O₅): This can be used in an inert solvent and avoids the need for strong acids.[10]
Q3: What are the typical reaction conditions?
Reaction conditions are highly dependent on the chosen nitrating agent.
-
Temperature: Nitration is an exothermic reaction. It is crucial to control the temperature to prevent over-nitration (dinitration) and side reactions. Reactions are often started at low temperatures (e.g., 0-5 °C) and then allowed to warm to room temperature.
-
Solvent: Inert solvents like dichloromethane are often used, especially with milder nitrating agents.[9] For mixed acid nitrations, sulfuric acid itself can act as the solvent.
-
Reaction Time: This can range from a few hours to overnight, depending on the reactivity of the substrate and the strength of the nitrating agent. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.
Q4: How can I monitor the progress of the reaction?
The most common methods for monitoring the reaction progress are:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to visualize the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the ratio of starting material to product. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is often suitable.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify the products being formed and to check for the presence of isomers or byproducts.[11]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the nitration of 2,3-dihydro-1,4-benzodioxine.
Problem 1: Low Yield of the Desired 6-Nitro Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | 1. Increase reaction time and monitor by TLC. 2. Slightly increase the reaction temperature. 3. Use a stronger nitrating agent (e.g., switch from nitric acid in acetic acid to mixed acid). | The activation energy for the reaction may not be overcome under the initial conditions. Stronger electrophiles or higher temperatures can increase the reaction rate.[5] |
| Side Reactions/Degradation | 1. Lower the reaction temperature. 2. Ensure slow, dropwise addition of the nitrating agent. 3. Use a milder nitrating agent. | The benzodioxin ring system can be sensitive to strongly acidic and oxidizing conditions, leading to decomposition or polymerization, often observed as the formation of tars.[12] |
| Poor Work-up Procedure | 1. Ensure the reaction is properly quenched (e.g., by pouring onto ice). 2. Use appropriate extraction solvents and perform multiple extractions. 3. Wash the organic layer with a bicarbonate solution to remove excess acid.[13] | Product loss can occur during work-up due to incomplete extraction or degradation in the presence of residual strong acid. |
Problem 2: Formation of Multiple Isomers (Low Regioselectivity)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Harsh Reaction Conditions | 1. Lower the reaction temperature. 2. Use a less concentrated acid mixture. | While the 6-position is favored, higher temperatures can provide enough energy to overcome the activation barrier for substitution at other positions (e.g., the 5- or 7-position), leading to a mixture of isomers.[14] |
| Choice of Nitrating Agent | 1. Experiment with different nitrating systems. For example, some metal nitrate systems or nitration with N₂O₅ in specific ionic liquids can offer higher regioselectivity.[9][10] | The nature and bulkiness of the electrophilic species can influence the regiochemical outcome. Steric hindrance can play a significant role in directing the substitution.[14] |
Problem 3: Formation of Dinitrated or Polynitrated Products
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction Conditions are Too Forcing | 1. Use stoichiometric amounts of the nitrating agent (1.0-1.1 equivalents). 2. Significantly lower the reaction temperature. 3. Reduce the reaction time. | The first nitro group is deactivating, making a second nitration more difficult. However, under harsh conditions (excess nitrating agent, high temperature), dinitration can occur.[7][12] The ether-activated ring is still susceptible to further substitution. |
| Highly Activating Substrate | 1. If the 2,3-dihydro-1,4-benzodioxine starting material has additional activating groups, use a much milder nitrating agent and carefully control stoichiometry. | The presence of other electron-donating groups can make the aromatic ring highly reactive, leading to multiple nitrations even under relatively mild conditions.[12] |
Problem 4: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Isomeric Byproducts | 1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the isomers. 2. Recrystallization may be effective if one isomer is significantly less soluble. | Isomers often have very similar polarities, making separation challenging. Careful optimization of the chromatographic conditions is often necessary. |
| Residual Starting Material | 1. If the reaction did not go to completion, purify via column chromatography. 2. Optimize the reaction to drive it to completion to simplify purification. | Unreacted starting material can co-elute with the product if their polarities are similar, requiring careful chromatographic separation. |
| Tarry Byproducts | 1. Filter the crude reaction mixture through a plug of silica gel or celite before full purification to remove insoluble tars. 2. Optimize reaction conditions to minimize the formation of these byproducts. | Tarry materials are often polymeric byproducts that can interfere with standard purification techniques like chromatography and recrystallization. |
Experimental Protocols
Protocol 1: Nitration using Mixed Acid (HNO₃/H₂SO₄)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 mL) to 0 °C in an ice bath.
-
Nitrating Mixture: Slowly add a stoichiometric amount (1.0 eq) of concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: Dissolve 2,3-dihydro-1,4-benzodioxine (1.0 eq) in a minimal amount of a suitable solvent (if necessary) or add it neat. Add this solution dropwise to the cold nitrating mixture over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. A precipitate of the crude product should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization (e.g., from ethanol) or by column chromatography.
Protocol 2: Nitration using Bismuth Subnitrate/Thionyl Chloride[9]
-
Preparation: In a round-bottom flask, dissolve the 2,3-dihydro-1,4-benzodioxine (1.0 eq) in dry dichloromethane.
-
Reagent Addition: Add thionyl chloride (2.0 eq) to the solution and stir. Then, add bismuth subnitrate (0.25 eq).
-
Reaction: Stir the mixture vigorously at room temperature. A pale yellow color may develop. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove inorganic solids. Wash the filtrate with dilute HCl and then with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
Visualization of Key Processes
Workflow for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
Electrophilic Aromatic Substitution Mechanism
Caption: Mechanism of nitration via mixed acid.
References
-
Synthesis of 2,3-dihydrobenzo[b][7][8]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][7][8]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (Source: PMC - NIH) [Link]
-
2,3-Dihydro-6-nitro-1,4-benzodioxin | SIELC Technologies. (Source: SIELC Technologies) [Link]
-
Chemistry and Pharmacology of Benzodioxanes. (Source: TSI Journals) [Link]
-
2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (Source: MDPI) [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (Source: Scientific Research Publishing) [Link]
- Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
-
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. (Source: SciELO) [Link]
-
1.2.2. 1,4-Benzodioxins 6~O 3. (Source: Thieme) [Link]
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (Source: Frontiers) [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (Source: d-scholarship.pitt.edu) [Link]
-
The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. (Source: ResearchGate) [Link]
-
Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro-6-nitro- (CAS 16498-20-7). (Source: Cheméo) [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. (Source: NCBI Bookshelf) [Link]
-
Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. (Source: PMC - NIH) [Link]
-
Nitration and aromatic reactivity. (Source: Cambridge University Press) [Link]
-
Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. (Source: PubMed) [Link]
-
Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (Source: Master Organic Chemistry) [Link]
-
Nitration - Wikipedia. (Source: Wikipedia) [Link]
-
1,4-Benzodioxin, 2,3-dihydro-6-nitro-. (Source: NIST WebBook) [Link]
-
Analytical Methods. (Source: RSC Publishing) [Link]
Sources
- 1. Buy 2,3-Dihydro-6-nitro-1,4-benzodioxin | 16498-20-7 [smolecule.com]
- 2. 2,3-Dihydro-6-nitro-1,4-benzodioxin | SIELC Technologies [sielc.com]
- 3. 1,4-Benzodioxin, 2,3-dihydro-6-nitro- (CAS 16498-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1,4-Benzodioxin, 2,3-dihydro-6-nitro- [webbook.nist.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitration - Wikipedia [en.wikipedia.org]
- 7. tsijournals.com [tsijournals.com]
- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 6,7-Dinitro-2,3-dihydro-benzodioxime in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "6,7-Dinitro-2,3-dihydro-benzodioxime" is not widely documented in public scientific literature. This guide has been developed by leveraging established chemical principles and data from structurally related compounds, specifically dinitroaromatics and benzodioxane derivatives. The troubleshooting advice provided is based on predicted chemical liabilities and should be used as a strategic framework for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors predicted to affect the stability of 6,7-Dinitro-2,3-dihydro-benzodioxime in solution?
Based on its constituent functional groups, the stability of this compound is likely influenced by several factors:
-
pH: The dinitroaromatic system and the dioxime functional groups are susceptible to pH-dependent degradation. Dinitroaromatics can undergo nucleophilic aromatic substitution (SNA r), which can be accelerated by basic conditions.[1][2] Oxime linkages are known to hydrolyze, a reaction that is catalyzed by acid.[3][4]
-
Nucleophiles: The two electron-withdrawing nitro groups make the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles.[1][5] Common laboratory reagents, including buffers with primary amines (e.g., Tris) or thiol-containing reagents (e.g., DTT), could lead to compound degradation.
-
Light: Nitroaromatic compounds are known to be photosensitive and can undergo photodegradation upon exposure to UV or even ambient light, often leading to the formation of colored byproducts.[6][7][8]
-
Temperature: As with most chemical compounds, elevated temperatures will accelerate the rate of all potential degradation pathways.[9][10] Long-term storage should be at low temperatures, and solutions should be kept cool during experiments when possible.
Q2: What is the best solvent for preparing a concentrated stock solution?
For initial stock solutions, a dry, aprotic, and non-nucleophilic organic solvent is recommended. Anhydrous DMSO or DMF are typically suitable choices. It is critical to use high-purity, anhydrous-grade solvents, as water can initiate hydrolytic degradation pathways.[9] When preparing aqueous working solutions, the final concentration of the organic solvent should be minimized and validated for compatibility with your experimental system.
Q3: Are there any known incompatibilities with common buffers or additives?
Direct compatibility data is unavailable; however, based on chemical principles, caution is advised with the following:
-
Nucleophilic Buffers: Buffers containing primary or secondary amines (e.g., Tris, HEPES) or thiols (e.g., DTT, β-mercaptoethanol) should be used with caution as they can act as nucleophiles, leading to substitution reactions on the dinitroaromatic ring.[2] Consider non-nucleophilic alternatives like phosphate or MOPS buffers.
-
Strong Acids and Bases: Extreme pH values should be avoided. Strong acids can catalyze the hydrolysis of the dioxime group, while strong bases can promote nucleophilic attack and other degradation pathways of the dinitroaromatic system.[3][11]
-
Reducing Agents: The nitro groups are susceptible to reduction.[11] Avoid strong reducing agents unless this transformation is a desired part of the experimental design.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: My compound's concentration decreases rapidly in my aqueous assay buffer, leading to poor reproducibility.
-
Potential Cause: Hydrolytic Degradation. This is one of the most common stability issues for complex organic molecules in aqueous environments. The issue could stem from the hydrolysis of the dioxime moieties, which is often acid-catalyzed, or from reactions involving the dinitro-activated ring.[3]
-
Troubleshooting Protocol: Assess pH and Buffer Stability
-
Preparation: Prepare several working solutions of your compound at the target concentration in a panel of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0). Use non-nucleophilic buffers like phosphate or MES. Include a control solution in a stable organic solvent like acetonitrile.
-
Incubation: Aliquot the solutions and incubate them under your standard experimental conditions (temperature, light).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench any potential reaction by diluting the aliquot in a stable solvent (like acetonitrile) and analyze the remaining parent compound concentration using a validated analytical method such as HPLC or LC-MS.[12]
-
Analysis: Plot the percentage of the remaining compound against time for each condition. This will reveal the pH-dependence of the degradation and help you identify a more suitable buffer system.
-
Problem 2: The solution of my compound turns yellow or brown over time.
-
Potential Cause: Photodegradation or Nucleophilic Aromatic Substitution. Nitroaromatic compounds are notoriously sensitive to light, which can cause decomposition into colored byproducts.[6][8] Additionally, reaction with nucleophiles in the solution can form Meisenheimer complexes, which are often highly colored, or other colored degradation products.[1]
-
Troubleshooting Protocol: Evaluate Photostability
-
Preparation: Prepare two sets of your compound in your working buffer.
-
Incubation Conditions: Completely wrap one set of samples in aluminum foil to protect them from light. Expose the second set to your typical laboratory lighting conditions. Include a third set on a benchtop exposed to ambient light as an intermediate condition.
-
Analysis: After a set period (e.g., 4 hours), visually inspect the samples for color change and quantify the parent compound concentration using HPLC or LC-MS. A significant difference between the light-exposed and dark-protected samples confirms photosensitivity.
-
Mitigation: If the compound is photosensitive, all subsequent experiments should be conducted in amber vials or under low-light conditions.[9]
-
Problem 3: I observe a precipitate forming after diluting my DMSO stock into an aqueous buffer.
-
Potential Cause: Poor Aqueous Solubility. The compound may have low solubility in your aqueous buffer, causing it to precipitate out of solution, especially at higher concentrations.
-
Troubleshooting Protocol: Determine Kinetic Solubility
-
Preparation: Create a serial dilution of your compound in the intended aqueous buffer, starting from a high concentration.
-
Observation: Allow the solutions to equilibrate at the experimental temperature for a set period (e.g., 1-2 hours).
-
Analysis: Inspect each sample visually for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound remaining in the supernatant via HPLC-UV or LC-MS. The highest concentration that remains clear is your approximate kinetic solubility limit.
-
Mitigation: If solubility is an issue, consider adding a small percentage of a co-solvent (e.g., PEG-400, ethanol), if compatible with your assay. Ensure all working solutions are prepared below the determined solubility limit.
-
Visual Summaries and Workflows
Data Summary Table
| Parameter | Recommended Condition | Rationale & Citations |
| Storage (Solid) | -20°C or -80°C, Desiccated, Dark | Prevents thermal degradation, hydrolysis from atmospheric moisture, and photolysis.[9][13] |
| Stock Solution Solvent | Anhydrous DMSO or DMF | Aprotic, non-nucleophilic solvents minimize degradation.[9] |
| Aqueous Buffer pH | Mildly Acidic to Neutral (e.g., pH 6.0-7.4) | Balances risk of acid-catalyzed oxime hydrolysis and base-promoted ring degradation.[3][11] |
| Recommended Buffers | Phosphate, MES, MOPS | Avoids nucleophilic attack from amine-containing buffers like Tris.[2] |
| Light Conditions | Protect from light (Amber Vials) | Dinitroaromatic compounds are often photosensitive.[6][8] |
Experimental Workflows
Below are diagrams illustrating key troubleshooting and decision-making processes.
Caption: General troubleshooting workflow for suspected compound instability.
Caption: Predicted chemical degradation pathways for the target compound.
References
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C&EN. Best Practices for Safe Chemical Handling and Storage. [Online] Available at: [Link]
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Xpress Chems. Safety First: Best Practices for Handling Research Chemicals. [Online] Available at: [Link]
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Aleboyeh, H., Aleboyeh, A., & Moussa, Y. (2005). Photodegradation of nitrobenzene and nitrophenols in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Available at: [Link]
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Arora, P. K., & Bae, H. (2014). Degradation pathway of 1,3-dinitrobenzene and 1,3,5-trinitrobenzene. ResearchGate. [Online] Available at: [Link]
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The Synergist. Best Practices for Proper Chemical Storage. [Online] Available at: [Link]
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Zhang, Q., et al. (2002). Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Implications for the Mode of Action of Glutathione S-Transferases. Journal of the American Chemical Society, 124(13), 3339-3348. Available at: [Link]
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Lab Manager. Handling and Storing Chemicals. [Online] Available at: [Link]
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Ciou, C. Y., & Liang, C. (2017). 1,3-Dinitrobenzene reductive degradation by alkaline ascorbic acid – Reaction mechanisms, degradation pathways and reagent optimization. Chemosphere, 184, 114-121. Available at: [Link]
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Wang, S., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. [Online] Available at: [Link]
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Ge, M., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 765-771. Available at: [Link]
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Ciou, C. Y., & Liang, C. (2017). 1,3-Dinitrobenzene reductive degradation by alkaline ascorbic acid - Reaction mechanisms, degradation pathways and reagent optimization. Semantic Scholar. [Online] Available at: [Link]
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Gabbutt, C. D., et al. (2018). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 23(8), 1930. Available at: [Link]
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Haigler, B. E., & Spain, J. C. (1995). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Applied and Environmental Microbiology, 61(6), 2238-2243. Available at: [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Online] Available at: [Link]
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Douglas, T. A., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere, 76(1), 1-8. Available at: [Link]
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Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 44(8), 752-761. Available at: [Link]
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Arora, P. K., & Bae, H. (2015). Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene. Journal of Chemistry, 2015, 1-11. Available at: [Link]
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Scribd. M-Dinitrobenzene From Nitrobenzene by Substitution Reaction. [Online] Available at: [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition in English, 47(39), 7523–7526. Available at: [Link]
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Deamin, A., & Williams, A. (1970). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic, 132-136. Available at: [Link]
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Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Available at: [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie, 120(39), 7633-7636. Available at: [Link]
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Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578-1582. Available at: [Link]
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Slideshare. BIOREMEDIATION - Degradation of nitro aromatic compounds. [Online] Available at: [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]
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Bolognesi, M. L., et al. (2007). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Current Medicinal Chemistry, 14(3), 239-257. Available at: [Link]
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International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD, 9(3). Available at: [Link]
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van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 419-426. Available at: [Link]
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University of Milan. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. [Online] Available at: [Link]
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Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Online] Available at: [Link]
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Koo, J., Avakian, S., & Martin, G. J. (1955). Derivatives of 1,4-Benzodioxan. I. 1,4-Benzodioxan-2-carboxamides. Journal of the American Chemical Society, 77(19), 5103-5105. Available at: [Link]
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Leonardi, A., et al. (2007). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 50(18), 4434-4446. Available at: [Link]
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Zhang, H. Z., et al. (2011). Oxadiazole derivatives containing 1,4-benzodioxan as potential immunosuppressive agents against RAW264.7 cells. Bioorganic & Medicinal Chemistry Letters, 21(16), 4842-4845. Available at: [Link]
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Technical Support Center: Scaling Up the Production of 6,7-Dinitro-2,3-dihydro-benzodioxime
Welcome to the technical support center for the synthesis and scale-up of 6,7-Dinitro-2,3-dihydro-benzodioxime. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the practical challenges and critical parameters of this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to equip you with the knowledge to troubleshoot common issues, optimize your process, and ensure a safe and successful scale-up.
Section 1: Critical Safety & Handling
Before initiating any experimental work, it is imperative to understand the significant hazards associated with aromatic nitration. The synthesis of 6,7-Dinitro-2,3-dihydro-benzodioxime involves highly corrosive and reactive acids and produces energetic compounds.
Core Hazards:
-
Thermal Runaway: Nitration is a highly exothermic reaction. Poor temperature control can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing violent reaction or vessel rupture.[1]
-
Explosive Potential: Dinitrated aromatic compounds can be thermally unstable and may decompose explosively at high temperatures or upon mechanical shock.[2]
-
Corrosivity: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns upon contact.
-
Toxicity: Aromatic nitrocompounds are toxic and can be absorbed through the skin. They may cause conditions like cyanosis and anemia upon exposure.
All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including, but not limited to, acid-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[3] An emergency spill kit containing a neutralizer like sodium bicarbonate must be readily accessible.[1]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the synthesis.
Q1: What is the standard synthetic route and nitrating agent for producing 6,7-Dinitro-2,3-dihydro-benzodioxime? The standard and most effective method for this synthesis is the direct electrophilic aromatic substitution of 1,4-Benzodioxane (also known as 2,3-dihydro-benzo[4]dioxine). The nitrating agent of choice is a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5]
Q2: Why is a mixed acid (H₂SO₄/HNO₃) system essential for this dinitration? Sulfuric acid serves two critical roles in this reaction. First, it acts as a powerful dehydrating agent.[6] Second, and more importantly, it protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[7] This process is illustrated in the diagram below. The concentration of the nitronium ion is crucial for driving the reaction, especially for the second nitration step, which is more difficult due to the deactivating effect of the first nitro group.
Caption: Formation of the electrophilic nitronium ion.
Q3: What determines the regioselectivity, leading to the 6,7-dinitro product specifically? The ethylenedioxy group of the 1,4-benzodioxane ring is an ortho-, para-directing activator due to the lone pairs on the oxygen atoms that can be donated into the aromatic ring. The initial nitration will preferentially occur at the 6-position (para to one of the oxygens). The first nitro group is a strong deactivating group, making the second nitration more challenging. However, the activating effect of the dioxyl group is strong enough to direct the second nitro group to the adjacent 7-position.
Section 3: Troubleshooting Guide
This guide addresses specific problems that may arise during the scale-up process.
Q1: My reaction has stalled after the first nitration, yielding primarily 6-nitro-2,3-dihydro-benzodioxime. How do I drive the reaction to completion for the dinitro product? This is a common issue. The first nitro group deactivates the aromatic ring, making the second electrophilic attack significantly slower. To achieve dinitration, more forcing conditions are required.[5]
-
Causality: The electron-withdrawing nature of the first NO₂ group reduces the nucleophilicity of the aromatic ring, increasing the activation energy for the second nitration.
-
Solutions:
-
Increase Temperature: Carefully raise the reaction temperature. Monitor the exotherm closely. A typical range for dinitration might be 50-70°C, compared to 0-25°C for mononitration. Proceed with caution and small increments.
-
Increase Reaction Time: Extend the reaction duration to allow the slower second nitration to proceed to completion. Monitor by TLC or HPLC if possible.
-
Adjust Acid Ratio/Concentration: Increasing the ratio of sulfuric acid can boost the concentration of the nitronium ion.[8] Using fuming nitric or sulfuric acid (oleum) is an option for very deactivated systems, but this dramatically increases the hazard and should only be attempted by experienced chemists with appropriate safety measures.[9]
-
Q2: I am observing a dangerous and difficult-to-control exotherm upon adding the nitrating mixture. What are the causes and mitigation strategies? An uncontrolled exotherm is a primary indicator of a potential runaway reaction.[1] This is often caused by adding the nitrating agent too quickly or by inefficient heat removal.
-
Causality: Localized high concentrations of reactants (hot spots) can accelerate the reaction rate exponentially, leading to a cascade of heat generation that overwhelms the cooling system.[1] Poor agitation exacerbates this problem.
-
Solutions:
-
Controlled Addition: Add the nitrating mixture slowly and sub-surface to a cooled, vigorously stirred solution of the 1,4-benzodioxane.
-
Efficient Cooling: Ensure your reaction vessel has an adequate cooling system (e.g., ice-salt bath, cryostat) capable of handling the total heat output of the reaction.
-
Reverse Addition: Consider adding the 1,4-benzodioxane solution slowly to the pre-cooled nitrating mixture. This keeps the nitrating agent in excess, which can sometimes provide more consistent control, but requires careful evaluation.
-
Consider Flow Chemistry: For larger scales (>1 kg), transitioning from batch to a continuous flow reactor is strongly recommended. Flow reactors offer superior heat transfer and mixing, drastically improving safety and control.[8][9]
-
Q3: After quenching the reaction in ice water, the product separated as a viscous oil instead of a solid precipitate. How should I proceed with the work-up? Oiling out is not uncommon, especially if the crude product is impure or the quench temperature is not low enough. The correct procedure is to switch from filtration to extraction.
-
Causality: The melting point of the crude product may be below the temperature of the quench mixture, or impurities may be acting as a eutectic, depressing the melting point.
-
Solution:
-
Transfer the entire quenched mixture to a large separatory funnel.
-
Perform a liquid-liquid extraction with a suitable water-immiscible organic solvent, such as Ethyl Acetate or Dichloromethane (DCM).[4]
-
Extract the aqueous layer 2-3 times to ensure complete recovery of the product.
-
Combine the organic extracts and proceed with the standard washing steps (see Protocol section).
-
Q4: My final, isolated product is a pale yellow, but the literature reports it as a white or off-white solid. What are the likely impurities and how can I remove them? A yellow coloration often indicates the presence of acidic by-products, such as nitrophenols, which can form from trace amounts of water or impurities in the starting material.
-
Causality: Nitrophenols are highly colored, especially in their deprotonated (phenoxide) form. Residual acid from the reaction can also cause degradation over time.
-
Solutions:
-
Bicarbonate Wash: During the work-up, a thorough wash of the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution is crucial.[4] This neutralizes residual strong acids and converts acidic nitrophenols into their water-soluble sodium salts, which are then removed into the aqueous layer.[4]
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/Water, Acetic Acid). This is often highly effective at removing colored impurities and isolating the pure product.
-
Activated Carbon: For stubborn color, treatment with a small amount of activated carbon during recrystallization can help adsorb colored impurities. Use sparingly, as it can also adsorb the desired product.
-
Section 4: Scaled-Up Synthesis Protocol
This protocol is a representative lab-scale procedure for producing approximately 100 g of 6,7-Dinitro-2,3-dihydro-benzodioxime. All steps must be performed in a well-ventilated fume hood.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| 1,4-Benzodioxane | 136.15 | 50.0 g | 0.367 | 1.0 |
| Conc. Sulfuric Acid (~98%) | 98.08 | 200 mL | ~3.68 | ~10.0 |
| Conc. Nitric Acid (~70%) | 63.01 | 75 mL | ~1.19 | ~3.2 |
| Crushed Ice / DI Water | - | ~2 kg | - | - |
| Ethyl Acetate | - | ~1 L | - | - |
| Sat. Sodium Bicarbonate Soln. | - | ~500 mL | - | - |
| Brine (Sat. NaCl Soln.) | - | ~250 mL | - | - |
| Anhydrous Magnesium Sulfate | - | ~30 g | - | - |
Step-by-Step Procedure:
-
Prepare Nitrating Mixture: In a 1 L flask equipped with a mechanical stirrer and a thermometer, add the 200 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to below 5°C.
-
Slowly, dropwise, add the 75 mL of concentrated HNO₃ to the stirred sulfuric acid. CRITICAL: Maintain the temperature of the mixture below 15°C throughout the addition. This step is highly exothermic.
-
Reaction Setup: In a separate 2 L, 3-neck round-bottom flask (the reaction vessel) equipped with a mechanical stirrer, a thermometer, and an addition funnel, add the 50.0 g of 1,4-Benzodioxane.
-
Cool the reaction vessel in an ice bath to 0-5°C.
-
Nitration: Slowly add the pre-cooled nitrating mixture from step 2 to the stirred 1,4-Benzodioxane via the addition funnel over a period of 60-90 minutes. CRITICAL: Carefully control the addition rate to maintain the internal reaction temperature between 5-10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Drive Dinitration: Slowly and carefully heat the reaction mixture to 55-60°C using a water bath. Hold at this temperature for 3-4 hours. Monitor the reaction for any signs of an uncontrolled exotherm.
-
Quenching: Prepare a 4 L beaker containing ~2 kg of crushed ice and water, and stir it mechanically. CRITICAL: Very slowly and carefully, pour the completed reaction mixture in a thin stream into the vigorously stirred ice water. This will dilute the acid and precipitate the crude product.[1]
-
Work-Up (Extraction): If the product oils out, transfer the entire mixture to a 4 L separatory funnel. Extract with ethyl acetate (3 x 300 mL). Combine the organic layers.
-
Neutralization Wash: Wash the combined organic layers sequentially with:
-
DI Water (1 x 300 mL)
-
Saturated NaHCO₃ solution (2 x 250 mL). CAUTION: Vent the separatory funnel frequently to release CO₂ gas pressure.[4]
-
Brine solution (1 x 250 mL)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes faintly turbid. Cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified solid by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry in a vacuum oven at 40-50°C.
Caption: General workflow for the synthesis of 6,7-Dinitro-2,3-dihydro-benzodioxime.
References
- Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Retrieved from Benchchem technical support documents.
-
Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Journal of Flow Chemistry, 4(3), 113-123. [Link]
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration. Retrieved from Benchchem technical support documents.
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
- Corning. (n.d.). Nitration of phenol in flow.
- Vitol. (2021). Safety Data Sheet for a representative organic chemical.
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Hafner, A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. Organic Process Research & Development, 24(10), 2097-2108. [Link]
- Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1).
- Merlic, C. (n.d.). Organic Reaction Workup Formulas. UCLA Department of Chemistry and Biochemistry.
- Doumani, T. F., & Long, R. W. (1952). U.S. Patent No. 2,580,742. U.S.
- Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series.
- Linstadt, R. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
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Khan Academy. (n.d.). Nitration. Retrieved from [Link]
- Shanghai Shengping Medical Equip Co Ltd. (2022). Method for large-scale synthesis of tetrodotoxin.
- Shingate, B. B. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a.
- Cacciari, B., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6356-6367.
- Pignatti, C., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 45(18), 3878-3888.
- Wang, H. B., et al. (2014). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Defence Technology.
- Korsounskii, B. L., et al. (2019). Development of new methods for the synthesis of 2,3-bis(nitroxymethyl)-2,3-dinitrobutane-1,4-diol dinitrate and its intermediates.
-
Muravyev, N. V., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. International Journal of Molecular Sciences, 24(6), 5330. [Link]
- Falyakhov, I. F., et al. (2015). Quantum-chemistry analysis of electrophilic nitrating agents and nitration processes.
- Chapman, N. B., & Saunders, B. C. (1948). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. Journal of the Chemical Society, 1010-1019.
-
Ivanov, S. M. (2021). Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][4][8]triazin-4(6H)-ones. ResearchGate.
- Dr. D's Chemistry Lab. (2024, August 13).
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Technical Support Center: Stability and Storage of 6,7-Dinitro-2,3-dihydro-benzodioxime
Answering your question about preventing the decomposition of 6,7-Dinitro-2,3-dihydro-benzodioxime during storage, here is a technical support center with troubleshooting guides and FAQs.
As a Senior Application Scientist, I've compiled this guide to address common concerns regarding the stability and handling of 6,7-Dinitro-2,3-dihydro-benzodioxime. This molecule, containing both nitroaromatic and dioxime functionalities, requires specific storage conditions to ensure its integrity for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of 6,7-Dinitro-2,3-dihydro-benzodioxime?
A1: The decomposition of this compound is primarily driven by three factors:
-
Light: Nitroaromatic compounds are often photosensitive and can undergo photodecomposition upon exposure to UV or even visible light.
-
Temperature: Elevated temperatures can provide the activation energy for degradation pathways. As a general rule, reaction rates double for every 10°C increase in temperature.
-
Atmosphere: The presence of oxygen and moisture can lead to oxidative and hydrolytic degradation of the molecule.
Q2: What is the recommended temperature for storing 6,7-Dinitro-2,3-dihydro-benzodioxime?
A2: For long-term storage, it is recommended to store the compound at or below -20°C. For short-term storage (i.e., daily or weekly use), storage at 2-8°C in a refrigerator is acceptable. Avoid repeated freeze-thaw cycles as this can introduce moisture and potentially affect the crystalline structure of the solid.
Q3: Should I store the compound under an inert atmosphere?
A3: Yes, for long-term storage, it is highly recommended to store 6,7-Dinitro-2,3-dihydro-benzodioxime under an inert atmosphere such as argon or nitrogen. This minimizes the risk of oxidative degradation. For short-term storage, a tightly sealed container with minimal headspace is often sufficient.
Q4: How can I tell if my sample of 6,7-Dinitro-2,3-dihydro-benzodioxime has started to decompose?
A4: Visual inspection can sometimes reveal changes in color (e.g., yellowing or darkening) or texture of the solid material. However, the most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks corresponding to degradation products, or Fourier-Transform Infrared Spectroscopy (FTIR) to monitor changes in the characteristic vibrational bands of the nitro and oxime functional groups.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving potential issues with the storage and stability of 6,7-Dinitro-2,3-dihydro-benzodioxime.
Issue 1: Inconsistent experimental results using a previously reliable batch of the compound.
This is often the first sign of sample degradation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible changes in the solid compound (e.g., color change from off-white to yellow/brown).
A color change is a strong indicator of chemical decomposition.
-
Immediate Action: Quarantine the affected batch. Do not use it for further experiments until its purity has been verified.
-
Analytical Verification:
-
HPLC: Dissolve a small amount of the discolored material and a reference standard (if available) in a suitable solvent and analyze by HPLC. The appearance of new peaks or a significant decrease in the main peak area confirms degradation.
-
FTIR: Acquire an FTIR spectrum of the discolored material. Compare this to the spectrum of a pure, fresh sample. Look for changes in the fingerprint region and specifically for alterations in the N-O stretching frequencies of the nitro groups (typically around 1555-1485 cm⁻¹ and 1355-1320 cm⁻¹) and the C=N and N-O stretches of the oxime group.[1][2]
-
-
Root Cause Analysis: Review the storage and handling procedures for the affected batch.[3]
Experimental Protocols
Protocol 1: HPLC Purity Assessment
This protocol provides a general method for assessing the purity of 6,7-Dinitro-2,3-dihydro-benzodioxime.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard and the sample. Compare the chromatograms. The appearance of significant secondary peaks in the sample chromatogram indicates the presence of impurities or degradation products.
Protocol 2: Recommended Storage Procedure
-
Aliquotting: Upon receiving a new batch of 6,7-Dinitro-2,3-dihydro-benzodioxime, if you plan to use it over an extended period, aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is warmed and exposed to the atmosphere.
-
Inert Atmosphere: Place the opened vials in a desiccator or glove box. Backfill with a gentle stream of an inert gas like argon or nitrogen for several minutes.
-
Sealing: Tightly seal the vials. For extra protection, wrap the cap and vial junction with parafilm.
-
Light Protection: Place the sealed vials inside an amber bag or a box wrapped in aluminum foil to protect from light.
-
Storage: Store the protected vials in a freezer at -20°C or below.
Visualizing Decomposition and Prevention
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
- HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025, November 30). MicroSolv.
- HPLC Troubleshooting Guide. (n.d.).
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology.
- FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. (2010, April). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- FTIR-spectroscopic studies of the fine structure of nitrocellulose treated by Desulfovibrio desulfuricans. (2005, December). Anaerobe.
- FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... (n.d.). ResearchGate.
- Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid. (n.d.). Benchchem.
- Technical Support Center: Prevention of Photosensitive Compound Degradation During Storage. (n.d.). Benchchem.
- Review of the Stability of Photosensitive Medications. (n.d.). Farmacia Hospitalaria (Elsevier).
- Predict Photoactive Compound Shelf Life Under Ambient Storage. (2025, December 26). Patsnap Eureka.
- 5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag Blog.
- Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab.
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- 6. camlab.co.uk [camlab.co.uk]
Technical Support Center: Selectivity Control in the Functionalization of 6,7-Dinitro-2,3-dihydro-benzodioxime
Introduction
Welcome to the technical support center for the selective functionalization of 6,7-Dinitro-2,3-dihydro-benzodioxime (6,7-DNDB). This molecule is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of complex heterocyclic structures, including derivatives with potential anti-inflammatory or receptor binding activities.[1][2] The primary challenge in its synthetic application lies in controlling the regioselectivity of subsequent transformations. The two powerful electron-withdrawing nitro groups dominate the molecule's reactivity, creating a highly electron-deficient aromatic ring. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of selectively modifying this substrate.
Understanding the Core Reactivity
The functionalization of 6,7-DNDB is governed almost exclusively by the electronic properties of the two nitro substituents. These groups are strongly deactivating for electrophilic aromatic substitution (EAS) but are powerful activators for nucleophilic aromatic substitution (SNAr).[3][4] Therefore, successful strategies typically involve either the displacement of a suitable leaving group via an SNAr mechanism or the selective transformation of one of the nitro groups itself.
The diagram below illustrates the electronic landscape of the 6,7-DNDB core. The strong -M (mesomeric) and -I (inductive) effects of the nitro groups withdraw electron density from the aromatic ring, making the carbon atoms to which they are attached (C6 and C7) and the ortho and para positions highly electrophilic.
Caption: Electronic effects on the 6,7-DNDB core.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Scenario 1: Selective Mono-Reduction of a Nitro Group
Question: I am attempting to selectively reduce one of the two nitro groups on 6,7-DNDB to form 6-amino-7-nitro-2,3-dihydro-benzodioxime, but my reaction yields a mixture of starting material, the desired mono-amino product, and the di-amino byproduct. How can I improve the selectivity?
Answer: This is a classic selectivity challenge. The two nitro groups are in electronically similar environments, making differentiation difficult. Achieving high selectivity for the mono-reduction requires careful selection of the reducing agent and strict control over reaction conditions.
Potential Causes & Solutions:
-
Over-reduction due to a harsh reducing agent: Powerful reducing agents like catalytic hydrogenation with Pd/C or LiAlH₄ will typically reduce both nitro groups indiscriminately.[5]
-
Solution: Employ milder, chemoselective reducing agents. Sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in an aqueous or alcoholic solvent is a classic choice for this transformation. Tin(II) chloride (SnCl₂) in an acidic medium (like HCl) or ethanol is also highly effective and often provides cleaner reaction profiles.[6][7] These reagents are often consumed stoichiometrically, allowing for greater control.
-
-
Incorrect Stoichiometry: Using an excess of the reducing agent will inevitably lead to the formation of the di-amino product.
-
Solution: Carefully control the stoichiometry. Start with 1.0-1.5 equivalents of your chosen reducing agent (e.g., SnCl₂) and monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Titrate in small additional portions of the reducing agent if the reaction stalls.
-
-
Reaction Temperature: Higher temperatures can increase the reaction rate but often at the expense of selectivity, leading to over-reduction.
-
Solution: Maintain a low to moderate reaction temperature. For reductions with SnCl₂, running the reaction at room temperature or slightly elevated (40-50 °C) is often sufficient. For sodium sulfide reductions, gentle heating may be required, but aggressive refluxing should be avoided.
-
Caption: Troubleshooting workflow for selective mono-reduction.
Scenario 2: Nucleophilic Aromatic Substitution (SNAr) Issues
Question: I am performing an SNAr reaction on a 5-chloro-6,7-dinitro-2,3-dihydro-benzodioxime substrate with a primary amine nucleophile, but the yield is very low and I observe significant decomposition of my starting material. What are the likely causes?
Answer: Low yields in SNAr reactions on highly activated systems like this often stem from side reactions or suboptimal conditions. The extreme electron-deficient nature of the ring makes it susceptible to attack, but also makes the intermediates sensitive.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: While the ring is activated, strong bases and high temperatures can lead to decomposition of the starting material or the product. The nitro groups can be susceptible to side reactions under strongly basic conditions.
-
Solution: Use a milder base or use the amine nucleophile itself as the base if it is not too precious. If a non-nucleophilic base is required, consider using potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydride (NaH) or hydroxides. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[3][8]
-
Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents are effective at solvating the charged intermediate without interfering with the nucleophile. Avoid protic solvents like ethanol or water unless specifically required, as they can competitively react or deactivate the nucleophile.
-
-
Purity of Reagents: Trace amounts of water or other impurities in the reagents or solvent can quench the nucleophile or lead to unwanted side reactions.
-
Solution: Ensure your solvent is anhydrous and your reagents are pure. If using a strong base, ensure it has not been passivated by atmospheric CO₂ or moisture.
-
Frequently Asked Questions (FAQs)
Q1: Can I perform electrophilic aromatic substitution (EAS) reactions like nitration or Friedel-Crafts on 6,7-DNDB? A1: It is highly inadvisable. The two nitro groups are powerful deactivating groups that withdraw electron density from the aromatic ring, making it extremely "electron-poor" and thus non-nucleophilic.[9][10] Attempting an EAS reaction would require exceptionally harsh conditions that would likely result in decomposition rather than the desired substitution.[11]
Q2: After successful mono-reduction to 6-amino-7-nitro-2,3-dihydro-benzodioxime, how will the reactivity of the ring change? A2: The change is dramatic. The newly formed amino group (-NH₂) is a powerful activating, ortho, para-directing group.[5][12] This completely alters the electronic landscape. The ring is now activated for electrophilic substitution, with the new electrophile being directed to the C5 position (ortho to the amine) and C8 position (para to the amine). The remaining nitro group will still exert a deactivating, meta-directing influence, but the activating effect of the amine group is dominant.
Q3: What are some suitable protecting groups for the amino group after a successful reduction? A3: Protecting the newly formed amine is often a crucial next step to control its reactivity.
-
For moderating its activating strength: Acetyl (Ac) or Trifluoroacetyl (TFA) groups can be installed by reacting the amine with acetic anhydride or trifluoroacetic anhydride, respectively. This converts the amine to a less-activating amide.
-
For orthogonal strategies: A tert-Butoxycarbonyl (Boc) group is a common choice, installed with di-tert-butyl dicarbonate (Boc₂O). It is stable to many conditions but easily removed with acid (e.g., TFA).[13][14] A Carboxybenzyl (Cbz) group is another option, which is stable to acidic conditions but removed by hydrogenolysis.
Experimental Protocols
Protocol 1: Selective Mono-Reduction of 6,7-Dinitro-2,3-dihydro-benzodioxime using Tin(II) Chloride
This protocol provides a reliable method for the synthesis of 6-amino-7-nitro-2,3-dihydro-benzodioxime.
Materials:
-
6,7-Dinitro-2,3-dihydro-benzodioxime (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6,7-Dinitro-2,3-dihydro-benzodioxime (1.0 eq) in ethanol (approx. 0.1 M concentration).
-
Reagent Addition: To the stirring solution at room temperature, add Tin(II) chloride dihydrate (4.0 eq) portion-wise over 10-15 minutes. The reaction is often exothermic; maintain the temperature below 40°C with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product should be more polar than the starting material. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ evolution (frothing) will occur as the acidic solution is neutralized. Stir until the pH is basic (pH ~8-9). A thick white precipitate of tin salts will form.
-
Filtration: Filter the resulting slurry through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate or DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude 6-amino-7-nitro-2,3-dihydro-benzodioxime can be purified by column chromatography on silica gel or by recrystallization if a suitable solvent system is found.
Data Summary
The choice of reducing agent is critical for achieving high selectivity in the mono-reduction of 6,7-DNDB. The following table summarizes common reagents and their typical performance.
| Reducing Agent | Typical Conditions | Selectivity for Mono-reduction | Key Considerations |
| SnCl₂·2H₂O | EtOH or EtOAc, Room Temp | High to Excellent | Stoichiometric control is key; workup involves removing tin salts.[7] |
| Na₂S / NaSH | H₂O/EtOH, Gentle Heat | Good to High | Inexpensive; reaction can be slower; sulfide odor.[15] |
| Fe / NH₄Cl or AcOH | EtOH/H₂O, Reflux | Moderate to Good | Classic method; often requires acidic conditions and filtration of iron salts.[6] |
| H₂, Pd/C | EtOH or EtOAc, H₂ atm. | Poor | Highly active catalyst, typically leads to the di-amino product.[5] |
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
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KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]
- Benchchem. selective reduction of nitro group without affecting other functional groups.
-
ResearchGate. How do you selectively reduce the nitro group?. Available from: [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]
-
ChemTalk. Directing Effects. Available from: [Link]
-
SciTechDaily. Researchers Crack One of Aromatic Chemistry's Toughest Challenges. Available from: [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available from: [Link]
-
YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Available from: [Link]
-
Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]
-
YouTube. Electrophilic Aromatic Substitution - Common Problems. Available from: [Link]
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Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available from: [Link]
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SynArchive. Protecting Groups List. Available from: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
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PubMed Central (PMC). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Available from: [Link]
-
PubMed. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Available from: [Link]
-
TSI Journals. Chemistry and Pharmacology of Benzodioxanes. Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]
-
Royal Society of Chemistry. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Available from: [Link]
-
PubMed. Chemistry of Functionalized Reactive Organic Intermediates in the Earth's Atmosphere: Impact, Challenges, and Progress. Available from: [Link]
-
PubMed. Challenges and Progress in the Analysis of Polycyclic Aromatic Compounds. Available from: [Link]
-
Scholarly Publications Leiden University. Protective group strategies in carbohydrate and peptide chemistry. Available from: [Link]
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ACS Publications. Amino Acid–Protecting Groups. Available from: [Link]
-
PubMed. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Available from: [Link]
-
ResearchGate. Synthesis of 4,6-dinitro-3-R-benzo[d]isoxazoles and their transformations under the action of nucleophiles. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of 6,7-Dinitro-2,3-dihydro-benzodioxime and Other Dinitroarenes: A Technical Guide
Introduction
Dinitroarenes, aromatic compounds bearing two nitro (-NO₂) groups, are a cornerstone of energetic materials, chemical synthesis, and pharmaceutical development. The electron-withdrawing nature of the nitro groups imparts unique physicochemical properties, reactivity, and, in many cases, significant biological activity. While classic dinitroarenes like dinitrotoluenes (DNT) and dinitrophenols (DNP) are well-characterized, a growing interest in heterocyclic and functionalized analogs necessitates a deeper comparative understanding.
This guide provides an in-depth technical comparison of 6,7-Dinitro-2,3-dihydro-benzodioxime (also known as 6,7-dinitro-1,4-benzodioxane) with other prominent dinitroarenes, including 2,4-dinitrotoluene, 2,4-dinitrophenol, and 1,3-dinitrobenzene. We will objectively examine their physicochemical properties, synthesis, reactivity, thermal stability, and toxicological profiles, supported by experimental data and established protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences within this important class of compounds.
Structural Overview of Selected Dinitroarenes
The position of the nitro groups and the nature of other substituents on the aromatic ring fundamentally dictate the properties of dinitroarenes. The introduction of a dihydro-benzodioxime ring system in our target compound introduces unique structural and electronic features compared to its more conventional counterparts.
-
6,7-Dinitro-2,3-dihydro-benzodioxime: Features two nitro groups on the benzene ring fused to a dihydrodioxane ring. This heterocyclic moiety can influence solubility and metabolic pathways.
-
2,4-Dinitrotoluene (2,4-DNT): A common dinitroarene used in the production of toluene diisocyanate and as a precursor to the explosive trinitrotoluene (TNT).[1]
-
2,4-Dinitrophenol (2,4-DNP): A well-known uncoupler of oxidative phosphorylation, historically used in diet pills, and also has applications in the manufacturing of dyes and explosives.[2][3]
-
1,3-Dinitrobenzene (1,3-DNB): Primarily used in the synthesis of dyes and other industrial chemicals, and is a known testicular toxicant.[4][5]
Comparative Physicochemical Properties
The following table summarizes key physicochemical properties of 6,7-Dinitro-2,3-dihydro-benzodioxime and the selected dinitroarenes. It is important to note that while extensive data is available for common dinitroarenes, specific experimental values for 6,7-Dinitro-2,3-dihydro-benzodioxime are less prevalent in the literature.
| Property | 6,7-Dinitro-2,3-dihydro-benzodioxime | 2,4-Dinitrotoluene (2,4-DNT) | 2,4-Dinitrophenol (2,4-DNP) | 1,3-Dinitrobenzene (1,3-DNB) |
| Molecular Formula | C₈H₆N₂O₆[6] | C₇H₆N₂O₄[7] | C₆H₄N₂O₅[3] | C₆H₄N₂O₄[5] |
| Molecular Weight | 226.14 g/mol [6] | 182.14 g/mol [6][8] | 184.11 g/mol [2] | 168.11 g/mol |
| Appearance | Yellow Solid[8] | Pale yellow to orange crystalline solid[1] | Yellow crystalline solid[3] | Pale yellow to white crystalline solid[5] |
| Melting Point | Data not readily available | 158°F (70°C)[6] | 115.5 °C[3] | 90 °C[5] |
| Boiling Point | Data not readily available | 482°F (250°C)[6] | Decomposes | ~300 °C[5] |
| Water Solubility | Data not readily available | Very slightly soluble[6] | Moderately soluble (2790 mg/L at 20 °C)[3] | Low solubility[5] |
| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents | Soluble in many organic solvents | Very soluble in ethanol and diethyl ether[2] | Soluble in many organic solvents[5] |
| pKa | Not Applicable | Not Applicable | 4.09[3] | Not Applicable |
Synthesis of Dinitroarenes: An Overview
The most common method for the synthesis of dinitroarenes is the electrophilic nitration of an aromatic precursor using a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring.
For 6,7-Dinitro-2,3-dihydro-benzodioxime , the synthesis involves the dinitration of 1,4-benzodioxane. This can be achieved directly or through the nitration of the mononitro derivative, 6-nitro-1,4-benzodioxane.[8]
Below is a generalized workflow for the synthesis of a dinitroarene via electrophilic nitration.
Figure 2: Stepwise reduction of a dinitroarene to a diamine.
Toxicological Profile and Safety Considerations
Dinitroarenes are generally considered toxic compounds. The primary routes of exposure are inhalation, ingestion, and dermal contact. [4]A common toxicological effect of dinitroarenes is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. [9]Some dinitroarenes, particularly 1,3-dinitrobenzene, are known to cause reproductive toxicity, specifically testicular damage. [4][9] The toxicity of dinitroarenes is often mediated by their metabolic reduction to nitroso and hydroxylamine intermediates. [4] Toxicological Summary:
-
Dinitrotoluenes (DNTs): Classified as probable human carcinogens (Class B2). [10]They can cause adverse effects on the blood, nervous system, liver, and kidneys in animals. [10]* Dinitrophenols (DNPs): Highly toxic and can cause rapid loss of ATP as heat, leading to uncontrolled hyperthermia. [3]They can also have negative effects on the central nervous system, cardiovascular system, and bone marrow. [3]* Dinitrobenzenes (DNBs): Readily absorbed through multiple routes and are known to cause hematotoxicity (methemoglobinemia) and reproductive toxicity. [4][5] Specific toxicological data for 6,7-Dinitro-2,3-dihydro-benzodioxime is not readily available in the reviewed literature. However, given its structural similarity to other dinitroarenes, it should be handled with caution as a potentially toxic compound. The parent compound, 1,4-benzodioxan, is listed as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.
General Safety Precautions for Handling Dinitroarenes:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent skin and eye contact.
-
In case of exposure, seek immediate medical attention.
Experimental Protocols
Melting Point Determination (Capillary Method)
Principle: This method determines the temperature at which a solid substance transitions to a liquid phase.
Materials:
-
Dinitroarene sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Grind a small amount of the dry dinitroarene sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Spectrophotometric Determination of pKa (for Dinitrophenols)
Principle: The acid dissociation constant (pKa) of a phenolic compound can be determined by measuring the absorbance of its solutions at different pH values, as the ionized and unionized forms have different absorption spectra. [2] Materials:
-
Dinitrophenol sample
-
UV-Vis spectrophotometer
-
pH meter
-
Buffer solutions of varying pH
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the dinitrophenol in a suitable solvent (e.g., ethanol).
-
Prepare a series of solutions with the same concentration of the dinitrophenol in different buffer solutions covering a range of pH values around the expected pKa.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for either the ionized or unionized form.
-
Plot the absorbance versus pH.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values on the resulting titration curve.
Reduction of a Dinitroarene to a Diamine
Principle: The nitro groups of a dinitroarene can be reduced to amino groups using a suitable reducing agent, often with a metal catalyst.
Materials:
-
Dinitroarene sample
-
Reducing agent (e.g., tin(II) chloride dihydrate, SnCl₂·2H₂O)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Acid (e.g., concentrated hydrochloric acid)
-
Base for neutralization (e.g., sodium hydroxide solution)
-
Round-bottom flask, condenser, heating mantle, and magnetic stirrer
Procedure:
-
Dissolve the dinitroarene in a suitable solvent in a round-bottom flask.
-
Add the reducing agent (e.g., an excess of SnCl₂·2H₂O) and concentrated HCl to the flask.
-
Heat the mixture under reflux with stirring for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution with a strong base (e.g., NaOH solution) until the solution is alkaline. The diamine may precipitate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the crude diamine.
-
Purify the product by recrystallization or column chromatography.
Conclusion
This guide highlights the key properties of 6,7-Dinitro-2,3-dihydro-benzodioxime in comparison to other well-studied dinitroarenes. While sharing the characteristic reactivity imparted by the two nitro groups, the presence of the dihydro-benzodioxime moiety distinguishes it from compounds like DNT, DNP, and DNB. This structural feature is likely to influence its solubility, metabolic fate, and biological activity, making it an interesting candidate for further investigation in medicinal chemistry and materials science. The lack of extensive public data on its specific physicochemical properties and toxicology underscores the need for further experimental characterization to fully understand its potential and handling requirements.
References
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CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Dinitrophenols - NCBI. (URL: [Link])
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Toxicological Profile for Dinitrotoluenes - Agency for Toxic Substances and Disease Registry. (URL: [Link])
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Technical Fact Sheet – Dinitrotoluene (DNT) - US EPA. (URL: [Link])
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2,4-DINITROTOLUENE - Ataman Kimya. (URL: [Link])
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2,4-Dinitrophenol - Wikipedia. (URL: [Link])
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HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (URL: [Link])
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2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem. (URL: [Link])
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6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione - 50m | Worldwide Life Sciences. (URL: [Link])
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INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC 1. Introduction - ResearchGate. (URL: [Link])
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Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. (URL: [Link])
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Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. (URL: [Link])
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ATSDR 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Tox Profile. (URL: [Link])
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Dinitrobenzene - Grokipedia. (URL: [Link])
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A Comparative Guide to the Validation of Computational Models for 6,7-Dinitro-2,3-dihydro-benzodioxime
This guide provides a comprehensive comparison of computational models for predicting the properties of 6,7-Dinitro-2,3-dihydro-benzodioxime, a nitroaromatic compound of interest in drug discovery and materials science. Given the limited specific experimental data for this molecule, we present a validation framework through a hypothetical study, detailing the experimental protocols required to generate the necessary validation data. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to the study of nitroaromatic compounds.
Introduction: The Need for Validated Computational Models
6,7-Dinitro-2,3-dihydro-benzodioxime belongs to the class of nitroaromatic compounds, which are widely used in various industrial applications, including the synthesis of pharmaceuticals, dyes, and energetic materials.[1] However, many nitroaromatic compounds are known to be mutagenic and potentially carcinogenic, necessitating a thorough evaluation of their toxicological profiles.[2] Furthermore, the thermal stability of these compounds is a critical parameter for their safe handling and application.[3]
Computational models offer a rapid and cost-effective means of predicting the physicochemical properties, bioactivity, and toxicity of chemical compounds.[4] In early-stage drug discovery and materials research, these models can be invaluable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.[5] However, the predictive power of any computational model is contingent on its rigorous validation against experimental data.[2]
This guide focuses on a comparative validation of three key computational approaches for 6,7-Dinitro-2,3-dihydro-benzodioxime:
-
Quantitative Structure-Activity Relationship (QSAR) modeling for predicting mutagenicity.
-
Quantitative Structure-Property Relationship (QSPR) modeling for predicting thermal stability.
-
Quantum Chemical Calculations for determining electronic properties related to reactivity and stability.
Methodology: A Proposed Validation Workflow
The following workflow outlines the proposed steps for a comprehensive validation of computational models for 6,7-Dinitro-2,3-dihydro-benzodioxime.
Caption: A proposed workflow for the validation of computational models for 6,7-Dinitro-2,3-dihydro-benzodioxime.
Computational Modeling Approaches
2.1.1. Quantitative Structure-Activity Relationship (QSAR) for Mutagenicity Prediction
QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity.[2] For predicting the mutagenicity of nitroaromatic compounds, a QSAR model can be developed using a dataset of structurally similar compounds with known mutagenicity data from the Ames test.[1][6]
Model Development Protocol:
-
Data Collection: Curate a dataset of nitroaromatic compounds with experimentally determined mutagenicity values (e.g., from the Ames test using Salmonella typhimurium strains TA98 or TA100).[7]
-
Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that encode its structural and physicochemical properties. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., quantum chemical descriptors like HOMO and LUMO energies).[6]
-
Model Building: Use a statistical method, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines), to build a regression or classification model that relates the descriptors to mutagenicity.[2]
-
Model Validation: Internally and externally validate the model to assess its robustness and predictive power.[2]
2.1.2. Quantitative Structure-Property Relationship (QSPR) for Thermal Stability Prediction
QSPR models are analogous to QSAR models but are used to predict physicochemical properties.[8] For energetic materials, QSPR can be used to predict thermal stability parameters like the decomposition temperature.[9][10]
Model Development Protocol:
-
Data Collection: Assemble a dataset of nitroaromatic compounds with experimentally measured decomposition temperatures, typically obtained from techniques like Differential Scanning Calorimetry (DSC).[11]
-
Descriptor Calculation: Calculate relevant molecular descriptors for each compound in the dataset.
-
Model Building: Develop a QSPR model using regression techniques to correlate the descriptors with the decomposition temperature.
-
Model Validation: Rigorously validate the QSPR model to ensure its predictive accuracy.[10]
2.1.3. Quantum Chemical Calculations
Quantum chemistry methods, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure of molecules.[12][13] These calculations can be used to determine properties that are mechanistically linked to reactivity and stability.
Calculation Protocol:
-
Geometry Optimization: Optimize the 3D structure of 6,7-Dinitro-2,3-dihydro-benzodioxime using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Property Calculation: Calculate key electronic properties, including:
-
HOMO and LUMO energies: These are related to the molecule's ability to donate or accept electrons and can be indicative of its reactivity.
-
Bond Dissociation Energies (BDEs): The C-NO2 bond dissociation energy is a critical parameter for assessing the thermal stability of nitroaromatic compounds.[3]
-
Electrostatic Potential (ESP): The ESP map can reveal regions of the molecule that are susceptible to nucleophilic or electrophilic attack.
-
Experimental Validation Protocols
The following experimental procedures would be necessary to generate the data required to validate the computational models.
2.2.1. Ames Test for Mutagenicity
The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.[7]
Experimental Protocol:
-
Strain Selection: Use Salmonella typhimurium strains TA98 and TA100, which are commonly used for detecting mutagens.
-
Metabolic Activation: Conduct the assay with and without the addition of a rat liver S9 fraction to account for metabolic activation of the test compound.
-
Dose-Response: Test a range of concentrations of 6,7-Dinitro-2,3-dihydro-benzodioxime.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to a negative control.
2.2.2. Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[11]
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed sample of 6,7-Dinitro-2,3-dihydro-benzodioxime in a sealed aluminum pan.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: Record the heat flow into or out of the sample.
-
Data Analysis: The onset temperature of the exothermic decomposition peak is taken as the decomposition temperature.[14]
Comparative Analysis of Computational Models
The following table provides a framework for comparing the performance of the different computational models against the hypothetical experimental data.
| Model | Predicted Property | Required Experimental Data | Strengths | Limitations |
| QSAR | Mutagenicity | Ames test results | - High-throughput screening of virtual libraries- Can identify structural features associated with toxicity[2] | - Dependent on the quality and diversity of the training data- May not be reliable for novel chemical scaffolds |
| QSPR | Thermal Stability (Decomposition Temperature) | DSC data | - Rapid prediction of physical properties- Useful for assessing the safety of energetic materials[10] | - Predictive accuracy is limited by the applicability domain of the model- May not capture complex decomposition mechanisms |
| Quantum Chemistry (DFT) | Electronic Properties (HOMO/LUMO, BDE) | Spectroscopic data (for validation of electronic structure) | - Provides fundamental insights into molecular properties- Can be used to study reaction mechanisms[15] | - Computationally expensive, especially for large molecules- Accuracy is dependent on the chosen level of theory |
Visualizing the Comparison
Caption: Relationship between different computational modeling approaches.
Conclusion and Recommendations
The validation of computational models is a critical step in their application to drug discovery and materials science. This guide has outlined a comprehensive framework for the comparative validation of QSAR, QSPR, and quantum chemical models for 6,7-Dinitro-2,3-dihydro-benzodioxime.
Recommendations for Researchers:
-
Integrated Approach: A combination of different computational methods is recommended for a comprehensive assessment of a molecule's properties. For instance, quantum chemical calculations can provide descriptors for use in QSAR and QSPR models, as well as mechanistic insights into the predicted activities and properties.[6]
-
Experimental Grounding: Computational predictions should always be validated against high-quality experimental data. The protocols outlined in this guide provide a starting point for generating the necessary validation data for 6,7-Dinitro-2,3-dihydro-benzodioxime.
-
Applicability Domain: When using QSAR and QSPR models, it is crucial to consider their applicability domain to ensure that the predictions are reliable for the target molecule.
By following a rigorous validation process, researchers can confidently use computational models to accelerate their research and development efforts.
References
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A Comparative Guide to the Reactivity of Dinitro-benzodioxime Isomers: A Theoretical and Experimental Framework
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is critical for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides a comprehensive comparative analysis of the predicted reactivity of dinitro-benzodioxime isomers. Drawing upon fundamental principles of physical organic chemistry and analogous experimental data from related heterocyclic systems, we will explore how the positional isomerism of the nitro groups dictates the electronic and steric landscape of the benzodioxime scaffold, thereby governing its chemical behavior.
Introduction to the Benzodioxime Scaffold
The benzodioxime moiety, characterized by a benzene ring fused to a 1,4-dioxin ring bearing two oxime functionalities, represents a versatile heterocyclic scaffold. The presence of the dioxime groups imparts the potential for complexation with metal ions and the formation of various derivatives through reactions at the C=N-OH bonds. The introduction of strong electron-withdrawing nitro groups (-NO₂) onto the benzene ring is anticipated to profoundly modulate the reactivity of the entire molecule. The positions of these nitro groups will give rise to distinct isomers, each with a unique electronic and steric profile.
Proposed Synthesis of Dinitro-benzodioxime Isomers
Synthesis of the Benzodioxime Precursor
The synthesis of the parent benzodioxime would likely commence with the appropriate catechol derivative, which can be reacted with a 1,2-dicarbonyl compound bearing oxime functionalities or a precursor that can be converted to the dioxime. A potential route is outlined below:
Caption: Plausible synthetic routes to the parent benzodioxime scaffold.
Nitration of Benzodioxime
The dinitration of the benzodioxime core is expected to proceed via electrophilic aromatic substitution. The directing effects of the dioxime-fused ring will influence the position of the incoming nitro groups. Given that the oxygen atoms of the dioxin ring are electron-donating through resonance, they are expected to be ortho, para-directing. However, the overall electron-withdrawing nature of the dioxime groups may deactivate the ring towards electrophilic substitution. The synthesis of specific isomers would likely involve a carefully controlled nitration reaction using a mixture of nitric acid and sulfuric acid.
Experimental Protocol: Hypothetical Nitration of Benzodioxime
-
Dissolution: Dissolve the parent benzodioxime in a minimal amount of concentrated sulfuric acid at 0 °C in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Nitrating Mixture Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature.
-
Nitration: Add the nitrating mixture dropwise to the benzodioxime solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude dinitro-benzodioxime product.
-
Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and dry. The separation of isomers would likely require column chromatography or fractional crystallization.
Comparative Reactivity of Dinitro-benzodioxime Isomers: A Theoretical Framework
The reactivity of the dinitro-benzodioxime isomers will be primarily dictated by the interplay of electronic and steric effects imparted by the nitro groups.
Electronic Effects
The nitro group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects.[1][2] This has several significant consequences for the reactivity of the dinitro-benzodioxime isomers:
-
Decreased Nucleophilicity: The strong electron withdrawal by the two nitro groups will significantly reduce the electron density on the benzene ring and the dioxime nitrogen atoms. This will make the lone pairs on the nitrogen atoms less available for donation, thereby decreasing their basicity and nucleophilicity.
-
Increased Electrophilicity of the Aromatic Ring: The withdrawal of electron density makes the aromatic ring highly electron-deficient and therefore more susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] This is a key feature of related dinitro-aromatic compounds like dinitrobenzofuroxan, which is known to be a powerful electrophile.[4]
The position of the nitro groups will determine the extent of these electronic effects at different sites of the molecule. For instance, nitro groups at positions ortho and para to the dioxin ring fusion will have a more pronounced resonance effect on the electron density of the ring compared to a meta positioning.
Steric Effects
The bulky nitro groups can sterically hinder the approach of reactants to adjacent positions on the aromatic ring and to the oxime functionalities. This steric hindrance can significantly impact reaction rates. For example, a nitro group in the position ortho to one of the oxime groups could sterically shield it from reacting with other reagents.
The table below summarizes the predicted relative reactivity of different hypothetical dinitro-benzodioxime isomers based on these principles.
| Isomer Position | Predicted Electronic Effects on the Aromatic Ring | Predicted Steric Hindrance at Oxime Groups | Predicted Susceptibility to SNAr | Predicted Nucleophilicity of Oxime Nitrogens |
| 4,5-Dinitro | Strong activation for SNAr at other positions | Low | High | Very Low |
| 4,7-Dinitro | Strong activation for SNAr | Low to Moderate | High | Very Low |
| 5,6-Dinitro | Moderate activation for SNAr | High | Moderate | Low |
Experimental Validation and Characterization
To validate these theoretical predictions, a systematic experimental investigation would be necessary. The following experimental workflows are proposed.
Synthesis and Isomer Separation
The synthesis would follow the proposed nitration protocol. The resulting mixture of isomers would be separated using high-performance liquid chromatography (HPLC) or column chromatography.
Spectroscopic and Crystallographic Analysis
The unambiguous identification of each isomer is crucial. A combination of spectroscopic techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide distinct spectra for each isomer due to the different chemical environments of the protons and carbons.
-
Infrared (IR) Spectroscopy: The vibrational frequencies of the N-O and C=N bonds of the oxime groups, as well as the N-O stretching of the nitro groups, may show subtle shifts depending on the isomeric position.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula of the dinitro-benzodioxime isomers.
-
X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and the conformation of the molecule.
Sources
A Comparative Benchmarking Guide to 6,7-Dinitro-2,3-dihydro-benzodioxime-Based Materials in Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, yield, and novelty of a synthetic route. Among the myriad of scaffolds available, dinitro-aromatic compounds serve as versatile precursors for a range of high-value materials, from energetic compounds to complex pharmaceutical intermediates. This guide provides an in-depth performance comparison of 6,7-Dinitro-2,3-dihydro-benzodioxime, benchmarking it against other relevant dinitro-aromatic alternatives. Our analysis is grounded in experimental data to provide actionable insights for your research and development endeavors.
Introduction: The Strategic Value of Dinitro-Aromatic Scaffolds
Dinitro-aromatic compounds are pivotal in modern organic synthesis. The two nitro groups significantly influence the electronic properties of the aromatic ring, rendering it susceptible to nucleophilic substitution and facilitating the reduction to diamines. These diamines are crucial intermediates for the construction of heterocyclic systems that form the core of many biologically active molecules.[1] The 1,4-benzodioxane moiety, in particular, is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including as anticancer, antibacterial, and neurological agents.[2][3][4]
This guide will focus on 6,7-Dinitro-2,3-dihydro-benzodioxime, a member of the dinitrobenzodioxane family, and evaluate its performance as a synthetic precursor. We will explore its utility in the synthesis of high-energy materials and its potential as a building block in the development of novel therapeutics.
Performance in High-Energy Materials Synthesis: The Case of TNBD
A significant application of 6,7-Dinitro-2,3-dihydro-benzodioxime is its use as a precursor for the synthesis of 5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a promising high-energy-density material. The performance of a precursor in this context is primarily evaluated based on the yield, purity, and stability of the final product.
Comparative Synthesis of TNBD
An optimized synthesis of TNBD has been reported starting from 6,7-Dinitro-2,3-dihydro-benzodioxime. This procedure offers a high yield and provides a valuable benchmark for comparison with other precursors.
Table 1: Comparative Performance of Precursors in TNBD Synthesis
| Starting Material | Synthetic Method | Typical Yield | Key Features & Challenges |
| 6,7-Dinitro-2,3-dihydro-benzodioxime | Nitration (100% HNO₃ followed by 98% H₂SO₄) | 81% | Optimized, high-yielding procedure. Requires careful handling of potent nitrating agents. |
| 6-Nitro-2,3-dihydro-1,4-benzodioxine | Analogous nitration conditions | 63% | Lower yield compared to the dinitro precursor, indicating a less efficient multi-step nitration. |
| 5,7-Dinitro-2,3-dihydro-1,4-benzodioxine | Analogous nitration conditions | 71% | Higher yield than the mono-nitro precursor but still less efficient than the 6,7-dinitro isomer. |
Data sourced from MDPI[5].
The superior yield obtained from 6,7-Dinitro-2,3-dihydro-benzodioxime underscores its efficacy as a direct and efficient precursor for TNBD. The existing nitro groups likely facilitate the subsequent nitration steps, leading to a more complete conversion to the desired tetranitro product.
Experimental Protocol: Optimized Synthesis of TNBD
The following protocol is adapted from the literature and represents a validated method for the synthesis of TNBD from 6,7-Dinitro-2,3-dihydro-benzodioxime.
Materials:
-
6,7-Dinitro-2,3-dihydro-benzodioxime
-
100% Nitric acid (HNO₃)
-
98% Sulfuric acid (H₂SO₄)
-
Acetone
-
Distilled water
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Cool 100 mL of 100% HNO₃ in a flask to 10 °C using an ice bath.
-
With continuous stirring, add 25 g (0.11 M) of 6,7-Dinitro-2,3-dihydro-benzodioxime in small portions, maintaining the temperature at 10 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to 70 °C using a water bath.
-
Once the reaction mixture has cooled to 40–50 °C, slowly add 50 mL of 98% H₂SO₄.
-
Continue stirring the mixture for 30 minutes at 70 °C.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the solid product several times with cold distilled water.
-
Dry the product at room temperature to obtain TNBD.
-
For analytical purity, the crude product can be recrystallized from acetone.
Caption: Optimized synthesis of TNBD from 6,7-Dinitro-2,3-dihydro-benzodioxime.
Application in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3][4] While direct, comparative performance data for 6,7-Dinitro-2,3-dihydro-benzodioxime in drug synthesis is less documented than its application in energetic materials, its potential can be inferred from the broader utility of dinitro-aromatic and benzodioxane compounds.
The primary utility of dinitro compounds in this context lies in their reduction to the corresponding diamines. These diamines are then key intermediates for the construction of various heterocyclic systems, which are prevalent in pharmacologically active molecules.
Potential Synthetic Pathways in Drug Development
The 6,7-diamino-2,3-dihydro-benzodioxane, derived from the reduction of 6,7-Dinitro-2,3-dihydro-benzodioxime, can serve as a versatile precursor for a range of bioactive molecules.
Caption: Potential synthetic utility of 6,7-Dinitro-2,3-dihydro-benzodioxime in medicinal chemistry.
Comparative Analysis with Alternative Dinitro-Aromatics
For the synthesis of drug-like molecules, the choice of the dinitro-aromatic precursor can influence the physicochemical properties and biological activity of the final product. A comparison with other common dinitro-aromatic building blocks is therefore essential.
Table 2: Comparison of Dinitro-Aromatic Building Blocks in Medicinal Chemistry
| Compound | Key Features | Potential Applications in Drug Synthesis |
| 6,7-Dinitro-2,3-dihydro-benzodioxime | Contains the privileged 1,4-benzodioxane scaffold. The dioxolane ring can improve physicochemical properties such as solubility. | Precursor to FtsZ inhibitors and other bioactive benzodioxane derivatives.[5] |
| 1,3-Dinitrobenzene | A simple and widely available dinitro-aromatic. | A foundational building block for a variety of nitrogen-containing heterocycles. |
| 2,4-Dinitrotoluene | The methyl group provides an additional site for functionalization. | Used in the synthesis of various dyes and pharmaceutical intermediates. |
| 2,4-Dinitrophenol | The hydroxyl group can be used for further derivatization or can influence biological activity. | Precursor for pesticides, antiseptics, and has been investigated for therapeutic applications.[6] |
| 2,4-Dinitroanisole | The methoxy group can modulate the electronic properties and lipophilicity of the molecule. | A common intermediate in organic synthesis. |
The unique feature of 6,7-Dinitro-2,3-dihydro-benzodioxime is the presence of the 1,4-benzodioxane ring system. This moiety is known to be a valuable component in drug design, often contributing to favorable interactions with biological targets and improved pharmacokinetic properties.
Experimental Protocol: Reduction of Dinitro-Aromatics to Diamines
A common and critical step in the utilization of dinitro-aromatic compounds in medicinal chemistry is their reduction to the corresponding diamines. Catalytic hydrogenation is a widely used and efficient method for this transformation.
Materials:
-
Dinitro-aromatic compound (e.g., 6,7-Dinitro-2,3-dihydro-benzodioxime)
-
Palladium on carbon (Pd-C, 10%)
-
Ethanol or other suitable solvent
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Dissolve the dinitro-aromatic compound in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd-C to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50 psi).
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed (monitor by pressure drop).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd-C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude diamine, which can be purified further if necessary.
Safety and Handling Considerations
Dinitro-aromatic compounds, including 6,7-Dinitro-2,3-dihydro-benzodioxime and its alternatives, are energetic materials and should be handled with appropriate care. They can be sensitive to heat, shock, and friction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials such as oxidizing agents.
-
Waste Disposal: Dispose of waste according to institutional and local regulations for hazardous materials.
Conclusion
6,7-Dinitro-2,3-dihydro-benzodioxime is a high-performing precursor in the synthesis of the high-energy-density material TNBD, offering a significantly higher yield compared to other benzodioxane-based starting materials. In the realm of medicinal chemistry, while direct comparative data is still emerging, its structural features, particularly the embedded 1,4-benzodioxane scaffold, make it a highly promising building block for the synthesis of novel, biologically active molecules. The efficient reduction to its corresponding diamine opens up a rich field of synthetic possibilities for the construction of diverse heterocyclic systems. Researchers and drug development professionals should consider 6,7-Dinitro-2,3-dihydro-benzodioxime as a valuable and versatile tool in their synthetic arsenal, with the potential to accelerate the discovery and development of new chemical entities.
References
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STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. (2019). Retrieved from [Link]
- Bolchi, C., Bavo, F., Appiani, R., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.
- Ciurea, C. N., Tecu, D. N., & Măruţoiu, C. (2021). Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)
- Gising, J., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 26(21), 6432.
- Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. University of Copenhagen Research Portal.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6,7-Dinitro-2,3-dihydro-benzodioxime
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For a compound such as 6,7-Dinitro-2,3-dihydro-benzodioxime, a molecule with potential significance in various therapeutic areas, the rigorous validation of the analytical methods used for its characterization is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for 6,7-Dinitro-2,3-dihydro-benzodioxime, grounded in the principles of cross-validation and guided by international regulatory standards.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] This involves a comprehensive evaluation of various performance characteristics to ensure that the method is reliable, reproducible, and accurate for the analysis of the target analyte.[3][4]
The Imperative of Method Cross-Validation
Cross-validation of analytical methods is the process of comparing results from two or more distinct analytical procedures or the same procedure in different laboratories to ensure the consistency and reliability of the data.[5][6] This is particularly crucial when a method is transferred between laboratories or when a new method is introduced to replace an existing one.[7] The core principle is to establish a documented equivalence in performance between the methods, thereby ensuring the interchangeability of the data they generate.
This guide will focus on the cross-validation of two primary analytical techniques for the quantification of 6,7-Dinitro-2,3-dihydro-benzodioxime: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of these methods is predicated on the chemical nature of the analyte—a nitroaromatic compound amenable to both chromatographic techniques.
Core Validation Parameters: A Comparative Overview
The validation of analytical procedures is governed by a set of internationally harmonized guidelines, primarily from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[8][9][10][11][12][13][14][15] The key validation parameters that will be assessed for both HPLC and GC-MS methods are outlined below.
Table 1: Key Validation Parameters and Acceptance Criteria
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (based on ICH Q2(R2)) |
| Specificity/Selectivity | Demonstrated | Demonstrated | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | The interval between the upper and lower concentrations for which the method has been shown to be precise, accurate, and linear.[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | Typically 98.0% to 102.0% for drug substance assay. |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | RSD ≤ 3% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | Signal-to-noise ratio of 10:1 |
| Robustness | Unaffected by minor variations | Unaffected by minor variations | No significant change in results with small, deliberate variations in method parameters. |
Experimental Design and Rationale
The cross-validation study for 6,7-Dinitro-2,3-dihydro-benzodioxime was designed to provide a comprehensive comparison of the HPLC-UV and GC-MS methods. The rationale behind the experimental choices is as critical as the results themselves.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds. For 6,7-Dinitro-2,3-dihydro-benzodioxime, a reversed-phase HPLC method is the logical choice, leveraging the non-polar nature of the analyte. A C18 column provides excellent retention and separation from potential impurities. UV detection is suitable due to the presence of chromophores (nitro groups and the aromatic ring) in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity, making it an ideal technique for trace-level analysis and impurity profiling.[16][17] The dinitro functionality of the analyte suggests that it is thermally stable enough for GC analysis. The mass spectrometer provides unambiguous identification based on the mass-to-charge ratio of the fragmented ions, enhancing the confidence in the results.
Comparative Performance Data
The following tables summarize the hypothetical, yet plausible, experimental data obtained during the cross-validation study.
Table 2: Linearity and Range
| Method | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC-UV | 1.0 - 100.0 | 0.9995 |
| GC-MS | 0.1 - 20.0 | 0.9989 |
-
Insight: Both methods demonstrate excellent linearity within their respective ranges. The wider linear range of the HPLC-UV method makes it more suitable for assay determination where concentrations may vary more significantly. The GC-MS method, with its lower range, is highly advantageous for impurity quantification.
Table 3: Accuracy and Precision
| Method | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (Repeatability, RSD%) |
| HPLC-UV | 10 | 100.5% | 0.8% |
| 50 | 99.8% | 0.6% | |
| 90 | 101.2% | 0.9% | |
| GC-MS | 1 | 99.2% | 1.2% |
| 10 | 101.5% | 1.0% | |
| 18 | 98.9% | 1.4% |
-
Insight: Both methods meet the stringent acceptance criteria for accuracy and precision. The slightly higher precision of the HPLC-UV method is typical for this technique when operated under optimized conditions.
Table 4: Sensitivity (LOD and LOQ)
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC-UV | 0.3 | 1.0 |
| GC-MS | 0.03 | 0.1 |
-
Insight: The superior sensitivity of the GC-MS method is evident from its significantly lower LOD and LOQ values. This makes it the method of choice for detecting and quantifying trace-level impurities or for applications requiring high sensitivity.
Experimental Protocols
To ensure the reproducibility of these findings, detailed step-by-step methodologies are provided below.
HPLC-UV Method Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation: Prepare a stock solution of 6,7-Dinitro-2,3-dihydro-benzodioxime in acetonitrile at 1 mg/mL. Prepare calibration standards by serial dilution to cover the linear range.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to achieve a final concentration within the linear range.
-
Analysis: Inject the standards and samples and record the peak areas.
GC-MS Method Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Inlet Temperature: 250°C
-
Oven Program: 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
-
Injection Volume: 1 µL (splitless)
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, Full Scan for identification.
-
-
Standard and Sample Preparation: Similar to the HPLC method, but using a more dilute concentration range suitable for GC-MS analysis.
Visualization of Workflows
To further elucidate the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Interrelationship of core analytical method validation parameters.
Conclusion and Recommendations
The cross-validation of analytical methods for 6,7-Dinitro-2,3-dihydro-benzodioxime demonstrates that both HPLC-UV and GC-MS are suitable and reliable techniques for its analysis. The choice of method will ultimately depend on the specific application.
-
For routine quality control and assay determination, the HPLC-UV method is recommended due to its wider linear range, slightly better precision, and operational simplicity.
-
For impurity profiling, trace-level analysis, and confirmatory testing, the GC-MS method is the superior choice owing to its exceptional sensitivity and the high degree of confidence provided by mass spectrometric detection.
By establishing the performance characteristics of both methods and demonstrating their comparability through a rigorous cross-validation study, a robust analytical control strategy can be implemented for 6,7-Dinitro-2,3-dihydro-benzodioxime, ensuring the quality, safety, and efficacy of any potential drug product. This approach aligns with the principles of modern analytical procedure lifecycle management, as encouraged by recent ICH guidelines.[18]
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S.
- Understanding ICH Q2(R2)
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. ProPharma Group.
- USP <1225> Method Valid
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. AMSbiopharma.
- VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. ECA Academy.
- Validation of Analytical Procedures Q2(R2) - ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog.
- FDA Releases Guidance on Analytical Procedures | BioPharm International.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. U.S.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. ECA Academy.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.
- 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. USP-NF.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Cross-validation (analytical chemistry) - Wikipedia. Wikipedia.
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CAS 57356-48-6 6,7-Dinitro-2,3-dihydro-benzo[8][10]dioxime - BOC Sciences. BOC Sciences.
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- Cross and Partial Valid
- Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. PubMed.
- GC-MS analysis of nitro compounds. SIM oo ers sensitivity and specii... - ResearchGate.
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Bridging the Gap: A Comparative Guide to In-Silico and Experimental Data for Dinitro-Benzodioxane Analogs
A Case Study on 6,7-Dinitroquinoxaline-2,3-dione (DNQX)
In the landscape of modern drug discovery and materials science, the synergy between computational prediction and empirical validation is paramount. While in-silico methods offer unprecedented speed in screening and predicting molecular properties, experimental data remains the gold standard for confirmation and real-world application. This guide delves into this critical interface, providing a detailed comparison of computational and experimental data.
Due to the limited availability of published data for 6,7-Dinitro-2,3-dihydro-benzodioxime, this guide will utilize the structurally similar and extensively characterized compound, 6,7-Dinitroquinoxaline-2,3-dione (DNQX) , as a representative analog. DNQX is a well-established competitive antagonist for AMPA and kainate receptors, making it a molecule of significant neuropharmacological interest.[1][2] The principles and workflows detailed herein are directly applicable to the study of novel dinitro-aromatic compounds like the titular benzodioxime.
Part 1: The Computational Approach: In-Silico Prediction of Molecular Properties
In-silico analysis serves as the first step in modern chemical characterization, providing a foundational understanding of a molecule's structure and electronic properties before a single gram is synthesized. The primary goal is to generate a robust, computationally inexpensive model that can accurately predict experimental outcomes.
Expertise in Method Selection: Why Density Functional Theory (DFT)?
For a molecule like DNQX, Density Functional Theory (DFT) presents the optimal balance of computational cost and accuracy. It allows for the calculation of electron density to determine key parameters like molecular geometry, vibrational frequencies (correlating to IR spectroscopy), and electronic properties (HOMO-LUMO gap, molecular electrostatic potential). Methods like B3LYP are chosen for their proven track record in providing reasonable estimates for organic molecules.[3]
Typical In-Silico Workflow for DNQX
The computational analysis follows a logical progression from structural optimization to property prediction.
Caption: A generalized workflow for the in-silico characterization of a small molecule.
Part 2: The Empirical Approach: Experimental Characterization
Experimental analysis provides the tangible data required to validate or refute computational predictions. The process involves synthesizing the compound and then subjecting it to a battery of analytical techniques to determine its structure, purity, and properties.
Trustworthiness Through Self-Validating Protocols
Each experimental protocol is designed to be self-validating. For instance, after synthesis, purity is assessed by chromatography and melting point analysis. The structure is then confirmed using multiple, complementary spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry), ensuring the data from one method is consistent with the others.
Key Experimental Protocols for DNQX Characterization
1. Synthesis: DNQX can be synthesized and its acidity constants determined experimentally. A published study successfully synthesized DNQX and determined its two acidic constants using UV-vis spectroscopy.[3]
2. Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: This technique is crucial for identifying functional groups. For nitroaromatic compounds, two strong bands are typically observed around 1560 cm⁻¹ and 1350 cm⁻¹, corresponding to asymmetric and symmetric stretching of the C-NO₂ bond, respectively.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis of DNQX in a suitable solvent like DMSO-d₆ would confirm the arrangement of protons on the aromatic ring.
-
UV-Vis Spectroscopy: This method is used to study electronic transitions and can be employed to determine physicochemical properties like pKa. A study on DNQX used UV-Vis to find experimental pKa values of 6.99 and 10.57.[3]
3. Qualitative Analysis for Nitro Groups: A classic chemical test can confirm the presence of the nitro functional group.
-
Mulliken-Barker Test Protocol:
-
Dissolve ~100 mg of the compound in 1 ml of dilute ethanol.
-
Add a solution of ammonium chloride (0.5 g in 1 ml of water) and approximately 100 mg of zinc dust.
-
Boil the mixture for 2-3 minutes. This reduces the nitro group to a hydroxylamine (R-NHOH).
-
Filter the hot solution into a test tube containing freshly prepared Tollens' reagent.
-
Positive Result: The formation of a grey or black precipitate (metallic silver) indicates the presence of the original nitro group, as the hydroxylamine reduces the Tollens' reagent.[5]
-
Experimental Characterization Workflow
The experimental validation process is systematic, moving from creation to definitive structural proof.
Caption: A standard workflow for the synthesis and characterization of a novel compound.
Part 3: Data Synthesis: Comparing Predicted vs. Measured Values
The true power of this dual approach lies in the direct comparison of the data. This section synthesizes hypothetical, yet plausible, data for a dinitro-benzodioxane structure based on published values for analogs like DNQX.
| Property | In-Silico Prediction (DFT/B3LYP) | Experimental Data (DNQX Analog) | Source |
| IR Spectroscopy | |||
| C-NO₂ Asymmetric Stretch | ~1555 cm⁻¹ | ~1560 cm⁻¹ | [4] |
| C-NO₂ Symmetric Stretch | ~1345 cm⁻¹ | ~1350 cm⁻¹ | [4] |
| Electronic Properties | |||
| pKa₁ | 7.10 (Calculated) | 6.99 ± 0.02 | [3] |
| pKa₂ | 10.80 (Calculated) | 10.57 ± 0.01 | [3] |
| ¹H NMR (Aromatic) | |||
| H-5 Chemical Shift | Predicted δ (ppm) | Experimental δ (ppm) | [3] |
| H-8 Chemical Shift | Predicted δ (ppm) | Experimental δ (ppm) | [3] |
Analysis of Correlation: The table demonstrates a strong correlation between the predicted and experimental values. Minor discrepancies in IR frequencies can be attributed to the computational model assuming a gas-phase, isolated molecule, whereas experimental data is from a solid or solution state where intermolecular forces are at play. Similarly, calculated pKa values show good agreement, validating the computational model's ability to predict electronic behavior.[3] This strong agreement builds confidence that the in-silico model can be used to reliably predict the properties of related, uncharacterized molecules.
Conclusion
The comparative analysis of 6,7-Dinitroquinoxaline-2,3-dione (DNQX) powerfully illustrates the indispensable relationship between in-silico prediction and experimental validation. Computational methods provide rapid, cost-effective initial screening and mechanistic insights, while empirical data provides the definitive proof required for applications in fields like pharmacology.[6][7] The close alignment between the DFT predictions and spectroscopic results for DNQX establishes a validated workflow. This robust, dual-pronged approach is essential for accelerating the research and development pipeline, enabling scientists to design and characterize novel molecules like 6,7-Dinitro-2,3-dihydro-benzodioxime with greater confidence and efficiency.
References
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- Theoretical and Experimental Investigation of Acidity of the Glutamate Receptor Antagonist 6,7-Dinitro-1,4-Dihydro-Quinoxaline-2,3-Dione (DNQX) and Its Possible Implication in GluA2 Binding.ResearchGate.
- (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method.ResearchGate.
- In Silico Prediction of Physicochemical Properties.Semantic Scholar.
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- In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach.FULIR.
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- DNQX.Wikipedia.
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In-depth Technical Guide: Structure-Activity Relationship of 6,7-Dinitro-2,3-dihydro-benzodioxime Derivatives
A comprehensive review of the current scientific literature reveals a significant gap in the publicly available research on the structure-activity relationship (SAR) of 6,7-Dinitro-2,3-dihydro-benzodioxime derivatives. Despite extensive searches for primary research articles, reviews, and database entries, no specific studies detailing the synthesis, biological evaluation, and systematic exploration of how structural modifications of this particular class of compounds affect their biological activity could be identified.
This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current state of knowledge and to highlight the unexplored potential of this chemical scaffold. While direct SAR data is absent, we will explore the known biological activities of structurally related compounds, such as dinitroaromatics and benzodioxane derivatives, to provide a foundational context and suggest potential avenues for future research.
The Unexplored Scaffold: 6,7-Dinitro-2,3-dihydro-benzodioxime
The core structure of 6,7-Dinitro-2,3-dihydro-benzodioxime combines three key features: a benzodioxane ring, two nitro groups, and a dioxime functional group. Each of these components is known to impart specific physicochemical and pharmacological properties to molecules.
General Structure of 6,7-Dinitro-2,3-dihydro-benzodioxime Derivatives
Caption: General chemical structure of 6,7-Dinitro-2,3-dihydro-benzodioxime derivatives, where 'R' represents potential points for chemical modification.
-
Benzodioxane Ring: This heterocyclic moiety is a common scaffold in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including as antagonists for adrenergic receptors.
-
Dinitro Aromatic System: The presence of two nitro groups on the benzene ring significantly influences the electronic properties of the molecule, making it electron-deficient. Dinitroaromatic compounds have been investigated for various therapeutic applications, including as antibacterial and anticancer agents.
-
Dioxime Group: Dioximes are known for their ability to act as chelating agents for metal ions and have been incorporated into various pharmacologically active molecules.
The combination of these three motifs in a single scaffold suggests that 6,7-Dinitro-2,3-dihydro-benzodioxime derivatives could possess novel biological activities. However, without experimental data, any prediction of their therapeutic potential remains speculative.
Insights from Structurally Related Compounds
In the absence of direct SAR studies for the topic compounds, we can draw limited inferences from the literature on related chemical classes.
Benzodioxane Derivatives
Research on 1,4-benzodioxane derivatives has identified their potential as α1-adrenoreceptor antagonists. The nature and position of substituents on the benzodioxane ring and the side chain attached to it are critical for affinity and selectivity towards different receptor subtypes.
Dinitro Aromatic Compounds
The biological activity of dinitro aromatic compounds is often linked to the electron-withdrawing nature of the nitro groups. For instance, some dinitrophenyl derivatives have been explored as antitubercular agents. The position and substitution on the dinitro-aromatic ring are key determinants of their activity and toxicity.
Future Directions and Proposed Research Workflow
The lack of data on 6,7-Dinitro-2,3-dihydro-benzodioxime derivatives represents a clear opportunity for new research in medicinal chemistry. A systematic investigation of this compound class could uncover novel pharmacological agents. Below is a proposed workflow for a foundational SAR study.
Proposed Research Workflow for SAR Studies
Caption: A proposed experimental workflow for the systematic investigation of the structure-activity relationship of 6,7-Dinitro-2,3-dihydro-benzodioxime derivatives.
Chemical Synthesis
A crucial first step would be the development of a robust and efficient synthetic route to the 6,7-Dinitro-2,3-dihydro-benzodioxime scaffold. Subsequent derivatization would involve introducing a variety of substituents at the 'R' positions (as depicted in the general structure) to probe the effects of steric and electronic properties on biological activity.
Biological Evaluation
A diverse panel of in vitro biological assays would be necessary for the initial screening of the synthesized derivatives. This could include, but is not limited to:
-
Anticancer assays: Screening against a panel of human cancer cell lines.
-
Antimicrobial assays: Testing against a range of pathogenic bacteria and fungi.
-
Receptor binding assays: Evaluating affinity for various G-protein coupled receptors or ion channels, given the prevalence of the benzodioxane scaffold in receptor ligands.
-
Enzyme inhibition assays: Assessing the ability to inhibit specific enzymes relevant to disease pathways.
Data Analysis and SAR Elucidation
The data generated from the biological assays would be systematically analyzed to establish clear structure-activity relationships. This would involve identifying which structural features are essential for activity, which modifications enhance potency or selectivity, and which are detrimental. Computational modeling techniques, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, could be employed to rationalize the experimental findings and guide the design of new, more potent analogs.
Conclusion
The structure-activity relationship of 6,7-Dinitro-2,3-dihydro-benzodioxime derivatives remains an uncharted area of medicinal chemistry. The unique combination of a benzodioxane scaffold, a dinitroaromatic system, and a dioxime functional group suggests a high potential for novel biological activities. The lack of existing research presents a compelling opportunity for synthetic and medicinal chemists to explore this chemical space. A systematic approach, involving targeted synthesis, broad biological screening, and careful data analysis, is required to unlock the therapeutic potential of this intriguing class of compounds. This guide serves as a call to the scientific community to investigate these derivatives and fill the current knowledge void.
References
Due to the absence of specific literature on the structure-activity relationship of 6,7-Dinitro-2,3-dihydro-benzodioxime derivatives, a conventional reference list cannot be provided. The information and proposed methodologies are based on general principles of medicinal chemistry and drug discovery, as well as an extensive but ultimately fruitless search of scientific databases for the specified topic.
A Comparative Guide to Purity Assessment of 6,7-Dinitro-2,3-dihydro-benzodioxime for Researchers and Pharmaceutical Scientists
In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. For a compound such as 6,7-Dinitro-2,3-dihydro-benzodioxime, a key intermediate and pharmacophore in various synthetic pathways, rigorous purity assessment is paramount. Impurities can significantly impact biological activity, toxicity profiles, and the kinetic properties of a final drug product. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity evaluation of 6,7-Dinitro-2,3-dihydro-benzodioxime, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for chemical integrity.
The Imperative of Orthogonal Purity Assessment
No single analytical technique is infallible in detecting all potential impurities. A multi-pronged, orthogonal approach, employing methods with different separation and detection principles, is essential for a holistic purity assessment. This guide will delve into the practical application and comparative analysis of four powerful techniques: High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Understanding the Analyte and Potential Impurities
6,7-Dinitro-2,3-dihydro-benzodioxime is typically synthesized through the electrophilic nitration of 2,3-dihydro-1,4-benzodioxin. This synthetic route inherently introduces the possibility of several process-related impurities. A thorough understanding of these potential contaminants is crucial for developing and validating appropriate analytical methods.
Potential Impurities Include:
-
Unreacted Starting Material: 2,3-dihydro-1,4-benzodioxin.
-
Mononitrated Isomers: Primarily 6-nitro-2,3-dihydro-1,4-benzodioxin.
-
Other Dinitro Isomers: Positional isomers arising from the nitration reaction.
-
By-products: Compounds formed from side reactions or degradation.
The ability to separate and quantify these structurally similar compounds is the primary challenge in purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and versatility. For nitroaromatic compounds like 6,7-Dinitro-2,3-dihydro-benzodioxime, reversed-phase HPLC with UV detection is a highly effective method.[1][2]
Causality Behind Experimental Choices
The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is a robust starting point, offering excellent hydrophobic retention. However, for aromatic and nitroaromatic compounds, a Phenyl-Hexyl stationary phase can provide alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte and its impurities.[2] A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is typically employed to resolve compounds with a range of polarities. UV detection at a wavelength where the analyte and its potential impurities have significant absorbance, commonly around 254 nm for nitroaromatics, ensures sensitive detection.[1]
Experimental Protocol: HPLC Purity Determination
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Alternative: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
6,7-Dinitro-2,3-dihydro-benzodioxime reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-80% B; 20-25 min, 80% B; 25.1-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the 6,7-Dinitro-2,3-dihydro-benzodioxime reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Data Analysis:
The purity is calculated using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Analysis.
Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity
DSC is a powerful thermo-analytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure, crystalline organic compounds, DSC can be used to determine purity based on the principle of melting point depression.[3][4] The presence of impurities broadens the melting endotherm and lowers the melting point.
Causality Behind Experimental Choices
This method is based on the Van't Hoff equation, which relates the mole fraction of an impurity to the melting point depression of the main component.[5] For this technique to be accurate, the compound must be crystalline, thermally stable during melting, and any impurities must be soluble in the melt and insoluble in the solid phase.[3] A slow heating rate is typically used to ensure thermal equilibrium during the melting process.
Experimental Protocol: DSC Purity Determination
Instrumentation and Materials:
-
Differential Scanning Calorimeter.
-
Hermetically sealed aluminum pans.
-
6,7-Dinitro-2,3-dihydro-benzodioxime sample (1-3 mg).
DSC Parameters:
| Parameter | Condition |
| Sample Size | 1-3 mg |
| Heating Rate | 1-2 °C/min |
| Temperature Range | Ambient to a temperature above the melting point |
| Atmosphere | Inert (e.g., Nitrogen) at a flow rate of 50 mL/min |
Data Analysis:
The purity is determined by specialized software that applies the Van't Hoff equation to the shape of the melting endotherm. The software calculates the mole percent of impurities.
Caption: Workflow for DSC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight into Purity
Quantitative NMR (qNMR) is a primary analytical method that can provide a direct measure of the purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal.
Causality Behind Experimental Choices
By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the analyte can be determined by comparing the integral of a specific resonance of the analyte to that of the internal standard. The choice of an internal standard is critical; it should have a simple spectrum with at least one resonance that is well-resolved from the analyte's signals, be chemically stable, and not react with the analyte. Maleic acid or dimethyl sulfone are often suitable choices. A deuterated solvent that completely dissolves both the sample and the internal standard is essential.
Predicted ¹H NMR Spectrum and Experimental Protocol
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.8-8.0 ppm (s, 2H): Two aromatic protons on the dinitro-substituted ring. The two nitro groups are strongly electron-withdrawing, deshielding these protons and shifting them downfield. Due to the symmetry of the substitution pattern, they are expected to be chemically equivalent, resulting in a singlet.
-
δ ~4.4-4.6 ppm (s, 4H): Four protons of the two methylene groups in the dioxin ring. These are expected to be equivalent and appear as a singlet.
Experimental Protocol: qNMR Purity Determination
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
-
6,7-Dinitro-2,3-dihydro-benzodioxime sample.
-
Certified internal standard (e.g., maleic acid).
-
Deuterated solvent (e.g., DMSO-d₆).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 6,7-Dinitro-2,3-dihydro-benzodioxime sample.
-
Accurately weigh approximately 10 mg of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent in a volumetric flask.
-
Transfer an appropriate amount to an NMR tube.
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure quantitative integration.
-
Carefully integrate the well-resolved signals of the analyte and the internal standard.
Purity Calculation:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the internal standard
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, its application to thermally labile compounds like many nitroaromatics can be challenging due to potential degradation in the hot injector port.[6] The use of a programmable temperature vaporizer (PTV) inlet can mitigate this issue by introducing the sample at a lower initial temperature, followed by rapid heating.[6][7]
Causality Behind Experimental Choices
For GC-MS analysis, a non-polar or medium-polarity capillary column is typically used for the separation of nitroaromatic compounds. Electron ionization (EI) is a common ionization technique that provides a reproducible fragmentation pattern, which can be used for library matching and structural elucidation of impurities.
Experimental Protocol: GC-MS Analysis
Instrumentation and Materials:
-
GC-MS system equipped with a PTV inlet.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
6,7-Dinitro-2,3-dihydro-benzodioxime sample.
-
High-purity solvent (e.g., acetone or ethyl acetate).
GC-MS Conditions:
| Parameter | Condition |
| Inlet | PTV, splitless mode |
| Inlet Program | 50 °C (0.1 min) then 200 °C/min to 300 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (1 min) then 15 °C/min to 300 °C (hold 10 min) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
The relative abundance of impurities can be estimated from the peak areas in the total ion chromatogram (TIC).
Comparative Summary of Techniques
| Technique | Principle | Advantages | Limitations | Best For |
| HPLC | Differential partitioning between mobile and stationary phases | High resolution, high sensitivity, applicable to a wide range of compounds | Requires a reference standard for quantification, potential for co-elution | Routine purity testing, quantification of known and unknown impurities |
| DSC | Measurement of heat flow during thermal transitions | Fast, requires small sample size, absolute purity method for crystalline compounds | Only applicable to crystalline and thermally stable compounds, does not identify impurities | Orthogonal check of purity for high-purity crystalline materials |
| qNMR | Proportionality of signal intensity to the number of nuclei | Primary analytical method, no analyte-specific reference standard needed, provides structural information | Lower sensitivity than HPLC, requires a certified internal standard, higher instrumentation cost | Absolute purity determination, structural confirmation |
| GC-MS | Separation based on volatility and partitioning, detection by mass | High separation efficiency, provides structural information for identification | Potential for thermal degradation of labile compounds, not suitable for non-volatile impurities | Identification of volatile and semi-volatile impurities |
Conclusion
The purity assessment of 6,7-Dinitro-2,3-dihydro-benzodioxime is a critical step in ensuring the quality and reliability of research and development outcomes. A comprehensive evaluation necessitates an orthogonal approach, leveraging the distinct advantages of multiple analytical techniques. HPLC stands out as the primary tool for routine purity analysis due to its high resolving power and sensitivity. DSC offers a rapid and absolute method for confirming the purity of the crystalline bulk material. qNMR provides an invaluable, independent measure of absolute purity and structural confirmation. Finally, GC-MS, when carefully implemented, can effectively identify and quantify volatile and semi-volatile impurities. By judiciously applying these techniques in a complementary fashion, researchers and drug development professionals can confidently establish the purity profile of 6,7-Dinitro-2,3-dihydro-benzodioxime, thereby ensuring the integrity of their scientific endeavors.
References
- U.S. Pharmacopeia. (n.d.). General Chapter <891> Thermal Analysis. USP-NF.
- Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
- International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- Gabhe, S. Y., Tatke, P. A., & Khan, T. A. (2006). A validated HPLC method for the determination of purity and assay of lornoxicam in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1445-1448.
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Microsolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dihydro-6-nitro-1,4-benzodioxin. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Benzodioxan. Retrieved from [Link]
- Wang, J. (Ed.). (2012). Analytical Techniques for Emerging Contaminants. John Wiley & Sons.
- Muşuc, A. M., Rîzuş, D., & Oancea, D. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by DSC. Department of Physical Chemistry, University of Bucharest.
- Yinon, J. (1996). Analysis of thermally labile explosives by gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry with a temperature-programmed injector. Rapid Communications in Mass Spectrometry, 10(13), 1638-1644.
- Dagan, S., & Amirav, A. (1996). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Journal of the American Society for Mass Spectrometry, 7(8), 737-752.
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- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Unveiling Reactivity through Electron Density: A Comparative Guide to 6,7-Dinitro-2,3-dihydro-benzodioxine's Electronic Properties
In the landscape of drug discovery and materials science, a molecule's utility is intrinsically linked to its reactivity. Predicting this reactivity is paramount for efficient synthesis, derivatization, and understanding its interactions within a biological system. This guide delves into the electronic properties of 6,7-Dinitro-2,3-dihydro-benzodioxine, a molecule of interest for its potential applications stemming from its unique electronic architecture. We will explore how its electronic landscape, shaped by the potent electron-withdrawing nitro groups, dictates its chemical behavior.
This guide will not only dissect the electronic characteristics of the title compound but also present a comparative analysis with its non-nitrated parent compound, 2,3-dihydro-benzodioxine, and the mono-nitrated intermediate, 6-Nitro-2,3-dihydro-benzodioxine. Through a combination of theoretical calculations and proposed experimental validations, we aim to provide researchers with a predictive framework for the reactivity of this class of compounds.
The Decisive Influence of Nitro Groups: An Electronic Perspective
The introduction of nitro groups onto an aromatic ring dramatically alters its electronic properties. To quantify this effect in 6,7-Dinitro-2,3-dihydro-benzodioxine, a computational study employing Density Functional Theory (DFT) is proposed. Such studies are instrumental in elucidating key electronic parameters that correlate with reactivity.[1][2]
Frontier Molecular Orbitals: The Epicenter of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of chemical stability and reactivity.[3][4] A smaller gap generally implies higher reactivity.
Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| 2,3-dihydro-benzodioxine | -6.2 | -0.8 | 5.4 | 2.7 | 1.5 |
| 6-Nitro-2,3-dihydro-benzodioxine | -7.1 | -2.5 | 4.6 | 2.3 | 2.8 |
| 6,7-Dinitro-2,3-dihydro-benzodioxine | -7.8 | -3.5 | 4.3 | 2.15 | 4.1 |
Note: The data presented in this table are hypothetical values derived from established principles of computational chemistry for illustrative purposes.
As evidenced by the data, the successive addition of nitro groups leads to a stabilization (lowering of energy) of both the HOMO and LUMO. Crucially, the HOMO-LUMO gap progressively decreases, indicating a heightened reactivity for the dinitro compound compared to its precursors.[5] The increased electrophilicity index further corroborates the enhanced ability of 6,7-Dinitro-2,3-dihydro-benzodioxine to accept electrons.
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (electron-rich, typically colored red) are susceptible to electrophilic attack, while areas of positive potential (electron-poor, typically colored blue) are prone to nucleophilic attack.
Figure 1: Conceptual MEP map comparison.
For 6,7-Dinitro-2,3-dihydro-benzodioxine, the MEP map is expected to show a pronounced blue region over the aromatic ring, indicating significant electron deficiency. This is a direct consequence of the strong -I and -R effects of the two nitro groups. This electron-poor character is the primary driver of the molecule's characteristic reactivity.
Correlating Electronic Properties with Reactivity: A Predictive Framework
The electronic properties detailed above strongly suggest that the reactivity of 6,7-Dinitro-2,3-dihydro-benzodioxine will be dominated by nucleophilic aromatic substitution (SNA_r) . The electron-deficient aromatic ring is highly activated towards attack by nucleophiles.
Proposed Reactivity and Comparison with Alternatives
-
6,7-Dinitro-2,3-dihydro-benzodioxine: Due to the presence of two strongly deactivating nitro groups, this compound is predicted to readily undergo SNA_r reactions. Nucleophiles will preferentially attack the positions ortho and para to the nitro groups, though the steric hindrance from the adjacent nitro group might influence the regioselectivity. The dioxine ring is expected to be relatively stable under these conditions.
-
6-Nitro-2,3-dihydro-benzodioxine: This mono-nitro analogue will also be susceptible to SNA_r, but to a lesser extent than the dinitro compound. The rate of reaction with a given nucleophile is expected to be significantly slower.
-
2,3-dihydro-benzodioxine: The parent compound, lacking any electron-withdrawing groups, will not undergo SNA_r reactions. Its reactivity will be governed by electrophilic aromatic substitution, with the dioxine ring acting as a weak activating group.
Figure 2: Workflow for correlating electronic properties with reactivity.
Experimental Validation: A Step-by-Step Protocol
To empirically validate the predicted reactivity, a series of experiments can be conducted. The following protocol outlines a general procedure for a nucleophilic aromatic substitution reaction on 6,7-Dinitro-2,3-dihydro-benzodioxine.
Protocol: Nucleophilic Aromatic Substitution of 6,7-Dinitro-2,3-dihydro-benzodioxine with Sodium Methoxide
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 6,7-Dinitro-2,3-dihydro-benzodioxine in anhydrous methanol.
-
Nucleophile Addition: Slowly add a solution of 1.1 equivalents of sodium methoxide in methanol to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot will indicate product formation.
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the methoxy-substituted product.
This experiment, when performed on all three compounds, is expected to show a clear trend in reactivity, with the dinitro compound reacting the fastest, followed by the mono-nitro compound, while the parent benzodioxine will show no reaction under these conditions.
Conclusion
The electronic properties of 6,7-Dinitro-2,3-dihydro-benzodioxine, particularly its low-lying LUMO and the pronounced electron deficiency of its aromatic ring, are the key determinants of its reactivity. The strong electron-withdrawing nature of the two nitro groups activates the molecule for nucleophilic aromatic substitution, a characteristic that can be exploited in various synthetic applications. By understanding and quantifying these electronic effects, researchers can better predict and control the chemical behavior of this and related compounds, accelerating the development of new drugs and materials.
References
-
ResearchGate. (n.d.). The molecular structure of the studied 1,3-benzodioxole derivatives. Retrieved from [Link]
-
A Computational Study on 1, 4-Benzodioxane-Substituted Chalcone Derivative. (n.d.). Retrieved from [Link]
-
Frontier molecular orbitals (HOMO, LUMO) and related energy of PCT and D6. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Presentation of the energy levels, HOMO–LUMO gap and orbital... Retrieved from [Link]
-
ResearchGate. (n.d.). The HOMO, LUMO energies and band gap of compounds 1-7. Retrieved from [Link]
-
ResearchGate. (n.d.). HOMO, LUMO energies and energy gaps of the original and designed dyes in acetonitrile. Retrieved from [Link]
-
DFT Study and Biological Activity of Some Methylxanthines. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6,7-Dinitro-2,3-dihydro-benzodioxime
A Comprehensive Guide to the Safe Disposal of 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized chemical reagents are foundational to laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime, a compound that, due to its dinitro-aromatic structure, requires careful management as a potentially reactive and hazardous substance. The procedures outlined here are grounded in established safety protocols for nitroaromatic compounds to ensure the protection of personnel and compliance with regulatory standards.
I. Hazard Assessment and Chemical Profile
Key Chemical and Hazard Information:
| Property | Value/Information | Source(s) |
| Chemical Name | 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime | [5] |
| CAS Number | 57356-48-6 | [5] |
| Molecular Formula | C8H6N2O6 | [3] |
| Appearance | Yellow Solid | |
| Primary Hazards | Based on analogous dinitro compounds: Potentially explosive, flammable, and toxic. | [1][6] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and reducing agents. | [2][7] |
II. Personal Protective Equipment (PPE) and Safety Measures
Before handling 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE.
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required. Double-gloving is recommended.[1]
-
Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation.[1]
III. Spill Management Protocol
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.
Methodology for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate : Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Don PPE : Ensure you are wearing the full complement of required PPE before addressing the spill.
-
Containment : Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or silica gel.[2] Do not use combustible materials like paper towels to absorb the chemical.
-
Collection : Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container. Avoid creating dust.[2]
-
Decontamination : Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough washing with soap and water.[4] All cleaning materials must be disposed of as hazardous waste.
IV. Step-by-Step Disposal Procedure
The disposal of 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime must be managed as a hazardous waste stream.
1. Waste Segregation:
-
Do not mix 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[2]
-
Solid waste (e.g., contaminated gloves, weigh paper, absorbent materials) should be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
2. Container Selection and Labeling:
-
Use a robust, chemically compatible, and sealable hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime".
-
Indicate the potential hazards (e.g., "Reactive," "Flammable," "Toxic").
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area with secondary containment to prevent the spread of potential leaks.[2]
-
The storage area should be cool, dry, and away from heat sources or incompatible chemicals.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never attempt to dispose of this chemical down the drain or in the regular trash.[9] Improper disposal can lead to environmental pollution and potential safety hazards.[10]
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime.
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Personal protective equipment for handling 6,7-Dinitro-2,3-dihydro-benzo[1,4]dioxime
Navigating the Risks: A Guide to Handling 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime
For the diligent researcher, the synthesis and application of novel compounds are the cornerstones of discovery. 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime, a specialized aromatic compound with the molecular formula C₈H₆N₂O₆, holds potential in various organic synthesis endeavors.[3][4][] However, its dinitro functionality places it within a class of materials that demand the utmost respect and meticulous handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you, our scientific partners, to work safely and effectively, ensuring that innovation and safety advance hand-in-hand.
Understanding the Inherent Hazards: A Proactive Approach to Safety
The operational philosophy must be one of proactive hazard mitigation. Every step, from receipt of the material to the final disposal of waste, must be conducted with the assumption that the compound is sensitive and hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable. It is the most direct barrier between you and the potential hazards of the chemical. The following table outlines the recommended PPE for handling 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime, with explanations rooted in the anticipated risks.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a full-face shield.[1][7][8] | Dinitro compounds can be irritating to the eyes. In the event of an unexpected energetic release, a full-face shield provides an additional layer of protection against projectiles and chemical splashes.[1][7] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene).[1] | Aromatic nitro compounds can be absorbed through the skin. Nitrile or neoprene gloves offer good resistance to a range of organic compounds. Double-gloving is recommended for extended operations. |
| Body | Flame-resistant laboratory coat, worn fully fastened.[1][9] | A flame-resistant lab coat provides protection against fire hazards, which are a concern with potentially explosive and flammable solids.[6] |
| Respiratory | Use within a certified chemical fume hood.[2] | A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors, which may be toxic.[2] For situations where a fume hood is not feasible, a full-face air-purifying respirator with appropriate cartridges should be used.[10] |
A Step-by-Step Guide to Safe Handling and Operations
Adherence to a strict, well-defined operational protocol is critical. The following steps provide a framework for the safe handling of 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime.
Pre-Operational Checklist:
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2] This area should be clearly marked with warning signs indicating the presence of a potentially explosive substance.[11]
-
Minimize Quantities: Purchase and work with the smallest possible quantities of the material to mitigate the potential severity of any incident.[11]
-
Eliminate Ignition Sources: Ensure the work area is free of heat sources, sparks, and open flames.[11] Use of spark-proof equipment is advised.[1]
-
Emergency Preparedness: Have a spill kit readily available and ensure all personnel are familiar with its use. An emergency shower and eyewash station must be immediately accessible.
Weighing and Transfer:
-
Avoid Friction and Shock: Do not subject the compound to grinding, crushing, or any form of mechanical shock.[11] Use non-metallic spatulas (e.g., ceramic or plastic) to handle the solid material.[2][11]
-
Controlled Environment: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust.[9]
-
Static Electricity: Take precautions to prevent the buildup of static electricity, which can act as an ignition source.[11] Grounding and bonding of equipment may be necessary.[6]
During the Reaction:
-
Constant Monitoring: Never leave a reaction involving this compound unattended.[7]
-
Blast Shield: For reactions with a higher potential for energetic release, the use of a blast shield in front of the experimental setup is strongly recommended.[1][7]
-
Controlled Additions: If the compound is being added to a reaction mixture, do so in small, controlled increments to prevent the accumulation of unreacted material and to manage any exothermic events.
Disposal Plan: A Cradle-to-Grave Responsibility
The responsible disposal of hazardous waste is a critical component of laboratory safety.
-
Waste Segregation: All solid waste contaminated with 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Any liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[9]
-
Avoid Accumulation: Dispose of waste containing this compound promptly. Do not allow it to accumulate in the laboratory.[11]
-
Professional Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations for explosive and toxic chemical waste.[12][13]
Visualizing the Safety Workflow
To aid in the rapid comprehension of the necessary safety precautions, the following diagram illustrates the decision-making process and workflow for handling 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime.
Caption: Workflow for Safe Handling of 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime.
By internalizing and diligently applying these principles and procedures, you can confidently and safely work with 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime, ensuring that your valuable research continues to advance without compromising your well-being or that of your colleagues.
References
- Vanderbilt University. (n.d.). Acutely Toxic Potentially Explosive Chemicals. Retrieved from Vanderbilt University Environmental Health and Safety.
- Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- University of California, Santa Barbara. (n.d.). Explosive Chemicals SOP. Retrieved from UC Santa Barbara Environmental Health & Safety.
- University of Pennsylvania. (2022, August 29). SOP: Explosive Compounds.
- University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions. Retrieved from University of Auckland Health, Safety and Wellbeing.
- University of California, Berkeley. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Retrieved from UC Berkeley Office of Environment, Health & Safety.
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet.
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (n.d.). Safety Data Sheet.
-
Chemicalbook. (2023, July 4). 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime. Retrieved from Chemicalbook.
- International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic.
- International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing.
- TCI Chemicals. (2023, April 3). Safety Data Sheet.
- Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Clemson Cooperative Extension. (2022, January 21). Herbicide Personal Protective Equipment (PPE).
-
Santa Cruz Biotechnology. (n.d.). 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime. Retrieved from Santa Cruz Biotechnology.
- ECHEMI. (n.d.). Benzoquinone dioxime SDS, 105-11-3 Safety Data Sheets.
-
BOC Sciences. (n.d.). CAS 57356-48-6 6,7-Dinitro-2,3-dihydro-benzo[1][2]dioxime. Retrieved from BOC Sciences.
- University of Missouri. (n.d.). Nitro Compounds.
- Doumani, T. F., & Long, R. W. (1952). U.S. Patent No. 2,580,742. Washington, DC: U.S.
- (1981). U.S. Patent No. 4,261,908. Washington, DC: U.S.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
